Benzyl bis(2-bromoethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFVMMTKPFXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596590 | |
| Record name | Benzyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189323-09-9 | |
| Record name | Benzyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Benzyl bis(2-bromoethyl)carbamate
This document provides a comprehensive technical overview of the synthetic pathway for Benzyl bis(2-bromoethyl)carbamate, a molecule of interest for researchers in organic synthesis and drug development. The structure represents a benzyloxycarbonyl (Cbz)-protected nitrogen mustard analogue, combining the well-established utility of the Cbz protecting group with the reactive potential of the bis(2-bromoethyl)amine moiety. This guide delves into the strategic two-step synthesis, detailing the underlying chemical principles, field-proven protocols, and critical safety considerations necessary for its successful preparation.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most logically approached via a two-stage pathway. The core strategy involves first constructing the key intermediate, bis(2-bromoethyl)amine, from a readily available precursor. This is followed by the protection of the secondary amine functionality using the benzyloxycarbonyl (Cbz) group. This approach ensures a controlled and efficient assembly of the target molecule.
Caption: High-level overview of the two-step synthetic strategy.
Step 1: Synthesis of the Bis(2-bromoethyl)amine Intermediate
The foundational step in this pathway is the conversion of diethanolamine into bis(2-bromoethyl)amine. This transformation involves the substitution of two hydroxyl (-OH) groups with bromine atoms, a classic example of nucleophilic substitution.
Mechanistic Rationale and Reagent Selection
The most direct and common method for this conversion on a laboratory scale is the reaction of diethanolamine with a strong brominating acid, typically concentrated hydrobromic acid (HBr).[1][2] The mechanism proceeds via protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in an Sₙ2 reaction. This process occurs at both hydroxyethyl arms of the molecule.
Alternative reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can also effect this transformation, often with high efficiency.[1] However, the use of concentrated HBr is well-documented, robust, and avoids the handling of more hazardous phosphorus or sulfur reagents.[2] The product is typically isolated as the hydrobromide salt, which is a stable, crystalline solid.[1]
Caption: Mechanism for the Cbz protection of a secondary amine.
Experimental Protocol: N-protection with Benzyl Chloroformate
This protocol is based on standard Cbz-protection procedures and is analogous to the synthesis of similar carbamates. [3][4]
-
Preparation: Dissolve bis(2-bromoethyl)amine hydrobromide in a suitable solvent system, such as dioxane and water. Cool the mixture to 0 °C in an ice bath.
-
Basification: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrobromide salt and to act as the acid scavenger during the reaction. Typically, slightly more than two equivalents of base are required (one for the salt, one for the reaction).
-
Acylation: Add benzyl chloroformate dropwise to the vigorously stirred, cold mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for a short period, then let it warm to room temperature and continue stirring until completion (monitored by TLC).
-
Workup and Purification: Extract the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. [4]After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.
| Reagent/Parameter | Specification | Role |
| Bis(2-bromoethyl)amine HBr | 1.0 equivalent | Substrate |
| Benzyl Chloroformate | 1.0 - 1.1 equivalents | Protecting Group Reagent |
| Sodium Carbonate (or NaOH) | ~2.2 equivalents | Base |
| Solvent | Dioxane / Water | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Reaction Condition |
| Workup | Liquid-Liquid Extraction | Isolation |
| Purification | Column Chromatography | Purification |
Integrated Workflow and Critical Safety Considerations
A successful synthesis requires not only robust protocols but also a strict adherence to safety measures, especially given the nature of the compounds involved.
Caption: Complete experimental workflow from starting materials to purified product.
Safety Imperatives:
-
Nitrogen Mustards: The intermediate, bis(2-bromoethyl)amine, and the final product are nitrogen mustard analogues. [5][6]These compounds are potent alkylating agents, which are cytotoxic and should be considered potentially carcinogenic and mutagenic. [6]All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Reagent Hazards: Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with care in a well-ventilated fume hood. [7]Concentrated hydrobromic acid is highly corrosive and can cause severe burns.
-
Waste Disposal: All waste materials, including residual chemicals and contaminated labware, must be disposed of according to institutional and environmental safety regulations for hazardous chemical waste.
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An In-Depth Technical Guide to Benzyl Bis(2-bromoethyl)carbamate: A Latent Bifunctional Alkylating Agent for Advanced Drug Development
This technical guide provides a comprehensive overview of Benzyl bis(2-bromoethyl)carbamate, a compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly Ethyl bis(2-bromoethyl)carbamate, and established principles of organic and medicinal chemistry. The insights provided herein are intended to serve as a robust foundation for its synthesis, handling, and strategic application in the development of novel therapeutics.
Introduction: The Strategic Importance of Masked Nitrogen Mustards
Nitrogen mustards are a class of potent bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their therapeutic efficacy stems from their ability to form covalent cross-links with DNA, leading to disruption of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. However, their high reactivity also results in significant systemic toxicity.
A key strategy to mitigate this toxicity and improve the therapeutic index of nitrogen mustards is the use of prodrugs, where the reactive mustard moiety is "masked" or protected to render it temporarily inactive. This compound represents such a latent therapeutic agent. The benzyl carbamate group serves as a protecting group for the nitrogen mustard core, modulating the nucleophilicity of the nitrogen atom and thereby controlling the compound's stability and activation.[1][2][3] This guide will delve into the physicochemical properties, synthesis, and potential applications of this promising compound.
Physicochemical Properties: A Profile of a Latent Alkylating Agent
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₁₁H₁₃Br₂NO₂ | - |
| Molecular Weight | 355.03 g/mol | - |
| CAS Number | Not assigned or readily available in public databases. | - |
| Appearance | Likely a solid at room temperature, possibly off-white to light yellow. | Analogy to Benzyl (2-bromoethyl)carbamate.[4][5] |
| Melting Point | Predicted to be a low-melting solid. | Analogy to Benzyl (2-bromoethyl)carbamate (45°C).[4][5] |
| Boiling Point | Predicted to be high and likely to decompose upon heating. | Analogy to Benzyl (2-bromoethyl)carbamate (361.1°C at 760 mmHg).[4][6] |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General properties of similar organic molecules. |
| Stability | Stable under recommended storage conditions (inert atmosphere, freezer, under -20°C).[5][7] Sensitive to strong oxidizing agents, strong acids, and strong bases.[8] | Analogy to related carbamates and bromo-compounds. |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be logically extrapolated from the preparation of its ethyl analog.[1] The following is a detailed, self-validating protocol for its laboratory-scale synthesis.
Synthetic Workflow
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An In-depth Technical Guide to the Mechanism of Action of Benzyl bis(2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent structurally related to the nitrogen mustards. Its potent cytotoxic activity stems from its ability to covalently modify biological macromolecules, with nuclear DNA being the primary target. This guide elucidates the core mechanism of action, beginning with the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate subsequently alkylates nucleophilic sites on DNA bases, leading to the formation of monoadducts and cytotoxic interstrand cross-links (ICLs). The resulting DNA lesions obstruct critical cellular processes like replication and transcription, triggering cell cycle arrest and ultimately inducing apoptosis. This document provides a detailed examination of this mechanism, supported by experimental protocols to validate its biological activity and visualizations to clarify the complex pathways involved.
Introduction: The Chemical Nature of a Potent Alkylating Agent
This compound belongs to the class of N,N-bis(2-haloethyl)amines, a group of compounds renowned for their potent biological activity as alkylating agents.[1] The core structure features a central nitrogen atom attached to two reactive 2-bromoethyl arms and a benzyl carbamate group.[2] The two bromine atoms function as excellent leaving groups, rendering the molecule a strong electrophile capable of reacting with cellular nucleophiles.[2] The benzyl carbamate moiety serves to modulate the reactivity and nucleophilicity of the central nitrogen atom, influencing the molecule's stability and reaction kinetics.[1]
Historically, compounds of this class, known as nitrogen mustards, were among the first agents used in cancer chemotherapy and remain a cornerstone of many treatment regimens.[3] Their efficacy is directly linked to their ability to induce irreversible DNA damage in rapidly proliferating cancer cells.[4] this compound acts through a similar, well-established mechanism, making it a valuable tool for cancer research and a potential scaffold for the development of new therapeutic agents.
Core Mechanism of Action: From Activation to Cytotoxicity
The biological activity of this compound is not intrinsic but requires a two-step activation process that is characteristic of nitrogen mustards.[2][5]
Step 1: Intramolecular Cyclization and Aziridinium Ion Formation
The mechanism is initiated by an intramolecular nucleophilic attack. The lone pair of electrons on the central nitrogen atom attacks one of the adjacent carbon atoms bearing a bromine atom. This displaces the bromide ion and results in the formation of a strained, three-membered cationic ring known as an aziridinium ion.[2][3] This cyclization is the rate-determining step and transforms the relatively stable parent molecule into a highly reactive electrophilic species.[5][6] The positive charge on the aziridinium ring makes it highly susceptible to attack by nucleophiles.
Step 2: DNA Alkylation and Cross-Linking
The activated aziridinium ion is the key effector molecule that covalently modifies DNA.[3] The primary nucleophilic targets within DNA are the N7 position of guanine and, to a lesser extent, the N3 position of adenine.[7][8]
-
Monoadduct Formation: The aziridinium ion reacts with a guanine base on one strand of the DNA, opening the three-membered ring and forming a stable, covalent monofunctional adduct.[7]
-
Interstrand Cross-Link (ICL) Formation: After the first alkylation event, the second bromoethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate a guanine on the opposite DNA strand, creating a covalent linkage known as an interstrand cross-link (ICL).[3][9] These ICLs are particularly cytotoxic because they prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription.[10][11]
The formation of ICLs is considered the critical lesion responsible for the potent cytotoxic effects of bifunctional alkylating agents.[11] While monoadducts can often be repaired by cellular machinery, ICLs present a more formidable challenge, frequently leading to irreversible cell cycle arrest and cell death.[10][12]
Caption: Mechanism of this compound activation and cellular effects.
Cellular Ramifications of DNA Damage
The formation of DNA adducts, particularly ICLs, triggers a complex cascade of cellular responses designed to manage the damage.
-
DNA Damage Response (DDR): The stalled replication forks and structural distortions caused by ICLs are recognized by the cell's DNA damage surveillance machinery.[13] Key proteins like ATR (Ataxia telangiectasia and Rad3-related) and Chk1 are activated, initiating a signaling cascade.[10]
-
Cell Cycle Arrest: A primary outcome of the DDR is the activation of cell cycle checkpoints.[11] Cells typically arrest in the G2 or S phase of the cell cycle to provide time for DNA repair before proceeding to mitosis.[11] This arrest prevents the propagation of damaged genetic material.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[3] This is a crucial anti-cancer mechanism that eliminates genetically unstable cells. The inability to repair ICLs is a strong signal for the initiation of apoptosis.[11]
Experimental Protocols for Mechanistic Validation
To characterize the mechanism of action of this compound, a series of in vitro experiments can be performed. The following protocols provide a framework for assessing its cytotoxic and DNA-damaging properties.
Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Compound | IC50 (µM) - Representative Data |
| HeLa | This compound | 15.2 |
| A549 | This compound | 21.8 |
| MCF-7 | This compound | 12.5 |
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression. DNA alkylation is expected to cause cell cycle arrest, primarily at the G2/M checkpoint.
Methodology:
-
Treatment: Treat cells (e.g., 1x10^6 cells in a 6-well plate) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the propidium iodide fluorescence is proportional to the amount of DNA.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.
Caption: A generalized workflow for evaluating the cytotoxic mechanism of a compound.
Conclusion and Future Directions
This compound exemplifies the potent cytotoxic mechanism of nitrogen mustard-class DNA alkylating agents. Its activity is rooted in the formation of a reactive aziridinium ion that ultimately creates highly toxic DNA interstrand cross-links. This covalent modification of the genome disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis. Understanding this mechanism is vital for its application as a research tool to probe DNA repair pathways and for the rational design of next-generation chemotherapeutics. Future research may focus on modifying the carbamate or aryl portions of the molecule to enhance tumor-specific delivery, reduce systemic toxicity, and overcome mechanisms of drug resistance.
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An In-depth Technical Guide on the Reactivity of Benzyl bis(2-bromoethyl)carbamate as a Bifunctional Alkylating Agent
Introduction: The Strategic Importance of Bifunctional Alkylating Agents in Modern Therapeutics
Bifunctional alkylating agents represent a cornerstone in the armamentarium of anticancer therapeutics, exerting their cytotoxic effects through the formation of covalent bonds with biological macromolecules.[1] Among these, nitrogen mustards have a long history, dating back to their initial clinical use in the 1940s.[2] Their capacity to form DNA interstrand and intrastrand crosslinks remains a critical mechanism for inducing cell death in rapidly proliferating cancer cells.[3] This guide focuses on a specific, yet illustrative member of this class: Benzyl bis(2-bromoethyl)carbamate. While its direct therapeutic applications are a subject of ongoing research, its structure provides a valuable model for understanding the nuanced reactivity of carbamate-containing nitrogen mustards.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, mechanism of action, reactivity profile, and the analytical and experimental methodologies pertinent to the study of this compound and related compounds. The overarching goal is to furnish a scientifically rigorous guide that is both informative and practically applicable in a laboratory setting.
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-bromoethylamine hydrobromide and benzyl chloroformate.[4] The reaction is generally carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.[4]
The structural integrity of the synthesized compound is paramount and can be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons, respectively, allowing for the verification of the compound's backbone and the presence of the characteristic benzyl and bromoethyl groups. Mass spectrometry (MS) is employed to confirm the molecular weight of the compound.
The Core Mechanism: Aziridinium Ion Formation and DNA Alkylation
The biological activity of this compound, like other nitrogen mustards, is predicated on its ability to form a highly reactive intermediate, the aziridinium ion. This process is initiated by an intramolecular cyclization where the nitrogen atom attacks the β-carbon of one of the bromoethyl groups, displacing the bromide ion.[5] This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles.[5]
Caption: Formation of the reactive aziridinium ion from this compound.
The primary biological target for this electrophilic attack is DNA. The N7 position of guanine is particularly susceptible to alkylation due to its high nucleophilicity.[6] Following the initial monoalkylation of a guanine base, the second bromoethyl arm can undergo a similar cyclization and subsequent alkylation of another nucleophilic site on DNA. This can result in the formation of either an intrastrand crosslink (between two bases on the same DNA strand) or a more cytotoxic interstrand crosslink (between bases on opposite DNA strands).[7] These crosslinks physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.[3]
Caption: The sequential process of DNA alkylation by a bifunctional agent.
Reactivity Profile: A Multifactorial Perspective
The reactivity of this compound is not static but is influenced by a confluence of factors, including the electronic nature of the carbamate group, steric hindrance, and the reaction environment.
Factors Influencing Reactivity:
| Factor | Influence on Reactivity | Rationale |
| pH | Increased reactivity at physiological and slightly alkaline pH. | The rate of aziridinium ion formation is dependent on the nucleophilicity of the nitrogen atom. At lower pH, protonation of the nitrogen reduces its nucleophilicity, thereby slowing down the intramolecular cyclization. |
| Temperature | Increased reactivity with higher temperature. | The formation of the aziridinium ion is a chemical reaction with an activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier, accelerating the reaction rate. |
| Solvent Polarity | Complex; generally favored in polar protic solvents. | Polar protic solvents can stabilize the forming bromide ion and the charged aziridinium intermediate, thus facilitating the reaction. However, the overall effect can be complex and solvent-dependent. |
| Nucleophile Strength | Stronger nucleophiles react more readily with the aziridinium ion. | The second step of the alkylation process is a nucleophilic attack on the aziridinium ion. The rate of this step is directly proportional to the nucleophilicity of the target molecule (e.g., guanine in DNA). |
Kinetic Considerations:
Experimental Protocols for Assessing Alkylating Activity
A multi-pronged experimental approach is necessary to thoroughly characterize the alkylating potential of this compound.
Colorimetric Assay for Alkylating Activity using 4-(4-nitrobenzyl)pyridine (NBP)
This assay provides a rapid and convenient method for the semi-quantitative determination of alkylating activity.[10] NBP acts as a nucleophile, and its alkylation by an agent like this compound, followed by the addition of a base, results in the formation of a colored product that can be quantified spectrophotometrically.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).
-
Prepare a solution of 4-(4-nitrobenzyl)pyridine in the same solvent.
-
Prepare a basic solution (e.g., triethylamine in the reaction solvent).
-
-
Reaction:
-
In a reaction vessel, combine the this compound solution with the NBP solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
After incubation, add the basic solution to develop the color.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm).
-
A standard curve can be generated using a known alkylating agent to quantify the activity.
-
Caption: Workflow for the colorimetric NBP assay to determine alkylating activity.
In Vitro DNA Cross-linking Assessment using the Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand crosslinks.[12] In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The presence of interstrand crosslinks reduces the extent of DNA migration, which can be quantified.[13]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of this compound for a specified duration.
-
-
Comet Assay Procedure:
-
Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A decrease in tail moment compared to a positive control (a DNA-damaging agent that does not cause crosslinks) indicates the presence of interstrand crosslinks.
-
Analytical Methods for Characterization of DNA Adducts
The definitive identification and quantification of DNA adducts formed by this compound requires sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the analysis of DNA adducts.[14] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry.
Workflow:
-
DNA Isolation and Hydrolysis:
-
Expose DNA (e.g., from treated cells or in vitro reactions) to this compound.
-
Isolate the DNA and enzymatically or chemically hydrolyze it into individual nucleosides or nucleobases.
-
-
HPLC Separation:
-
Inject the hydrolyzed DNA sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Separate the modified and unmodified nucleosides/bases based on their polarity.
-
-
MS Detection and Quantification:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the expected DNA adducts (e.g., the mono-adduct of guanine with one arm of the carbamate and the crosslinked guanine adduct).
-
Quantification can be achieved by comparing the peak areas of the adducts to those of known standards.
-
Caption: Workflow for the analysis of DNA adducts using LC-MS.
Conclusion: A Framework for Understanding and Application
This compound, as a representative bifunctional alkylating agent, offers a compelling case study for understanding the fundamental principles that govern the reactivity of this important class of compounds. Its mechanism of action, centered on the formation of a reactive aziridinium ion and subsequent DNA alkylation, is a hallmark of nitrogen mustards. The reactivity of this molecule is intricately modulated by environmental factors such as pH and temperature.
The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel alkylating agents. By integrating these techniques, researchers can gain critical insights into the structure-activity relationships, reaction kinetics, and ultimate biological consequences of these potent molecules. This knowledge is indispensable for the rational design and development of next-generation therapeutics that leverage the power of bifunctional alkylation for the treatment of cancer and other diseases.
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[Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma]. PubMed. [Link]
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Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon-6 Nanofibrous Membrane. Part I: Investigation of 4-(p-Nitrobenzyl)pyridine as a "New" Sensing Agent with Ultrahigh Sensitivity. PubMed. [Link]
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A Technical Guide to Benzyl Carbamate-Based Nitrogen Mustard Prodrugs in Medicinal Chemistry
<
Executive Summary
Nitrogen mustards remain a cornerstone of cancer chemotherapy, valued for their potent DNA alkylating capabilities that induce cancer cell death.[1][2] However, their clinical utility is often hampered by a lack of tumor specificity, leading to systemic toxicity and severe side effects. A prominent strategy to mitigate these issues involves the design of prodrugs, which mask the cytotoxic agent until it reaches the tumor microenvironment. This guide explores the strategic use of Benzyl bis(2-bromoethyl)carbamate and related structures as scaffolds for creating advanced, selectively-activated nitrogen mustard prodrugs. We will delve into the core chemical principles, mechanisms of action, and potential therapeutic applications, providing researchers and drug developers with a comprehensive technical overview of this promising class of anticancer agents.
Introduction: The Rationale for Carbamate-Masked Nitrogen Mustards
The fundamental structure of a nitrogen mustard features a bis(2-haloethyl)amino group, a potent electrophile responsible for its cytotoxic effects.[1] The core challenge in medicinal chemistry is to tame this reactivity, confining its destructive power to malignant cells while sparing healthy tissue. The carbamate moiety, particularly a benzyl carbamate, serves as an elegant solution to this problem.[3]
This compound represents a foundational structure in this class of compounds. While not extensively studied as a drug itself, its architecture perfectly illustrates the prodrug concept:
-
The Warhead: The bis(2-bromoethyl)amino group is the latent cytotoxic agent.
-
The Mask: The benzyl carbamate group acts as an electronic "mask." By converting the amine into a carbamate, the nitrogen's lone pair of electrons is delocalized into the carbonyl system.[3] This significantly reduces the nucleophilicity of the nitrogen, preventing the intramolecular cyclization required to form the highly reactive aziridinium ion—the ultimate alkylating species.[1][4]
-
The Trigger: The benzyl group can be designed for specific cleavage mechanisms, such as enzymatic action or under particular physiological conditions (e.g., hypoxia), to unmask the nitrogen mustard at the target site.[5][6]
The stability and versatility of the carbamate linkage make it an ideal choice for prodrug design, enhancing chemical stability and the ability to penetrate cell membranes.[7][8][9]
Chemical and Physical Properties
| Property | Value | Source |
| Compound Name | Benzyl (2-bromoethyl)carbamate | [10][11] |
| CAS Number | 53844-02-3 | [10][11] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [10][11] |
| Molecular Weight | 258.12 g/mol | [11] |
| Physical Form | Solid (<45°C), Liquid (>45°C) | [10] |
| Melting Point | 45-48°C | [10][12] |
| Boiling Point | 361.1°C at 760 mmHg | [10] |
| Storage | -20°C | [10] |
Mechanism of Action: From Latent Prodrug to DNA Alkylation
The therapeutic potential of these compounds hinges on a two-stage mechanism: site-specific activation followed by DNA alkylation.
Stage 1: Prodrug Activation (Unmasking the Warhead)
The benzyl carbamate mask is designed to be removed by specific triggers prevalent in the tumor microenvironment. This is the key to achieving selectivity. Strategies include:
-
Enzymatic Cleavage: Designing the benzyl linker to be a substrate for tumor-specific enzymes, such as Prostate-Specific Antigen (PSA) or carboxypeptidases.[13][14]
-
Hypoxia-Activated Prodrugs: Incorporating a nitrobenzyl group that is reduced under the low-oxygen (hypoxic) conditions common in solid tumors.[6][15] This reduction causes electronic rearrangement and fragmentation of the linker, releasing the active nitrogen mustard.[6][16]
-
ROS-Activated Prodrugs: Utilizing linkers that are cleaved in the presence of high levels of reactive oxygen species (ROS), another hallmark of cancer cells.[2][5][17]
Stage 2: DNA Alkylation
Once the carbamate is cleaved, the liberated bis(2-bromoethyl)amine becomes active. The process proceeds via a well-established mechanism:[4]
-
Aziridinium Ion Formation: The newly freed amine nitrogen, now highly nucleophilic, attacks one of the adjacent bromoethyl groups in an intramolecular cyclization. This displaces the bromide ion and forms a highly strained and electrophilic three-membered aziridinium ring.[1][18] This is the rate-limiting step.
-
Mono-alkylation: The aziridinium ion is aggressively attacked by a nucleophilic site on DNA. The primary target is the N7 position of guanine bases.[19][20][21]
-
Cross-linking: The second bromoethyl arm of the mustard then repeats the process, forming another aziridinium ion, which subsequently alkylates a second guanine base. This creates a covalent interstrand or intrastrand cross-link in the DNA.[18]
This DNA cross-linking prevents strand separation, halting DNA replication and transcription.[22] The cell's DNA damage response is overwhelmed, ultimately triggering apoptosis (programmed cell death).[1]
Caption: Workflow from inactive prodrug to DNA cross-linking and apoptosis.
Potential Therapeutic Applications & Design Strategies
The primary application for these compounds is in oncology , where the goal is targeted chemotherapy. The versatility of the benzyl carbamate scaffold allows for several sophisticated drug design approaches.
Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, creating regions of low oxygen known as hypoxia.[6] This is a key therapeutic target. By using a nitrobenzyl group as the "mask," prodrugs can be designed to activate specifically in these hypoxic regions.
-
Mechanism: Nitroreductase enzymes, which are upregulated in hypoxic cells, reduce the nitro group. This initiates an electronic cascade that results in the cleavage of the carbamate and release of the nitrogen mustard.[6][23]
-
Example: 2-nitroimidazole-based prodrugs of phosphoramide mustards have shown significant hypoxia selectivity, with cytotoxicity increasing over 200-fold under hypoxic conditions compared to normal oxygen levels.[15]
Enzyme-Directed Prodrug Therapy
This strategy involves designing the linker to be recognized and cleaved by an enzyme that is overexpressed in or around cancer cells.
-
Mechanism: A peptide sequence recognized by an enzyme like Prostate-Specific Antigen (PSA) can be incorporated into the linker. Upon cleavage by PSA in the vicinity of prostate cancer cells, the self-immolative linker fragments, releasing the active drug.[13]
-
Advantage: This approach offers high selectivity, concentrating the cytotoxic effect at the tumor site and minimizing systemic exposure.[14]
Structure-Activity Relationship (SAR) Insights
Medicinal chemists can fine-tune the properties of these prodrugs by modifying their structure:
-
Linker Modification: The nature of the linker between the trigger and the carbamate is critical. Electron-withdrawing groups can deactivate the mustard, while their removal upon activation restores full potency.[17]
-
Halogen Substitution: Replacing chloroethyl groups with bromoethyl or iodoethyl groups can alter the reactivity of the mustard. Iodo-mustards are often more potent.[14]
-
Aromatic Ring Substitution: Adding fluorine atoms to the benzyl ring can improve the chemical stability of the prodrug before activation.[13]
Caption: Key design and optimization strategies for prodrug development.
Experimental Protocols
To aid researchers, we provide foundational, step-by-step methodologies for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of Benzyl bis(2-chloroethyl)carbamate
This protocol describes a general synthesis for a representative compound, tert-butyl bis(2-chloroethyl)carbamate, which illustrates the key chemical transformation.[24]
Objective: To protect the bis(2-chloroethyl)amine with a carbamate group to render it inactive.
Materials:
-
bis(2-chloroethyl)amine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-necked flask, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in 300 mL of anhydrous DCM.
-
Add triethylamine (2.0-2.2 eq.) to the suspension and stir to neutralize the hydrochloride salt.
-
Slowly add di-tert-butyl dicarbonate (1.2-1.5 eq.) dropwise to the stirring mixture at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, add 200 mL of purified water and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase with 200 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure tert-butyl bis(2-chloroethyl)carbamate.[24]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the compound kills 50% of cancer cells (IC₅₀ value), both with and without the activating trigger.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Prodrug compound dissolved in DMSO
-
Activating enzyme (if applicable, e.g., PSA) or hypoxic chamber
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the prodrug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Activation Condition:
-
For Enzymatic Activation: Add the specific enzyme (e.g., PSA) to a parallel set of wells.
-
For Hypoxic Activation: Place a parallel plate in a hypoxic chamber (e.g., 1% O₂).
-
Maintain a control plate under normal conditions (normoxia, no enzyme).
-
-
Incubation: Incubate all plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value. Compare the IC₅₀ values between activated and non-activated conditions to determine the selectivity index.
Challenges and Future Directions
While promising, the development of carbamate-based nitrogen mustard prodrugs faces several challenges:
-
Stability vs. Activation: The prodrug must be stable enough to avoid premature activation in circulation but reactive enough to be efficiently cleaved at the tumor site.[13]
-
Off-Target Activation: Endogenous enzymes in healthy tissues, like the liver, may cause off-target activation, leading to toxicity.[7]
-
Drug Resistance: Cancer cells can develop resistance to alkylating agents through mechanisms like enhanced DNA repair or the action of O⁶-methylguanine methyltransferase (MGMT).[2][5]
Future research should focus on developing highly specific trigger systems, exploring novel linker chemistries for controlled release, and creating combination therapies that co-administer these prodrugs with DNA repair inhibitors to overcome resistance. The continued evolution of these intelligent, responsive systems holds great promise for improving the therapeutic index of one of oncology's most powerful drug classes.
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- 23. Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 [chemicalbook.com]
The Alchemist's Reagent: A Technical Guide to Benzyl Bis(2-bromoethyl)carbamate for Advanced Heterocyclic Synthesis
Foreword: Unveiling a Versatile Precursor
In the intricate landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the modern chemist, N,N-bis(2-haloethyl)amine derivatives have carved a niche as powerful precursors for nitrogen-containing heterocycles. This guide focuses on a specific, yet highly versatile, member of this class: benzyl bis(2-bromoethyl)carbamate .
The presence of two reactive bromoethyl moieties renders this compound a potent bifunctional alkylating agent. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom serves a dual purpose: it modulates the nucleophilicity of the nitrogen, allowing for more controlled reactions, and provides a stable protecting group that can be readily removed under specific conditions. This unique combination of features makes this compound an invaluable tool for the synthesis of crucial heterocyclic systems such as piperazines and morpholines, which are prevalent in a vast array of pharmaceuticals.
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the reaction mechanisms that govern its transformations.
Characterization and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in synthesis. While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and comparison with analogous compounds.
| Property | Predicted Value / Information |
| Molecular Formula | C₁₂H₁₅Br₂NO₂ |
| Molecular Weight | 365.06 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Insoluble in water. |
| Stability & Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation. |
| Spectroscopic Profile | ¹H NMR: Expect signals for the benzylic protons, the aromatic protons of the benzyl group, and two distinct triplets for the -CH₂-Br and -N-CH₂- protons of the bromoethyl groups. ¹³C NMR: Expect signals for the carbonyl carbon of the carbamate, the benzylic carbon, the aromatic carbons, and the two aliphatic carbons of the bromoethyl groups. IR: Expect characteristic absorption bands for the C=O stretch of the carbamate (around 1700 cm⁻¹), C-N stretching, and C-Br stretching. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is predicated on the reaction of bis(2-bromoethyl)amine with benzyl chloroformate. The amine precursor is typically used as its hydrobromide salt, which is more stable than the free amine.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N,N-bis(2-haloethyl)carbamates.[1]
Part A: Synthesis of Bis(2-bromoethyl)amine Hydrobromide (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine. Cool the flask in an ice bath.
-
Acid Addition: Slowly and cautiously add 48% hydrobromic acid (HBr) to the cooled diethanolamine with continuous stirring. This reaction is highly exothermic.
-
Sulfuric Acid Addition: After the HBr addition is complete, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Reflux: Once the additions are complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield bis(2-bromoethyl)amine hydrobromide as a white crystalline solid.
Part B: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add bis(2-bromoethyl)amine hydrobromide and anhydrous dichloromethane (DCM).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (approximately 2.2 equivalents) to neutralize the hydrobromide salt and deprotonate the secondary amine. Stir for 15-20 minutes at 0°C. The formation of triethylammonium bromide will be observed as a white precipitate.
-
Carbamate Formation: To this mixture, add benzyl chloroformate (1.0 equivalent) dropwise via a syringe, ensuring the temperature remains at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Application in Heterocyclic Synthesis: The Gateway to Piperazines and Morpholines
The primary utility of this compound lies in its role as a bifunctional electrophile for the synthesis of six-membered saturated heterocycles. The two bromoethyl arms readily react with dinucleophiles in a sequential or concerted manner to form a cyclic structure.
Synthesis of N-Substituted Piperazines
The reaction with primary amines is a straightforward method to construct the piperazine ring, a scaffold of immense importance in pharmaceuticals.[1]
Reaction Mechanism:
Caption: Mechanism for N-substituted piperazine synthesis.
Detailed Protocol for N-Benzylpiperazine Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add benzylamine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).
-
Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 1-benzyl-4-(benzyloxycarbonyl)piperazine.
Synthesis of N-Substituted Morpholines
By reacting this compound with a suitable oxygen-containing dinucleophile, such as an amino alcohol, morpholine derivatives can be synthesized. However, a more common and efficient strategy for morpholine synthesis involves the cyclization of N-substituted diethanolamines.[2] Nevertheless, this compound can be utilized to construct substituted morpholines by reaction with a primary amine followed by conversion of one of the bromoethyl groups to a hydroxyethyl group and subsequent cyclization.
A more direct, albeit less common, approach would involve a reaction with a pre-formed amino alcohol where the amino group acts as the initial nucleophile.
Conceptual Reaction Pathway:
Caption: Conceptual pathway for morpholine synthesis.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
A key advantage of using this compound is the ability to deprotect the nitrogen atom of the newly formed heterocycle. The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed, most commonly by catalytic hydrogenation.
Protocol for Cbz Deprotection:
-
Reaction Setup: Dissolve the Cbz-protected piperazine or morpholine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of important nitrogen-containing heterocycles. Its bifunctional nature, coupled with the presence of a readily cleavable protecting group, provides a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field.
References
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Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Patsay, I. O., & Sabanis, C. D. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. ARKIVOC. Retrieved from [Link]
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Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Benzyloxycarbonylamino-2-bromoethane. Retrieved from [Link]
-
ResearchGate. (2014, January). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of Benzyl bis(2-bromoethyl)carbamate
Introduction: The Significance of Benzyl bis(2-bromoethyl)carbamate in Drug Development
This compound belongs to the class of nitrogen mustards, a group of bifunctional alkylating agents with significant applications in medicinal chemistry. The presence of two reactive 2-bromoethyl arms attached to a central carbamate core makes this molecule a potent electrophile. This reactivity is the cornerstone of its potential as a therapeutic agent, particularly in oncology, where it can form covalent cross-links with biological nucleophiles like DNA, leading to cytotoxicity in rapidly dividing cancer cells. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its reactivity, and developing safer, more effective analogues. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of this compound.
Molecular Structure and Properties
This compound is characterized by a central nitrogen atom linked to two 2-bromoethyl groups and a benzyl carbamate moiety. The benzyl group provides a degree of lipophilicity, while the bromoethyl groups are the key to its alkylating activity.
| Property | Value |
| Molecular Formula | C₁₂H₁₅Br₂NO₂ |
| Molecular Weight | 369.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis and Experimental Protocols
Generalized Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of bis(2-bromoethyl)amine hydrobromide in a suitable aprotic solvent (e.g., dichloromethane or dioxane) at 0 °C, add a base such as triethylamine or sodium hydroxide to neutralize the amine salt.
-
Addition of Reagent: Slowly add a stoichiometric equivalent of benzyl chloroformate to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the two bromoethyl chains.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C₆H ₅- | ~7.35 | multiplet | 5H | Aromatic protons of the benzyl group. |
| -O-CH ₂-Ph | ~5.15 | singlet | 2H | Methylene protons adjacent to the carbamate oxygen and the phenyl ring. |
| -N-(CH ₂-CH₂Br)₂ | ~3.70 | triplet | 4H | Methylene protons adjacent to the nitrogen atom, deshielded by the electron-withdrawing nitrogen. |
| -N-(CH₂-CH ₂Br)₂ | ~3.50 | triplet | 4H | Methylene protons adjacent to the bromine atom, deshielded by the electronegative bromine. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O | ~155 | Carbonyl carbon of the carbamate group. |
| C ₆H₅- (quaternary) | ~136 | Quaternary aromatic carbon attached to the benzylic methylene group. |
| C ₆H₅- (CH) | ~128 | Aromatic carbons of the benzyl group. |
| -O-C H₂-Ph | ~68 | Benzylic methylene carbon adjacent to the carbamate oxygen. |
| -N-(C H₂-CH₂Br)₂ | ~50 | Methylene carbons attached to the nitrogen atom. |
| -N-(CH₂-C H₂Br)₂ | ~30 | Methylene carbons attached to the bromine atoms. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands and Their Significance
The IR spectrum of this compound is expected to display the following key absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Carbamate) | ~1700 | Strong | Stretching |
| C-O (Carbamate) | ~1250 | Strong | Stretching |
| C-N (Carbamate) | ~1450 | Medium | Stretching |
| C-H (Aromatic) | ~3030 | Medium | Stretching |
| C-H (Aliphatic) | ~2950 | Medium | Stretching |
| C-Br | ~650 | Medium-Strong | Stretching |
The strong absorption at ~1700 cm⁻¹ is a definitive indicator of the carbamate carbonyl group. The presence of C-Br stretching in the fingerprint region further confirms the structure.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Molecular Ion and Fragmentation Pattern
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.
Key Predicted Fragments:
-
[M]⁺: The molecular ion at m/z 369 (for ⁷⁹Br) and 371, 373 (for isotopes).
-
[M - Br]⁺: Loss of a bromine atom (m/z ~290).
-
[C₇H₇O₂N(CH₂CH₂Br)]⁺: Loss of a bromoethyl radical (m/z ~244).
-
[C₇H₇]⁺: The tropylium ion, a very stable fragment from the benzyl group (m/z 91).
-
[C₆H₅CH₂O]⁺: Fragment corresponding to the benzyloxy group (m/z 107).
Proposed Fragmentation Pathway
A Comprehensive Technical Guide to the Stability, Storage, and Handling of Benzyl bis(2-bromoethyl)carbamate
Executive Summary
Benzyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its structure, featuring two reactive bromoethyl arms and a benzyl carbamate protecting group, makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry. However, this same reactivity profile presents significant challenges regarding its stability, storage, and handling. This guide provides an in-depth analysis of the compound's stability profile, drawing upon data from structural analogues and the established chemistry of alkylating agents. We will delineate the primary degradation pathways, establish protocols for safe storage and handling commensurate with its hazardous nature, and provide methodologies for verifying its integrity over time. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for working with this reactive molecule.
Chemical Identity and Physicochemical Properties
This compound, C₆H₅CH₂OC(O)N(CH₂CH₂Br)₂, is a derivative of bis(2-bromoethyl)amine where the secondary amine is protected by a benzyloxycarbonyl (Cbz or Z) group. Direct, comprehensive data for this specific molecule is limited in public literature. Therefore, this guide synthesizes information from its closest structural analogues: Benzyl (2-bromoethyl)carbamate (the mono-alkylated version) and Ethyl bis(2-bromoethyl)carbamate (an analogous bifunctional agent).
| Property | This compound (Target) | Benzyl (2-bromoethyl)carbamate (Analogue 1) |
| Structure | C₆H₅CH₂OC(O)N(CH₂CH₂Br)₂ | C₆H₅CH₂OC(O)NH(CH₂CH₂Br) |
| CAS Number | Not widely assigned | 53844-02-3[1] |
| Molecular Formula | C₁₂H₁₅Br₂NO₂ | C₁₀H₁₂BrNO₂[1] |
| Molecular Weight | 365.06 g/mol | 258.11 g/mol [1] |
| Physical Form | Predicted to be a solid or oil | Solid[2] |
| Melting Point | Not determined | ~45-48 °C[3] |
| Primary Hazard | Potent bifunctional alkylating agent | Alkylating agent |
Core Stability Profile
The stability of this compound is dictated by the interplay between the benzyl carbamate group and the highly reactive bis(2-bromoethyl)amine moiety.
Thermal Stability
The presence of two bromoethyl groups renders the molecule susceptible to degradation. While some suppliers suggest 2-8°C for the mono-bromo analogue[4], the standard and recommended practice for potent, bifunctional alkylating agents is long-term storage in a freezer.
-
Long-Term Storage: -20°C is strongly recommended .[1][2][5][6] This minimizes the kinetic energy available for degradation reactions, such as intramolecular cyclization or hydrolysis.
-
Short-Term Storage: For active use, storage at 2-8°C in a desiccator is acceptable for brief periods (1-2 weeks).
-
High Temperature: Avoid temperatures above its melting point (predicted to be low) for extended periods, as this can accelerate decomposition.[7] Thermal decomposition may evolve toxic fumes, including hydrogen bromide and nitrogen oxides.[8]
Photostability
The mono-bromo analogue is documented as being light-sensitive.[8] It is prudent to assume this compound shares this characteristic.
-
Recommendation: Always store the compound in amber glass vials or wrap containers in aluminum foil to protect from light. Conduct manipulations in a shaded area or under low-light conditions where possible.
Chemical Stability and Incompatibilities
The molecule's reactivity is its most critical stability parameter.
-
pH Sensitivity: The benzyl carbamate linkage is relatively stable at a neutral to slightly acidic pH (>4) but is readily cleaved under strongly acidic or basic conditions.[7]
-
Nucleophilic Attack: The electrophilic carbons bearing the bromine atoms are highly susceptible to attack by nucleophiles. This is the basis for its function as an alkylating agent but also a primary degradation pathway if exposed to nucleophilic solvents (e.g., methanol, water) or contaminants.
-
Incompatibilities: The compound is incompatible with:
Predicted Degradation and Reactivity Mechanisms
Two primary pathways govern the reactivity and degradation of this compound: hydrolysis of the carbamate and alkylation via an aziridinium intermediate. The alkylation pathway is mechanistically central to its biological activity and potential toxicity.[10]
Pathway 1: Hydrolysis
Under harsh pH conditions, the carbamate ester can be hydrolyzed, liberating the highly reactive and toxic bis(2-bromoethyl)amine.
Pathway 2: Alkylation Mechanism
As a nitrogen mustard, the compound undergoes an intramolecular cyclization where the nitrogen atom displaces a bromide to form a highly strained and electrophilic aziridinium ion. This intermediate is the potent alkylating species that reacts readily with nucleophiles, such as water (leading to degradation) or biological macromolecules like DNA.[10][11]
Caption: Key reactivity pathways for this compound.
Recommended Storage and Handling Protocols
Given its nature as a potent, bifunctional alkylating agent, this compound must be handled as a hazardous substance, following guidelines for cytotoxic agents.[12][13][14]
Receiving and Storage Protocol
-
Inspection: Upon receipt, inspect the container within a certified chemical fume hood. Check for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and appropriate hazard warnings (e.g., "Potent Alkylating Agent," "Toxic," "Handle in Fume Hood Only").
-
Primary Storage: Immediately transfer the sealed container to a designated, labeled secondary container.
-
Freezer Placement: Store the secondary container in a -20°C freezer that is specifically designated for hazardous chemical storage and is not used for storing biological samples or other reagents.
Laboratory Handling and Weighing Protocol
All manipulations must be performed in a designated area within a certified chemical fume hood to prevent inhalation and dermal exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, two pairs of nitrile gloves (chemically resistant), and safety goggles.
-
Preparation: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Use anti-static tools if the material is a fine powder.
-
Dissolution: Add solvent to the compound directly in the vessel. Use a vortex mixer or gentle swirling to dissolve. Do not use sonication, which can create aerosols.
-
Cleanup: Decontaminate all surfaces with an appropriate solution (e.g., 10% sodium hypochlorite followed by 5% sodium thiosulfate, then water and ethanol), and dispose of all contaminated disposables (gloves, weigh boats, pipette tips) in a dedicated, sealed hazardous waste bag.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Verification of Compound Integrity
Due to its inherent reactivity, it is crucial to verify the purity of this compound upon receipt and periodically thereafter.
Objective: To assess the purity and identify potential degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Methodology:
-
Sample Preparation:
-
Following the safe handling protocol, accurately prepare a stock solution of the compound at 1 mg/mL in anhydrous acetonitrile.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 365.0/367.0/369.0, reflecting the characteristic isotopic pattern of two bromine atoms.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound. A purity of >95% is typically acceptable.
-
Scrutinize the chromatogram for earlier eluting peaks corresponding to potential hydrolysis products (e.g., the mono-hydrolyzed species where one Br is replaced by OH).
-
Analyze the mass spectrum to confirm the identity of the main peak and any significant impurities.
-
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C, inert atmosphere, protected from light. | Minimizes thermal and photodegradation of a highly reactive molecule.[1][2][8] |
| Short-Term Storage | 2-8°C in a desiccator for active use periods (<2 weeks). | Balances stability with practical laboratory access. |
| Handling | Strictly within a certified chemical fume hood. | Prevents inhalation of a potent alkylating agent.[13] |
| Personal Protection | Lab coat, safety goggles, double nitrile gloves. | Prevents dermal and ocular exposure.[8][15] |
| Incompatibilities | Avoid strong acids, bases, oxidizing agents, and nucleophiles. | Prevents rapid chemical degradation and potential hazards.[7][8] |
| Solvent Choice | Use anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane, THF). | Minimizes degradation via solvolysis. |
| Disposal | Treat as cytotoxic/hazardous chemical waste. | The compound is a nitrogen mustard analogue with presumed genotoxicity.[10][14] |
| Purity Check | HPLC-MS or NMR upon receipt and before critical experiments. | Verifies integrity due to high potential for degradation. |
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Chemsrc. Benzyl (2-bromoethyl)carbamate | CAS#:53844-02-3.
-
ChemScene. 53844-02-3 | Benzyl (2-bromoethyl)carbamate.
-
Oakwood Chemical. SAFETY DATA SHEET: Benzyl (2-bromoethyl)carbamate.
-
Sigma-Aldrich. Benzyl (2-bromoethyl)carbamate | 53844-02-3.
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BenchChem. Benzyl (2-bromoethyl)carbamate | 53844-02-3.
-
Sigma-Aldrich. Benzyl (2-bromoethyl)carbamate | 53844-02-3.
-
Fisher Scientific. SAFETY DATA SHEET: Benzyl 2-bromoethyl ether. (Note: Analogue data on lachrymatory properties).
-
ChemicalBook. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3.
-
Organic Syntheses. Benzyl hydroxymethyl carbamate. (Note: General carbamate chemistry).
-
Fisher Scientific. SAFETY DATA SHEET: Benzyl 2-bromoacetate. (Note: Analogue data on incompatibilities).
-
BenchChem. Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
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Ghafouri, N., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). J Oncol Pharm Pract.
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Oakwood Chemical. Benzyl (2-bromoethyl)carbamate | 219440.
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CyberLeninka. SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION.
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BenchChem. Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate as an Intermediate in Organic Synthesis.
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Canadian Association of Provincial Cancer Agencies. (2018). Safe handling of cytotoxics: guideline recommendations. Curr Oncol.
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PAHO/WHO. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Front Microbiol.
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Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
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Zhang, J., et al. (2023). Management guidelines for preventing exposure to antineoplastics. J Evid Based Med.
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BenchChem. Unraveling the Structural Secrets of Bromoethyl Carbamates: A Guide to Their Activity Relationships.
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An In-Depth Technical Guide to Benzyl bis(2-bromoethyl)carbamate and its Analogs: A Prodrug Approach to DNA Alkylation
Abstract
Benzyl bis(2-bromoethyl)carbamate represents a class of thoughtfully designed prodrugs that leverage the potent cytotoxic capabilities of the nitrogen mustard pharmacophore. By masking the reactive bis(2-bromoethyl)amine moiety with a benzyl carbamate group, these compounds aim to decrease systemic toxicity and improve therapeutic index. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and the preclinical evaluation workflow for this compound and its analogs. It is intended for researchers, chemists, and drug development professionals dedicated to advancing the field of oncology through targeted chemotherapy.
Introduction: The Rationale for Carbamate-Masked Nitrogen Mustards
Nitrogen mustards, such as mechlorethamine, were among the first chemical agents used in cancer therapy.[1] Their efficacy stems from their ability to act as potent, bifunctional alkylating agents that form covalent interstrand cross-links (ICLs) in DNA.[1][2] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] However, the high reactivity of traditional nitrogen mustards leads to indiscriminate reactions with a wide range of biological nucleophiles, resulting in severe side effects, including myelosuppression and gastrointestinal toxicity.[4]
The core concept behind this compound and its analogs is to tame this reactivity through a prodrug strategy. The electron-withdrawing nature of the carbamate group attenuates the nucleophilicity of the mustard nitrogen, thereby reducing the rate of spontaneous activation. This guide will focus on the parent compound, this compound, as a prototype for this class of agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃Br₂NO₂ |
| Molecular Weight | 355.03 g/mol |
| Appearance | Off-white to light yellow solid or liquid |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethyl Acetate) |
| Storage Conditions | -20°C, under inert atmosphere |
Note: The user's initial query mentioned "this compound", while many databases list "Benzyl (2-bromoethyl)carbamate"[5][6][7]. This guide will address the true "bis" compound, which contains two bromoethyl arms, making it a bifunctional alkylating agent.
Synthesis and Characterization Workflow
The synthesis of this compound is a direct and logical process rooted in fundamental organic chemistry principles. The goal is to couple the masked alkylating core, bis(2-bromoethyl)amine, with the protecting/modulating benzyl group via a carbamate linkage.
General Synthesis Protocol
This protocol describes a reliable method for synthesizing the title compound. The key is the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate.
Step-by-Step Methodology:
-
Precursor Preparation: Begin with bis(2-bromoethyl)amine. This precursor is often available as a hydrobromide or hydrochloride salt, which must be neutralized in situ.
-
Reaction Setup: Dissolve bis(2-bromoethyl)amine hydrobromide in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture to 0°C using an ice bath.
-
Causality: Low temperature is crucial to control the exothermicity of the reaction and to prevent unwanted side reactions or degradation of the starting materials and product.
-
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the cooled solution. A slight molar excess (e.g., 2.2 equivalents for the hydrobromide salt) is used to ensure complete neutralization of the amine salt and to scavenge the HCl byproduct generated in the next step.
-
Carbamate Formation: While maintaining the temperature at 0°C, slowly add a solution of benzyl chloroformate (1.0 equivalent) in the same solvent to the reaction mixture.
-
Causality: Benzyl chloroformate is a highly reactive acylating agent. A slow, dropwise addition prevents a rapid, uncontrolled reaction and ensures a higher yield of the desired product over potential side products.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate to remove acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Final Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8]
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9][10] Key expected signals in the ¹H NMR spectrum would include multiplets for the bromoethyl protons (-CH₂-Br and -N-CH₂-), a singlet for the benzylic protons (-O-CH₂-Ph), and aromatic signals for the phenyl ring.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the final product. A typical method would involve a C18 column with a water/acetonitrile or water/methanol gradient mobile phase and UV detection.[12][13][14]
Mechanism of Action: From Prodrug to DNA Cross-link
The therapeutic activity of this compound is entirely dependent on its ability to form DNA cross-links. This is a multi-step process initiated by bioactivation.
Pillar of Trustworthiness: The mechanism described is a self-validating system; the compound is inert until the aziridinium ion forms, and the resulting DNA damage is the direct, measurable endpoint that correlates with cytotoxicity.
-
Bioactivation (Rate-Limiting Step): The process begins with an intramolecular cyclization. The lone pair of electrons on the mustard nitrogen attacks the adjacent carbon atom bearing a bromine atom. This displaces the bromide ion (a good leaving group) and forms a highly strained and electrophilic three-membered aziridinium ion.[3][4] This is the key activation step. The electron-withdrawing effect of the benzyl carbamate group reduces the nitrogen's nucleophilicity, slowing this activation step compared to a simple tertiary amine mustard, which is the basis of its prodrug character.
-
First Alkylation (Monoadduct Formation): The highly reactive aziridinium ion is readily attacked by nucleophiles. The most common and therapeutically relevant nucleophile is the N7 position of guanine within the DNA major groove.[2][3] This reaction opens the aziridinium ring and forms a stable covalent bond between the drug and the DNA, creating a monoadduct.
-
Second Alkylation (Cross-link Formation): After the first alkylation, the second bromoethyl arm of the molecule can undergo the same intramolecular cyclization to form another aziridinium ion. This second electrophilic center can then react with a nucleophilic site on the opposite DNA strand (typically another N7-guanine), resulting in an interstrand cross-link (ICL).[15] Intrastrand cross-links (between bases on the same strand) can also occur.[2]
-
Cellular Consequences: ICLs are formidable lesions for the cell. They physically prevent the separation of the DNA strands, thereby blocking the progression of replication forks and transcription machinery. This leads to cell cycle arrest, activation of DNA damage response pathways, and ultimately, apoptosis.[1]
Caption: Mechanism of action from inactive prodrug to cytotoxic DNA cross-linking.
Design of Analogs and Structure-Activity Relationships (SAR)
The benzyl carbamate scaffold is highly amenable to modification to fine-tune the drug's properties. The primary goals of analog design are to improve tumor selectivity, overcome resistance, and modulate reactivity.[16][17]
-
Modulation of Reactivity: The electronic nature of the aromatic ring on the carbamate is a key determinant of reactivity.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃, -Cl) to the benzyl ring further decreases the electron density on the carbamate oxygen and, by extension, the mustard nitrogen. This significantly slows the formation of the aziridinium ion, creating a less reactive and potentially more selective agent that requires specific enzymatic cleavage or a unique tumor microenvironment (e.g., hypoxia) for activation.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) increase the electron density, making the compound more reactive, approaching the behavior of traditional mustards.
-
-
Targeting Moieties: A powerful strategy involves replacing the benzyl group entirely with a "carrier" molecule that can direct the alkylating warhead to cancer cells.[18]
-
Amino Acids/Peptides: Conjugating the mustard to amino acids or small peptides can hijack specific amino acid transporters that are often overexpressed in cancer cells.[16]
-
DNA Minor Groove Binders: Linking the mustard to molecules like distamycin analogs can guide the alkylation to specific DNA sequences, potentially increasing efficacy and reducing off-target effects.[18]
-
Table 2: Structure-Activity Relationship (SAR) Principles for Carbamate Analogs
| Structural Modification | Rationale & Predicted Outcome |
| Benzyl Ring: Add Electron-Withdrawing Groups (e.g., -NO₂) | Decrease Reactivity: Slows aziridinium ion formation. May increase selectivity and require bioactivation.[17] |
| Benzyl Ring: Add Electron-Donating Groups (e.g., -OCH₃) | Increase Reactivity: Speeds aziridinium ion formation. Potentially higher cytotoxicity but also higher systemic toxicity. |
| Replace Benzyl Group: Use a Peptide Carrier | Active Transport: Targets cancer cells overexpressing specific peptide transporters, enhancing tumor selectivity.[16] |
| Replace Benzyl Group: Use a DNA Minor Groove Binder | DNA Targeting: Localizes the alkylating agent to specific DNA sequences, potentially increasing on-target efficacy.[18] |
Preclinical Biological Evaluation Workflow
A logical, multi-stage workflow is essential to validate the therapeutic potential of newly synthesized analogs.
In Vitro Evaluation
Protocol 1: Cytotoxicity Assessment (MTT/SRB Assay)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.[19]
-
Viability Staining: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) stain according to standard protocols.
-
Data Analysis: Measure the absorbance using a plate reader. Plot cell viability versus drug concentration and calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) for each cell line. This provides data on potency and cancer cell selectivity.[19]
Protocol 2: DNA Interstrand Cross-linking Confirmation (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including ICLs.[20][21]
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for a defined period (e.g., 2-4 hours).
-
Irradiation (for ICL detection): After treatment, irradiate the cells with a fixed dose of gamma or X-rays (e.g., 5-10 Gy) on ice. This introduces a known number of random strand breaks.
-
Causality: In undamaged DNA or DNA with monoadducts, irradiation will cause strand breaks, allowing DNA fragments to migrate out of the nucleus during electrophoresis, forming a "comet tail." ICLs act as physical tethers, preventing the DNA from migrating freely, thus resulting in a smaller comet tail compared to the irradiated control.[22]
-
-
Lysis and Electrophoresis: Embed the cells in agarose on a microscope slide, lyse them to remove proteins, and subject them to alkaline electrophoresis.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the comet tail moment to determine the extent of DNA cross-linking.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies are advanced to in vivo models. The subcutaneous xenograft mouse model is a standard for initial efficacy testing.[23][24][25]
-
Model Establishment: Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).[24]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into vehicle control and treatment groups.
-
Dosing and Monitoring: Administer the test compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., twice weekly for 3 weeks). Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) regularly.[26]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI). The data are analyzed to determine if the compound causes statistically significant tumor regression or stasis compared to the vehicle control.
Caption: Integrated workflow for the development and evaluation of novel carbamate analogs.
Conclusion and Future Perspectives
This compound and its analogs represent a strategically important class of DNA alkylating agents. By incorporating a carbamate moiety, they function as prodrugs with tunable reactivity, offering a promising avenue to mitigate the severe toxicities associated with classical nitrogen mustards. The principles of rational drug design, guided by SAR, allow for the development of next-generation analogs with enhanced tumor-targeting capabilities. The systematic preclinical evaluation workflow detailed in this guide—from synthesis and mechanistic validation to in vivo efficacy studies—provides a robust framework for identifying lead candidates with the potential for clinical translation. Future work will likely focus on more sophisticated carrier molecules and on combination therapies that exploit the DNA damage induced by these agents to synergize with other treatment modalities like PARP inhibitors or immunotherapy.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N-Substituted Piperazines using Benzyl bis(2-bromoethyl)carbamate
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] This application note provides a detailed, two-part protocol for the synthesis of N-substituted piperazines. The methodology hinges on the preparation of a key intermediate, Benzyl bis(2-bromoethyl)carbamate, followed by its cyclization with a primary amine to form the N-substituted, Cbz-protected piperazine. This approach offers a reliable and scalable route to a wide array of piperazine derivatives, which are crucial for drug discovery and development programs. We provide step-by-step instructions, mechanistic insights, and guidance on the characterization and optional deprotection of the final products.
Introduction: The Significance of the Piperazine Moiety
The piperazine heterocycle is a cornerstone in the design of therapeutic agents, appearing in drugs spanning a vast range of indications, including antipsychotics, antihistamines, and anti-cancer agents.[1][3] Its prevalence stems from its ability to improve the aqueous solubility and bioavailability of drug candidates. The two nitrogen atoms of the piperazine ring offer distinct points for substitution, allowing for fine-tuning of a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide details a robust synthetic strategy that begins with the construction of a versatile electrophilic intermediate, this compound. This intermediate is then used to build the piperazine ring by reacting it with various primary amines. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogens allows for selective functionalization of the second nitrogen, providing a powerful tool for creating diverse chemical libraries for screening.
Part I: Synthesis of Key Intermediate: this compound
The synthesis of the piperazine ring is predicated on the successful preparation of the key bifunctional alkylating agent, this compound. This is achieved in a two-step process starting from commercially available diethanolamine.
Step 1: N-Protection of Diethanolamine
The first step involves the protection of the secondary amine of diethanolamine with a benzyloxycarbonyl (Cbz) group. The Cbz group is chosen for its stability under various reaction conditions and its straightforward removal via hydrogenolysis.[4]
Protocol 1: Synthesis of Benzyl bis(2-hydroxyethyl)carbamate
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add diethanolamine (1.0 equiv) and dichloromethane (DCM) to create a 0.5 M solution.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equiv) to the solution.
-
Cbz Protection: Slowly add benzyl chloroformate (1.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction is typically performed under Schotten-Baumann conditions.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Benzyl bis(2-hydroxyethyl)carbamate as a crude oil, which can often be used in the next step without further purification.
Step 2: Bromination of the Diol
The second step converts the diol into the corresponding dibromide using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, converting the hydroxyl groups into good leaving groups, which are then displaced by bromide ions.[5][6]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve the crude Benzyl bis(2-hydroxyethyl)carbamate (1.0 equiv) from the previous step in anhydrous DCM (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (0.7 equiv, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise. The reaction can be exothermic.[7]
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over ice water. Caution: PBr₃ reacts violently with water.
-
Work-up: Extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, this compound, should be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of the key intermediate.
Part II: Synthesis of N-Substituted Piperazines
With the key intermediate in hand, the formation of the piperazine ring is achieved through a cyclization reaction with a primary amine. This process involves two sequential nucleophilic substitution reactions where the primary amine displaces the two bromide atoms.
Mechanism of Cyclization
The reaction proceeds via a double Sₙ2 mechanism. The primary amine first attacks one of the bromoethyl groups, displacing a bromide ion to form a linear intermediate. This is followed by an intramolecular cyclization, where the secondary amine attacks the remaining bromoethyl group to form the six-membered piperazine ring. The Cbz group remains on one nitrogen, while the substituent from the primary amine is installed on the other. This method is analogous to the formation of piperazines from other bis(2-haloethyl)amine precursors.[8]
Protocol 3: Cyclization to form N-Substituted, N'-Cbz-Piperazines
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) (0.2 M).
-
Reagent Addition: Add the desired primary amine (R-NH₂, 1.1 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The optimal temperature may vary depending on the nucleophilicity of the primary amine.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted, N'-Cbz-piperazine.
Caption: General workflow for piperazine ring formation.
Data Summary: Reaction Scope
This protocol is versatile and can be applied to a variety of primary amines. Below is a table summarizing typical reaction conditions and expected yields for different classes of amines.
| Entry | Primary Amine (R-NH₂) | R Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl | ACN | 80 | 16 | 85-95 |
| 2 | Aniline | Phenyl | DMF | 100 | 24 | 60-75 |
| 3 | Cyclohexylamine | Cyclohexyl | ACN | 80 | 18 | 80-90 |
| 4 | 2-Aminoethanol | 2-Hydroxyethyl | DMF | 60 | 12 | 75-85 |
Part III: Optional Deprotection of the Cbz Group
For applications requiring a free secondary amine, the Cbz group can be efficiently removed. The most common method is palladium-catalyzed hydrogenolysis.[4]
Protocol 4: Cbz Deprotection via Hydrogenolysis
-
Reaction Setup: Dissolve the N-substituted, N'-Cbz-piperazine (1.0 equiv) in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Purification: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected N-substituted piperazine.
Acid-mediated methods using reagents like HBr in acetic acid or HCl in organic solvents can also be effective alternatives to hydrogenolysis, especially for substrates with functional groups sensitive to reduction.[9]
Part IV: Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of the N-substituted, N'-Cbz-piperazine will typically show characteristic peaks for the Cbz group (a singlet around 5.1 ppm for the benzylic protons and aromatic signals between 7.2-7.4 ppm) and the piperazine ring protons (broad multiplets between 2.4-3.6 ppm).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch around 1680-1700 cm⁻¹ is indicative of the carbamate group.
Conclusion
The protocol described provides a reliable and adaptable method for synthesizing a diverse range of N-substituted piperazines. By building the piperazine ring from the versatile this compound intermediate, researchers can efficiently access novel compounds for various applications in drug discovery and materials science. The use of the Cbz protecting group allows for controlled, stepwise functionalization, making this a powerful strategy for constructing complex molecular architectures.
References
- Vertex AI Search. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- Smolecule. N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
- Google Patents. (CN1634901A). Process for preparing N-benzyl piperazine.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Syntheses. Organic Syntheses Procedure.
- Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Organic Chemistry Portal. Piperazine synthesis.
- Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure.
- Springer. (2004). CYCLIZATION OF N,N-BIS(2-CHLOROETHYL)METHYLAMINE IN AQUEOUS HYDRAZINE.
- CyberLeninka.
- Benchchem. A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine.
- ChemicalBook. (2025). BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6.
- MDPI. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
- Benchchem. Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate as an Intermediate in Organic Synthesis.
- NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- Chem.libretexts.org. Alcohol to Bromide - Common Conditions.
- Reddit. (2016). Help with PBr3 addition.
- MDPI. (2021).
- Guidechem. How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE? - FAQ.
- ResearchGate. (2023).
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Benchchem. Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
- PubChemLite. Benzylbis(2-bromoethyl)amine hydrobromide (C11H15Br2N).
- BLDpharm. 28507-28-0|N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine hydrobromide.
- Chemsrc. (2025). N,N-Bis(2-bromoethyl)benzylamine | CAS#:24468-88-0.
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
- Metadate.io. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
- PubMed. (2023).
- Google Patents. (US5384415A).
- MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
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Benzyl bis(2-bromoethyl)carbamate: A Potent Bifunctional Cross-Linking Agent in Advanced Polymer Chemistry
An Application Guide for Researchers
Disclaimer: Direct experimental data and established protocols for Benzyl bis(2-bromoethyl)carbamate are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established chemistry of analogous compounds, such as other N-substituted bis(2-haloethyl)amines and related carbamates.[1] This guide is intended to provide a foundational understanding and a strategic starting point for researchers in polymer chemistry and drug development.
Introduction and Theoretical Framework
In the realm of polymer science, the ability to form three-dimensional networks from linear or branched polymer chains is fundamental to creating materials with enhanced mechanical strength, thermal stability, and controlled swelling behavior. This process, known as cross-linking, is pivotal in the development of advanced materials like hydrogels for drug delivery, functional polymer beads for catalysis, and robust biomaterials.[2][3]
This compound is a bifunctional alkylating agent designed for covalent cross-linking. Its molecular architecture is key to its function:
-
Two Reactive Termini: The molecule possesses two 2-bromoethyl groups. The bromine atom is an excellent leaving group, making the terminal carbons highly susceptible to nucleophilic attack by functional groups present on polymer backbones (e.g., amines, hydroxyls, thiols).
-
Carbamate Linkage: The central nitrogen atom is part of a benzyl carbamate group. This group serves two purposes: it modulates the reactivity of the nitrogen atom compared to a simple amine and the benzyl group can act as a protecting group, which can potentially be removed under specific conditions if a free amine is desired post-cross-linking.
The molecule's ability to form two separate covalent bonds allows it to act as a "bridge" between polymer chains, transforming a soluble polymer solution or melt into an insoluble, infusible network. The density of these cross-links is a critical parameter that dictates the final properties of the material, such as pore size, elasticity, and degradation kinetics.[4]
Physicochemical Properties and Proposed Synthesis
As this is a specialized reagent, its properties are not widely cataloged. The following table summarizes its predicted characteristics based on structurally similar compounds.[5]
| Property | Predicted Value | Notes |
| CAS Number | Not Assigned | |
| Molecular Formula | C₁₁H₁₃Br₂NO₂ | |
| Molecular Weight | 351.04 g/mol | |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Based on analogues like Benzyl (2-bromoethyl)carbamate. |
| Boiling Point | > 350 °C (Predicted) | High due to molecular weight and polarity. |
| Melting Point | < 45 °C (Predicted) | |
| Solubility | Soluble in DCM, THF, DMF, DMSO. Insoluble in water. | Typical for protected amine structures. |
| Storage | Store at -20°C under an inert atmosphere. | The bromoethyl groups are reactive and can degrade over time. |
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from standard procedures for carbamate formation.[1][5] It involves the reaction of bis(2-bromoethyl)amine with benzyl chloroformate.
Safety Warning: Bis(2-bromoethyl)amine and benzyl chloroformate are corrosive and toxic. This synthesis must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
-
Benzyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add bis(2-bromoethyl)amine hydrobromide (1.0 eq).
-
Amine Neutralization: Add anhydrous DCM to suspend the salt. Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise to neutralize the hydrobromide and deprotonate the secondary amine. Stir the mixture at 0 °C for 20 minutes.
-
Carbamate Formation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.0 eq) dropwise via a syringe over 15 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield pure this compound.
Visualization of Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Application Protocols
The cross-linking action proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. Nucleophilic groups on the polymer chains (denoted as P-Nu:) attack the electrophilic carbon atoms of the bromoethyl groups, displacing the bromide ion and forming a stable covalent C-Nu bond. Since the cross-linker has two such reactive sites, a network is formed.
Application Note 1: Cross-Linking of Polyethyleneimine (PEI) for Gene Delivery Vehicles
Branched PEI is a cationic polymer widely used for non-viral gene delivery. Cross-linking PEI can reduce its cytotoxicity and improve the stability of the polyplexes it forms with DNA or RNA.
Protocol 2: Cross-Linking Branched PEI (25 kDa)
Materials:
-
Branched PEI (25 kDa)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Dialysis tubing (e.g., 10-12 kDa MWCO)
-
Deionized water
Procedure:
-
Polymer Solution: Prepare a 10 mg/mL solution of branched PEI in anhydrous DMF in a sterile, dry reaction vessel.
-
Cross-linker Addition: Calculate the required amount of this compound. The molar ratio of cross-linker to primary amines in PEI is a critical parameter. A starting point is a 1:20 molar ratio of cross-linker to PEI's primary amine content. Dissolve the cross-linker in a minimal amount of DMF.
-
Reaction: Add the cross-linker solution dropwise to the stirring PEI solution at room temperature.
-
Incubation: Seal the vessel and allow the reaction to proceed for 24-48 hours at 40-50 °C with continuous stirring. The formation of a gel may occur at higher cross-linker concentrations.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted cross-linker, DMF, and salt byproducts.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the dry, cross-linked PEI powder.
-
Characterization: Confirm cross-linking by testing the solubility of the product in various solvents. Uncross-linked PEI is water-soluble, whereas successfully cross-linked PEI will form an insoluble hydrogel. Further characterization can be done using FTIR to observe changes in N-H bands and the appearance of new C-N stretching vibrations.
Parameter Optimization Table:
| Parameter | Range to Investigate | Effect on Final Product |
| Cross-linker:Amine Ratio | 1:5 to 1:50 | Higher ratio increases cross-linking density, reduces swelling, and may increase gel stiffness. |
| Reaction Time | 12 - 72 hours | Longer times ensure higher conversion but risk over-cross-linking. |
| Temperature | 25 °C - 60 °C | Higher temperatures accelerate the reaction rate. |
Application Note 2: Formation of a Cross-Linked Hydrogel for Controlled Drug Release
Hydrogels are water-swollen polymer networks with applications in drug delivery and tissue engineering.[6] Here, we describe a protocol for cross-linking a hydroxyl-containing polymer like Poly(vinyl alcohol) (PVA).
Protocol 3: PVA Hydrogel Formation
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
PVA Solution: Prepare a 10% (w/v) solution of PVA in DMSO. Heat to 90 °C to fully dissolve, then cool to room temperature.
-
Activation of Hydroxyls: To activate the hydroxyl groups for nucleophilic attack, a base is required. Add 1 M NaOH solution (0.2 eq relative to PVA hydroxyl groups) to the PVA solution and stir for 30 minutes. This generates alkoxide ions.
-
Cross-linking Reaction: Dissolve this compound in a small volume of DMSO and add it to the activated PVA solution. The amount added will determine the cross-linking density. A starting point is 1 mole of cross-linker per 100-200 hydroxyl monomer units.
-
Gel Casting: Pour the reaction mixture into a mold (e.g., a petri dish) and heat at 60 °C for 12-24 hours until a solid gel is formed.
-
Washing: Once formed, immerse the gel in a large volume of deionized water for 72 hours, changing the water frequently to wash out DMSO, unreacted reagents, and NaOH.
-
Equilibration: Transfer the washed hydrogel to PBS buffer (pH 7.4) to equilibrate.
-
Characterization: The degree of cross-linking can be indirectly measured by a swelling study. Weigh the equilibrated hydrogel (wet weight), then lyophilize it to get the dry weight. The swelling ratio ((wet weight - dry weight) / dry weight) is inversely proportional to the cross-linking density.[4]
Visualization of Cross-Linking Workflow:
Caption: General experimental workflow for polymer cross-linking.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cross-linking observed (product remains soluble) | 1. Insufficient reaction time or temperature.2. Cross-linker degraded due to improper storage.3. Insufficient activation of nucleophiles (for -OH groups). | 1. Increase reaction time/temperature.2. Use fresh, properly stored cross-linker.3. Increase base concentration or activation time. |
| Reaction forms an immediate, brittle precipitate | 1. Cross-linker concentration is too high.2. Reaction temperature is too high, causing rapid, uncontrolled cross-linking. | 1. Reduce the molar ratio of the cross-linker.2. Add the cross-linker more slowly and at a lower temperature. |
| Final product properties are inconsistent | 1. Inhomogeneous mixing of cross-linker.2. Poor control over reaction temperature. | 1. Ensure vigorous and efficient stirring throughout the reaction.2. Use an oil bath or temperature-controlled mantle for precise heating. |
References
-
Karagoz, B., Gunes, D., & Bicak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. Macromolecular Chemistry and Physics. [Link]
-
Osei-Agyemang, M., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Gels. [Link]
-
Parekh, P., et al. (2022). Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. Polymers. [Link]
-
Singh, S., et al. (2018). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin. [Link]
Sources
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- 2. web.itu.edu.tr [web.itu.edu.tr]
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- 4. mdpi.com [mdpi.com]
- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
Application Note: Development of Novel Heterocyclic Scaffolds from Benzyl bis(2-bromoethyl)carbamate
Abstract
This technical guide provides a comprehensive framework for the synthesis and application of Benzyl bis(2-bromoethyl)carbamate, a versatile building block for the development of novel heterocyclic scaffolds in medicinal chemistry and drug discovery. By leveraging the dual electrophilic nature of the bromoethyl arms and the protective function of the benzyloxycarbonyl (Cbz) group, this reagent facilitates the construction of diverse N-protected six-membered heterocycles. This document details the multi-step synthesis of the title compound, provides validated protocols for its subsequent cyclization with various nucleophiles to generate substituted piperazines, morpholines, and thiomorpholines, and outlines robust methods for purification and structural characterization. The causality behind experimental choices, safety precautions, and analytical interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: Rationale and Strategic Application
Nitrogen mustards, characterized by the bis(2-haloethyl)amine functional group, have a long history in medicinal chemistry, primarily as DNA alkylating agents for cancer therapy.[1][2][3] However, their high reactivity and lack of selectivity often lead to significant toxicity.[1][2] A contemporary strategy in drug discovery involves harnessing the unique reactivity of these compounds to build novel, rigid heterocyclic scaffolds that can be further elaborated into targeted therapeutics.[1][4] The introduction of a protecting group on the nitrogen atom is crucial for controlling this reactivity.
The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. It is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection step.[5][6] this compound thus emerges as a superior building block. It masks the highly reactive secondary amine, preventing unwanted polymerization and side reactions, while the bromoethyl groups serve as potent electrophiles for cyclization reactions. This strategy allows for the controlled, stepwise construction of complex molecules.
This guide presents a logical workflow, from the synthesis of the key carbamate intermediate to its application in generating a library of N-Cbz protected heterocyclic scaffolds, which are valuable precursors for drug candidates.
Synthesis of the Key Precursor: this compound
The synthesis of this compound is not a one-step process but a logical sequence starting from readily available commercial materials. The workflow involves the synthesis of the core nitrogen mustard, bis(2-bromoethyl)amine, followed by the protection of the secondary amine with a Cbz group.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of bis(2-bromoethyl)amine Hydrobromide
-
Rationale: This protocol converts the hydroxyl groups of diethanolamine into bromides using hydrobromic acid. The reaction proceeds via an SN2 mechanism, protonating the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion. A significant excess of HBr is used to drive the reaction to completion.
-
Materials:
-
Diethanolamine
-
Hydrobromic acid (48% aqueous solution)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. HBr is highly corrosive. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
In a 500 mL round-bottom flask, cautiously add diethanolamine (1.0 mol) to 48% aqueous hydrobromic acid (4.0 mol). The addition is exothermic; cool the flask in an ice bath if necessary.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 125°C).
-
Maintain reflux for 12-18 hours. Monitor the reaction progress via TLC (if applicable for starting material) or assume completion after the specified time.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the hydrobromide salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
-
Protocol 2.2: Synthesis of this compound
-
Rationale: This step protects the secondary amine of the nitrogen mustard. The reaction is a Schotten-Baumann type acylation. An inorganic base (sodium carbonate) is used to neutralize the HBr salt in situ, liberating the free secondary amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A biphasic system (DCM/water) is used to facilitate the reaction and subsequent workup.
-
Materials:
-
bis(2-bromoethyl)amine hydrobromide (from Protocol 2.1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Separatory funnel
-
-
Procedure:
-
Safety First: Benzyl chloroformate is a lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Dissolve bis(2-bromoethyl)amine hydrobromide (0.5 mol) and sodium carbonate (1.2 mol) in a mixture of water (500 mL) and DCM (500 mL) in a large flask. Stir vigorously.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (0.55 mol) dropwise via an addition funnel over 1 hour, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 200 mL), saturated aqueous NaHCO₃ (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or low-melting solid.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
-
Application: Synthesis of N-Cbz Protected Heterocyclic Scaffolds
The true utility of this compound is as a precursor to six-membered heterocyclic rings. The two bromoethyl arms can undergo a double intramolecular SN2 reaction with a dinucleophile (or a single nucleophile that can attack twice) to form a stable ring system.
General Workflow for Heterocycle Formation
Caption: General workflow for scaffold synthesis and deprotection.
Protocol 3.1: Synthesis of N-Cbz-N'-Aryl/Alkyl-Piperazines
-
Rationale: A primary amine acts as the dinucleophile. The first nucleophilic attack by the amine on one bromoethyl arm forms a secondary amine intermediate. This is followed by a second, intramolecular cyclization, where the newly formed secondary amine attacks the remaining bromoethyl arm to close the six-membered ring. A non-nucleophilic base is required to scavenge the HBr byproduct.
-
Procedure:
-
Dissolve this compound (10 mmol) and a primary amine (e.g., aniline or benzylamine, 11 mmol) in acetonitrile (ACN, 100 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 30 mmol) as a base.
-
Heat the mixture to reflux (approx. 82°C) and stir for 24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired N-Cbz-N'-substituted piperazine.
-
Protocol 3.2: Synthesis of N-Cbz-Thiomorpholine
-
Rationale: Sodium sulfide serves as the source of the sulfide dianion (S²⁻), which is a potent nucleophile. It sequentially displaces both bromide ions to form the thiomorpholine ring.[7]
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (100 mL).
-
In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 11 mmol) in a minimal amount of water and add it to the carbamate solution.[7]
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-Cbz-thiomorpholine, which can be purified by column chromatography.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized scaffolds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary analytical tools.[8][9]
Expected Analytical Data
| Compound Class | 1H NMR Key Signals (CDCl₃, δ ppm) | 13C NMR Key Signals (δ ppm) | ESI-MS [M+H]+ |
| This compound | ~7.35 (m, 5H, Ar-H ), ~5.15 (s, 2H, -OCH ₂Ph), ~3.6 (t, 4H, -NCH ₂-), ~3.4 (t, 4H, -CH ₂Br) | ~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-OC H₂Ph), ~49 (-NC H₂-), ~30 (-C H₂Br) | Expected m/z |
| N-Cbz-N'-Arylpiperazine | ~7.35 (m, 5H, Cbz-Ar-H ), ~6.8-7.2 (m, 5H, N'-Ar-H ), ~5.18 (s, 2H, -OCH ₂Ph), ~3.7 (t, 4H, Ring-H ), ~3.2 (t, 4H, Ring-H ) | ~155 (C=O), ~151 (Ar-C), ~136 (Ar-C), ~128-129 (Ar-CH), ~67 (-OC H₂Ph), ~49 (Ring-C H₂), ~45 (Ring-C H₂) | Expected m/z |
| N-Cbz-Thiomorpholine | ~7.35 (m, 5H, Ar-H ), ~5.16 (s, 2H, -OCH ₂Ph), ~3.8 (t, 4H, -NCH ₂-), ~2.7 (t, 4H, -SCH ₂-) | ~155 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-OC H₂Ph), ~47 (-NC H₂-), ~28 (-SC H₂-) | Expected m/z |
Note: Chemical shifts (δ) are approximate and can vary based on substitution and solvent.
1H NMR Interpretation Rationale
The disappearance of the triplet at ~3.4 ppm (corresponding to -CH₂Br) is a primary indicator of successful cyclization. The appearance of new signals corresponding to the protons on the newly formed heterocyclic ring, often as two distinct triplets for symmetrically substituted rings, confirms the formation of the desired scaffold.[10][11] The signals for the Cbz protecting group (~7.35 ppm and ~5.15 ppm) should remain unchanged.
Mass Spectrometry Interpretation Rationale
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[8] The observed mass-to-charge ratio (m/z) for the protonated molecular ion ([M+H]⁺) should match the calculated value within a narrow tolerance (typically < 5 ppm), providing definitive evidence of the target molecule's formation.
Conclusion
This compound is a highly effective and versatile reagent for constructing N-protected heterocyclic scaffolds. The protocols outlined in this guide provide a reliable and reproducible pathway for synthesizing the key precursor and subsequently converting it into a variety of valuable piperazine and thiomorpholine derivatives. The strategic use of the Cbz protecting group allows for controlled reactivity and provides a straightforward route for subsequent functionalization. These scaffolds represent important starting points for the development of novel therapeutic agents, and the methodologies described herein can be adapted to generate large, diverse chemical libraries for screening and lead optimization.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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Zhang, J., et al. (2018). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Pharmacology, 9, 1409. [Link]
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Grokipedia. (2026). Benzyl carbamate. Grokipedia. [Link]
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The Chemical Blog. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. The Chemical Blog. [Link]
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Ahmad, I., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Pharmaceuticals, 15(4), 415. [Link]
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Abrams, M. J., et al. (1995). A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. Inorganic Chemistry, 34(17), 4449–4456. [Link]
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Li, W., et al. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. PubMed Central. [Link]
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Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. [Link]
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Taylor & Francis. (n.d.). Nitrogen mustard – Knowledge and References. Taylor & Francis. [Link]
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Mashaev, E., et al. (2023). STUDY OF THE STRUCTURE OF BIS-CARBAMATES OF THE MEE SERIES USING NMR AND MASS SPECTRAL ANALYSIS METHODS. SCIENCE & INNOVATION. [Link]
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Wang, Y., et al. (2013). Design and synthesis of novel quinazoline nitrogen mustard derivatives as potential therapeutic agents for cancer. European Journal of Medicinal Chemistry, 66, 463-473. [Link]
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Chen, Y.-C., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central. [Link]
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ResearchGate. (n.d.). NMR spectral characterization of BMAA and its carbamate adducts. ResearchGate. [Link]
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Use of Benzyl bis(2-bromoethyl)carbamate in the synthesis of biologically active compounds
An Application Guide to Benzyl bis(2-bromoethyl)carbamate: A Versatile Bifunctional Reagent for Heterocyclic Synthesis
Abstract
This compound is a potent bifunctional alkylating agent of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring two reactive 2-bromoethyl arms and a stable benzyl carbamate protecting group, makes it an ideal precursor for constructing complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of its synthesis, mechanism of action, and core applications, with a focus on the synthesis of substituted piperazine scaffolds—a privileged structure in modern drug discovery. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this reagent in their synthetic campaigns.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of drug development, certain molecular scaffolds appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. The piperazine ring is one such structure, forming the core of numerous approved drugs.[1][2] The challenge often lies in its efficient and controlled synthesis, particularly for creating asymmetrically substituted derivatives.
This compound emerges as a powerful solution. It functions as a "piperazine synthon," containing all the necessary atoms to form the ring. The key attributes of this reagent are:
-
Bifunctional Reactivity: The two bromoethyl groups serve as potent electrophiles, capable of reacting with a dinucleophile (such as a primary amine) in a sequential manner to construct a six-membered ring.[3]
-
Modulated Reactivity: The electron-withdrawing benzyl carbamate group tempers the nucleophilicity of the central nitrogen atom. This prevents unwanted side reactions and provides a stable, easy-to-handle solid reagent.[3][4]
-
Orthogonal Protection: The benzyl carbamate (Cbz) group is a robust protecting group, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenolysis, a clean and efficient deprotection strategy.[5]
This guide will detail the synthesis of the reagent itself, its mechanistic underpinnings, and a comprehensive protocol for its flagship application: the synthesis of N-monosubstituted piperazines.
Mechanistic Insight: The Aziridinium Ion Pathway
The potent alkylating ability of this compound, like other nitrogen mustards, stems from its ability to form a highly reactive intermediate.[6] This process, known as neighboring group participation, is fundamental to its synthetic utility.
Causality of Reactivity: The process is initiated by an intramolecular cyclization. The lone pair of electrons on the carbamate-protected nitrogen atom attacks the adjacent carbon bearing a bromine atom, displacing the bromide ion. This forms a strained, three-membered aziridinium ion. This positively charged intermediate is a powerful electrophile, significantly more reactive than the starting alkyl bromide. It is this intermediate that readily reacts with nucleophiles.
Caption: Mechanism of aziridinium ion formation and nucleophilic attack.
Synthesis of the Reagent: this compound
The synthesis of the title reagent is a straightforward, two-step process starting from commercially available diethanolamine. While direct literature protocols for the benzyl derivative are sparse, this robust procedure is adapted from well-established syntheses of analogous bis(2-haloethyl)amines and their subsequent protection.[3][6]
Caption: Two-step workflow for the synthesis of the title reagent.
Protocol 1: Synthesis of this compound
Step 1A: Synthesis of bis(2-bromoethyl)amine hydrobromide
-
Materials: Diethanolamine, 48% Hydrobromic acid (HBr), Concentrated Sulfuric acid (H₂SO₄), Ice bath, Round-bottom flask with reflux condenser.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add diethanolamine (1.0 eq). Cool the flask in an ice bath.
-
Causality: The reaction is highly exothermic. Slow, controlled addition of acid is critical to prevent overheating and potential side reactions. Cautiously add 48% hydrobromic acid (2.5 eq) dropwise to the cooled diethanolamine with vigorous stirring, maintaining the internal temperature below 10 °C.
-
After the HBr addition is complete, slowly add concentrated sulfuric acid (2.5 eq) dropwise, again maintaining a low temperature.
-
Once additions are complete, remove the ice bath and heat the reaction mixture to reflux (approx. 120-125 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield bis(2-bromoethyl)amine hydrobromide as a white solid.
-
Step 1B: Synthesis of this compound
-
Materials: bis(2-bromoethyl)amine hydrobromide, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM), Nitrogen atmosphere.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the bis(2-bromoethyl)amine hydrobromide (1.0 eq) from Step 1A and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a base to neutralize the hydrobromide salt and deprotonate the secondary amine, generating the free nucleophile required for the next step. Slowly add triethylamine (2.2 eq) to the suspension. Stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve benzyl chloroformate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine suspension via an addition funnel over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[7]
-
Core Application: Synthesis of N-Monosubstituted Piperazines
This protocol details the most common and powerful application of the reagent: the synthesis of a 1-benzyl-4-(Cbz)-piperazine derivative, followed by deprotection to yield the target monosubstituted piperazine.[5][8]
Protocol 2: Two-Step Synthesis of 1-Benzylpiperazine
Step 2A: Cyclization to form 1-Benzyl-4-(benzyloxycarbonyl)piperazine
-
Materials: this compound, Benzylamine, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Reflux condenser.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and finely ground potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Causality: Potassium carbonate acts as a base to scavenge the HBr generated during the two successive alkylation reactions, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this type of substitution reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Maintain reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carbamate is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-4-(benzyloxycarbonyl)piperazine.
-
Step 2B: Deprotection to yield 1-Benzylpiperazine
-
Materials: 1-Benzyl-4-(benzyloxycarbonyl)piperazine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (balloon or Parr hydrogenator).
-
Procedure:
-
Dissolve the protected piperazine from Step 2A (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Causality: Catalytic hydrogenation is the standard method for cleaving benzyl-type protecting groups (both Cbz and the N-benzyl group on the amine, if desired, though the Cbz group is more labile). The palladium catalyst facilitates the addition of H₂ across the C-O bond of the carbamate. Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight).
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale; a Parr apparatus is recommended for larger scales).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield 1-benzylpiperazine, which can be purified further by distillation or salt formation if necessary.[5]
-
| Step | Reagent | Key Conditions | Typical Yield | Purity |
| 2A | Benzylamine | K₂CO₃, ACN, Reflux | 75-85% | >95% (post-chromatography) |
| 2B | H₂, 10% Pd/C | Methanol, RT | 90-98% | >98% (post-filtration) |
Safety and Handling
This compound is a potent alkylating agent and should be handled with extreme care.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex, biologically relevant molecules. Its predictable reactivity, centered on the formation of an aziridinium ion, allows for the controlled construction of piperazine rings and other nitrogen heterocycles. The protocols detailed herein provide a validated roadmap for researchers to synthesize the reagent and apply it to the creation of N-monosubstituted piperazines, a critical step in many drug discovery programs. By understanding the causality behind each procedural step, scientists can confidently adapt and optimize these methods for their specific synthetic targets.
References
-
Organic Syntheses. PREPARATION OF N-PROTECTED HYDROXYMETHYL- AND ALKOXYMETHYLAMINES: BENZYL HYDROXYMETHYL CARBAMATE. Available at: [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Oakwood Chemical. Benzyl (2-bromoethyl)carbamate. Available at: [Link]
-
Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available at: [Link]
-
Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7109. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1083. Available at: [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Monitoring Reactions of Benzyl bis(2-bromoethyl)carbamate
Introduction
Benzyl bis(2-bromoethyl)carbamate is a key intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds such as piperazines.[1][2] The efficiency of its conversion and the purity of the resulting products are paramount for downstream applications, especially in the realm of drug development and materials science.[3] Real-time or quasi-real-time monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring process safety and scalability.[4]
This comprehensive guide provides detailed application notes and protocols for monitoring the progress of reactions involving this compound. We will delve into the practical application of several widely-used analytical techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to effectively track the consumption of the starting material and the formation of the desired product.
Reaction Overview: Cyclization to N-Benzyl-piperazine
A primary application of this compound is its intramolecular cyclization to form N-Cbz-piperazine, which can then be deprotected to yield piperazine, a valuable scaffold in medicinal chemistry. This reaction typically proceeds via an intramolecular nucleophilic substitution.
Caption: General reaction scheme for the cyclization of this compound.
Part 1: Thin Layer Chromatography (TLC) - A Rapid Qualitative Assessment
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[5][6] It allows for a quick visual assessment of the presence of starting material, the formation of products, and the potential presence of byproducts.
Principle
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] The polarity of the compounds determines their retention factor (Rf), with less polar compounds traveling further up the plate.
Protocol: TLC Monitoring
-
Sample Preparation:
-
Prepare three separate TLC spotting capillaries.
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Lane 2 (Co-spot - C): This lane will have both the starting material and the reaction mixture spotted on the same point.
-
Lane 3 (Reaction Mixture - RXN): Using a capillary, draw up a small aliquot of the reaction mixture. If the reaction is highly concentrated, dilute the aliquot in a suitable solvent.[6]
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the origin).
-
Carefully spot the three samples on the origin line, ensuring the spots are small and do not spread.[8]
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for carbamates is a mixture of hexanes and ethyl acetate.[5] The optimal ratio will need to be determined empirically to achieve good separation (Rf of the starting material around 0.3-0.4).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm), as the benzyl group will be UV active.
-
Further visualization can be achieved by staining, for example, in an iodine chamber or by dipping in a potassium permanganate solution.
-
Data Interpretation
| Observation | Interpretation |
| Spot in RXN lane has the same Rf as SM lane. | Reaction has not proceeded significantly. |
| Spot in RXN lane is faint, and a new spot has appeared. | Reaction is progressing. The new spot is likely the product. |
| Spot corresponding to SM is absent in the RXN lane. | Reaction is likely complete. |
| Multiple new spots in the RXN lane. | Formation of byproducts. |
The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very close to that of the starting material.[8]
Part 2: High-Performance Liquid Chromatography (HPLC) - Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions.[9][10] It offers high resolution and sensitivity, allowing for accurate determination of the concentration of reactants and products over time.
Principle
HPLC separates compounds based on their interaction with a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. For carbamates, reverse-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[11]
Protocol: HPLC Monitoring
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction. This is your analytical sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile and Water | Good solubilizing properties for carbamates and allows for gradient elution.[11] |
| Gradient | Start with 40% Acetonitrile, ramp to 90% over 15 minutes. | To ensure separation of the starting material and potential products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | The benzyl group in the carbamate has a strong UV absorbance at this wavelength. |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product by running standards of each.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
For quantitative analysis, create a calibration curve for the starting material and product using known concentrations. This will allow for the determination of their exact concentrations in the reaction mixture at each time point.
-
Caption: Workflow for preparing and analyzing a reaction sample by HPLC.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Compounds
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[12] It is particularly useful for analyzing volatile and thermally stable compounds. This compound and its cyclized product may be amenable to GC-MS analysis, provided they have sufficient volatility and do not decompose at the temperatures used in the GC inlet and column.
Principle
In GC, a sample is vaporized and injected into a column. Separation occurs as the compounds partition between a gaseous mobile phase and a liquid or solid stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification.[13]
Protocol: GC-MS Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction by diluting with a suitable solvent (e.g., ethyl acetate or dichloromethane).[12]
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A common, robust column for a wide range of organic compounds.[12] |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analytes. |
| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. | A general program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 50-500 | To cover the expected molecular ions and fragment ions. |
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times and mass spectra.
-
The mass spectrum of this compound is expected to show characteristic isotopic patterns for the two bromine atoms.
-
Monitor the reaction by observing the disappearance of the starting material peak and the appearance of the product peak.
-
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation
NMR spectroscopy is a powerful tool for in-situ reaction monitoring and for elucidating the structure of reactants, intermediates, and products.[14][15] ¹H NMR is particularly useful for tracking the disappearance of signals from the starting material and the appearance of new signals from the product.[16]
Principle
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nuclei influences this frequency, providing detailed information about the molecular structure.
Protocol: NMR Monitoring
-
In-situ Monitoring:
-
The reaction can be run directly in an NMR tube using a deuterated solvent.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the reaction progress.[17]
-
-
Aliquot Monitoring:
-
Withdraw an aliquot from the reaction, quench it, and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.
-
-
Data Analysis:
-
Starting Material (this compound): Expect characteristic signals for the benzyl group protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the bromine atoms.
-
Product (N-Cbz-piperazine): Upon cyclization, the chemical shifts of the methylene protons will change significantly. The two sets of methylene protons in the piperazine ring will likely become chemically equivalent, leading to a simplified spectrum in that region.
-
The progress of the reaction can be quantified by integrating the signals of the starting material and the product and comparing their relative intensities.
-
| Compound | Expected ¹H NMR Signals |
| This compound | ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, OCH₂Ph), ~3.6 ppm (t, 4H, NCH₂), ~3.4 ppm (t, 4H, CH₂Br) |
| N-Cbz-piperazine | ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, OCH₂Ph), ~3.5 ppm (t, 4H, piperazine-H), ~2.8 ppm (t, 4H, piperazine-H) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other factors.
Conclusion
The choice of analytical method for monitoring reactions with this compound will depend on the specific requirements of the study, including the need for qualitative versus quantitative data, the available instrumentation, and the nature of the reaction being investigated.[10][18] For rapid screening, TLC is an excellent choice. For detailed quantitative analysis and purity assessment, HPLC is the method of choice. GC-MS can be a powerful tool for identifying volatile components, while NMR provides invaluable structural information and the possibility of in-situ monitoring. By employing these techniques, researchers can gain a comprehensive understanding of their reaction dynamics, leading to the development of more efficient and robust synthetic processes.
References
-
Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. OMICS Online. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl (hydrazinocarbonylmethyl)carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra monitoring the cyclization reaction of 2‐methyl‐3‐butyn‐2‐ol (1 a) with CO2 catalyzed by Cu2O@ZIF‐8. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical techniques in pharmaceutical. Retrieved from [Link]
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International Journal of Research and Analytical Reviews (IJRAR). (2021). Analytical Techniques in Pharmaceutical Analysis: A Review. Retrieved from [Link]
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Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained. Retrieved from [Link]
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AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Retrieved from [Link]
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MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PubMed. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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ACS Publications. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
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Save My Exams. (n.d.). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Arkivoc. (2010). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]
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ACS Publications. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Retrieved from [Link]
-
ResearchGate. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
PMC - NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
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chemrevise. (n.d.). 10-halogenoalkanes-alcohols-analysis-iedxcel.pdf. Retrieved from [Link]
-
ChemRxiv. (2021). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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Mono Mole. (2019). Monitoring the progress of a reaction. Retrieved from [Link]
-
CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Retrieved from [Link]
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CyberLeninka. (n.d.). SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. Retrieved from [Link]
-
RSC Publishing. (2019). Online reaction monitoring by single-scan 2D NMR under flow conditions. Retrieved from [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
iChemical. (n.d.). benzyl N-(2-bromoethyl)carbamate. Retrieved from [Link]
-
MDPI. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]
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PMC - NIH. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Retrieved from [Link]
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Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Retrieved from [Link]
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Pathwayz. (n.d.). ORGANIC CHEMISTRY / REACTIONS OF HALOALKANES. Retrieved from [Link]
-
ResearchGate. (2015). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]
-
Medium. (2024). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from [Link]
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Research Journal of Phytochemistry. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. Retrieved from [Link]
-
Scribd. (n.d.). Haloalkane Preparation and Reactions Guide. Retrieved from [Link]
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Application Notes & Protocols: Benzyl bis(2-bromoethyl)carbamate as a Covalent Probe for Chemical Biology
Abstract
Benzyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent designed for advanced chemical biology investigations. Its structure, featuring two electrophilic 2-bromoethyl "warheads" attached to a central nitrogen atom, enables it to form covalent bonds with nucleophilic residues in biomolecules. The benzyl carbamate moiety provides a stable scaffold that modulates the reactivity of the nitrogen mustard core. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and key applications of this versatile chemical tool. We present detailed protocols for its use as a covalent inhibitor for target identification, a tool for inducing and studying cellular stress pathways, and as a foundational scaffold for developing targeted protein degraders.
Introduction: A Bifunctional Probe for Covalent Targeting
In the landscape of chemical biology, probes that can form stable, covalent bonds with their biological targets are invaluable for identifying and validating novel drug targets, elucidating complex cellular pathways, and developing potent therapeutics. This compound belongs to the nitrogen mustard class of compounds, which are characterized by their ability to act as potent bifunctional alkylating agents.
The core utility of this molecule lies in its two reactive bromoethyl arms. These groups can undergo intramolecular cyclization to form highly strained and electrophilic aziridinium ions, which then rapidly react with biological nucleophiles such as the thiol group of cysteine or the imidazole of histidine residues in proteins, and the N7 position of guanine in DNA.[1] The bifunctional nature of the molecule allows it to "cross-link" biomolecules, inducing a range of cellular responses that are therapeutically relevant and experimentally useful.
Unlike its monofunctional analog, Benzyl (2-bromoethyl)carbamate, the "bis" configuration allows for the formation of intra- or intermolecular cross-links, leading to a distinct and often more potent biological footprint. This guide will explore the practical applications of this powerful chemical probe.
Physicochemical Properties & Synthesis
While this compound is a specialized probe, its synthesis is based on established organic chemistry principles, analogous to related nitrogen mustards.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂H₁₅Br₂NO₂ | (Calculated) |
| Molecular Weight | 381.06 g/mol | (Calculated) |
| Appearance | Expected to be an oil or low-melting solid | [3] |
| Storage | Store at -20°C under an inert atmosphere | |
| Purity | >95% recommended for biological assays |
Protocol 2.1: Synthesis of this compound
This protocol describes a general method adapted from the synthesis of analogous N,N-bis(2-haloethyl)amines.[2] Caution: This synthesis involves highly reactive and potentially hazardous materials. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add bis(2-bromoethyl)amine hydrobromide (1.0 eq) and suspend it in anhydrous DCM.
-
Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. The TEA neutralizes the hydrobromide salt to liberate the free secondary amine. Stir the mixture for 20 minutes at 0°C.
-
Carbamate Formation: While maintaining the temperature at 0°C, add benzyl chloroformate (1.05 eq) dropwise via a syringe over 15 minutes. The benzyl chloroformate reacts with the secondary amine to form the stable carbamate.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.
Mechanism of Action: Bifunctional Covalent Alkylation
The biological activity of this compound is driven by its ability to covalently modify nucleophilic sites on biomolecules. This process occurs via the formation of a highly reactive aziridinium ion intermediate.
-
Activation: The nitrogen atom performs an intramolecular nucleophilic attack on the adjacent carbon bearing a bromine atom, displacing the bromide ion. This forms a strained, three-membered aziridinium ring, which is a potent electrophile.[1]
-
First Alkylation: A biological nucleophile (e.g., Cys-SH, Gua-N7) attacks and opens the aziridinium ring, forming a stable covalent bond (a mono-adduct).
-
Second Alkylation: The second bromoethyl arm can then undergo the same activation process to form another aziridinium ion.
-
Cross-linking: This second electrophilic center can react with another nucleophile on the same or a different biomolecule, resulting in an intra-strand or inter-strand cross-link.[1] These cross-links are highly disruptive to cellular processes like DNA replication and protein function, often leading to cell cycle arrest and apoptosis.
Caption: Mechanism of bifunctional alkylation by this compound.
Application Notes and Experimental Protocols
Application 1: Covalent Ligand for Target Identification
The compound's ability to form stable covalent adducts makes it an excellent probe for identifying the binding targets of a pharmacophore. By reacting it with cell lysates or purified proteins, modified proteins can be identified using mass spectrometry-based proteomics.
Objective: To confirm covalent modification of a target protein and identify the site of adduction.
Materials:
-
Purified protein of interest (e.g., a cysteine-containing enzyme) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
This compound (10 mM stock in DMSO).
-
Dithiothreitol (DTT) for quenching.
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer for intact protein analysis or peptide mapping.
Procedure:
-
Reaction: In a microcentrifuge tube, combine the purified protein (final concentration 1-5 µM) with this compound (final concentration 10-50 µM, a 10-fold molar excess). Include a DMSO-only vehicle control.
-
Rationale: A molar excess of the compound ensures a detectable level of modification. The reaction is typically performed in a buffer devoid of primary amines (like Tris) that could compete for reaction.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM to quench any unreacted compound.
-
Analysis by SDS-PAGE: Analyze the samples by SDS-PAGE. A successful modification may result in a slight shift in the protein's molecular weight.
-
Analysis by Mass Spectrometry:
-
Intact Protein Analysis: Desalt the sample and analyze by LC-MS to observe the mass shift corresponding to the addition of the compound.
-
Peptide Mapping: Digest the protein with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue that has been modified.
-
Application 2: Induction of the DNA Damage Response (DDR) and Apoptosis
As a DNA cross-linking agent, the compound is a potent inducer of cellular stress pathways, particularly the DDR, making it a useful tool for studying these signaling cascades.
Objective: To determine the cytotoxic potency of the compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound (10 mM stock in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
Rationale: This duration allows for the compound to exert its effect through multiple phases of the cell cycle.
-
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Hypothetical IC₅₀ (µM) | Notes |
| HeLa (Cervical Cancer) | 5.2 | High proliferation rate, sensitive to DNA damage. |
| A549 (Lung Cancer) | 8.9 | May have robust DNA repair mechanisms. |
| HCT116 (Colon Cancer) | 3.1 | p53 wild-type, highly sensitive to apoptosis induction. |
Application 3: A Scaffold for Targeted Protein Degradation (TPD)
The reactive nature of this compound makes it an intriguing starting point for designing more sophisticated chemical tools, such as Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the target's degradation.[5]
Conceptual Workflow: One of the bromoethyl groups can be synthetically replaced with a linker connected to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon). The remaining bromoethyl group acts as a covalent warhead to bind to the protein of interest, creating a covalent PROTAC.
Caption: Conceptual design of a covalent PROTAC using a bromoethyl warhead.
Experimental Validation Workflow:
-
Synthesis: Synthesize the covalent PROTAC molecule.
-
Treatment: Treat cells with the PROTAC molecule at various concentrations and time points.
-
Western Blot: Perform Western blotting for the target protein to observe its degradation. A decrease in the protein band indicates successful degradation.
-
Proteasome Inhibition Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The rescue of the target protein from degradation confirms a proteasome-dependent mechanism.
Concluding Remarks
This compound is a powerful and versatile probe for chemical biology research. Its capacity for bifunctional alkylation allows for the robust covalent modification and cross-linking of biological macromolecules. This property can be leveraged to identify novel drug targets, dissect complex cellular signaling pathways related to DNA damage and apoptosis, and serve as a foundational chemical scaffold for the development of next-generation therapeutics like covalent PROTACs. The protocols and conceptual frameworks provided herein offer a solid starting point for researchers to harness the full potential of this valuable chemical tool.
References
-
Oakwood Chemical. (n.d.). Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 53844-02-3 | Product Name : Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Papanastasiou, I., et al. (n.d.).
-
Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biologics-based degraders — an expanding toolkit for targeted-protein degradation. PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in the development of covalent inhibitors. PMC. Retrieved from [Link]
-
Grokipedia. (2026). Benzyl carbamate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl bis(2-bromoethyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl bis(2-bromoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide proven strategies for improving reaction yields and product purity.
Introduction
This compound is a key intermediate in the synthesis of various nitrogen mustards, which are a class of bifunctional alkylating agents with applications in medicinal chemistry.[1][2] The synthesis, while conceptually straightforward, can be plagued by low yields due to the reactivity of the starting materials and products, as well as the potential for several side reactions. This guide provides a comprehensive resource for troubleshooting and optimizing this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is the reaction of bis(2-bromoethyl)amine, often used as its hydrobromide salt, with benzyl chloroformate in the presence of a base.[1] This is a standard procedure for the formation of a carbamate from a secondary amine.
Q2: Why is the purity of the bis(2-bromoethyl)amine starting material so critical?
The stability of bis(2-haloethyl)amines can be a concern, as they are susceptible to hydrolysis and other degradation pathways.[3] Using impure starting material can introduce side products that are difficult to separate from the desired carbamate. It is recommended to use freshly prepared or properly stored bis(2-bromoethyl)amine hydrobromide.
Q3: What are the primary side reactions that lead to low yields?
The main side reactions include:
-
Incomplete reaction: Steric hindrance or insufficient reactivity can lead to the formation of the mono-substituted product, Benzyl (2-bromoethyl)carbamate.
-
Hydrolysis: Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol and HCl. The product, this compound, can also undergo hydrolysis under strongly acidic or basic conditions.[4]
-
Formation of dibenzyl carbonate: This can occur if the benzyl chloroformate reacts with benzyl alcohol, which can be present as an impurity or formed from hydrolysis.[5]
Q4: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the bis(2-bromoethyl)amine starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzyl chloroformate due to hydrolysis. 2. Insufficiently basic conditions. 3. Poor quality of bis(2-bromoethyl)amine hydrobromide. | 1. Use fresh, high-quality benzyl chloroformate. Consider purifying it by distillation if necessary. 2. Ensure you are using at least two equivalents of base to neutralize the hydrobromide salt and the HCl generated during the reaction. 3. Synthesize fresh bis(2-bromoethyl)amine hydrobromide if the quality of the commercial material is suspect. |
| Presence of a Major Byproduct with a Lower Molecular Weight | Formation of the mono-substituted product, Benzyl (2-bromoethyl)carbamate. | 1. Increase the reaction time to allow for complete conversion. 2. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. 3. Ensure efficient stirring to overcome any mass transfer limitations. |
| Oily Product That is Difficult to Purify | Presence of benzyl alcohol or dibenzyl carbonate. | 1. During the aqueous workup, wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove any acidic impurities and unreacted benzyl chloroformate. 2. Purification by column chromatography on silica gel is highly recommended to separate the product from non-polar impurities. |
| Product Decomposes During Purification | The product is sensitive to heat and prolonged exposure to silica gel. | 1. Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. 2. Perform column chromatography efficiently and avoid letting the product sit on the column for an extended period. |
Experimental Protocols
Protocol 1: Synthesis of bis(2-bromoethyl)amine hydrobromide
This protocol is adapted from the general synthesis of bis(2-haloethyl)amines from diethanolamine.[6]
Materials:
-
Diethanolamine
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethanolamine.
-
Cool the flask in an ice bath.
-
Slowly and cautiously add 48% hydrobromic acid to the cooled diethanolamine with continuous stirring. The reaction is exothermic.
-
After the addition of HBr is complete, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Once the additions are complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield bis(2-bromoethyl)amine hydrobromide.
Protocol 2: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous carbamates.[1][6]
Materials:
-
bis(2-bromoethyl)amine hydrobromide
-
Benzyl chloroformate
-
Triethylamine (or another non-nucleophilic base like diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add bis(2-bromoethyl)amine hydrobromide (1.0 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (approximately 2.2 equivalents) to neutralize the hydrobromide salt and the HCl that will be generated. Stir for 15-20 minutes.
-
To this mixture, add benzyl chloroformate (1.05 equivalents) dropwise via a syringe, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions of Benzyl bis(2-bromoethyl)carbamate with nucleophiles
Technical Support Center: Benzyl bis(2-bromoethyl)carbamate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this potent bifunctional alkylating agent. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to help you mitigate side reactions and optimize your synthetic outcomes.
Core Concepts: Understanding the Reactivity of this compound
This compound is a nitrogen mustard analogue. Its reactivity is dominated by the nitrogen atom's lone pair and the two bromoethyl arms. The benzyl carbamate group significantly modulates the nitrogen's nucleophilicity compared to traditional nitrogen mustards (e.g., mechlorethamine), making it a more controlled alkylating agent. However, this delicate balance also opens the door to several competing reaction pathways.
The cornerstone of its reactivity, for both desired and undesired reactions, is the intramolecular formation of a highly electrophilic aziridinium ion .[1][2] The nitrogen lone pair attacks one of the β-carbons, displacing a bromide ion to form a strained, three-membered ring.[3] This intermediate is then readily attacked by nucleophiles. Understanding and controlling the formation and fate of this ion is paramount to successful experimentation.
Caption: The central mechanism involves forming a reactive aziridinium ion.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My reaction yield is very low, and I've isolated a major byproduct with a mass corresponding to the loss of HBr. What is happening?
Answer: You are likely observing a classic intramolecular side reaction: self-cyclization. The nitrogen atom of one molecule is acting as a nucleophile towards its own bromoethyl group, but instead of forming the intended product with your external nucleophile, the second bromoethyl arm of the same molecule is reacting after the first alkylation, or the unreacted starting material is cyclizing.
Causality: Intramolecular reactions, especially those forming stable 5- or 6-membered rings, are often kinetically and entropically favored over their intermolecular counterparts.[4][5] In this case, this compound can cyclize to form N-benzylcarbonyl-piperazine . This process is accelerated by heat and the presence of a base.
Solutions:
-
High Dilution: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This minimizes the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway for your intended reaction if you are forming a macrocycle, but disfavoring intermolecular polymerization side reactions.
-
Slow Addition: Add the this compound slowly (e.g., via syringe pump) to a solution of your nucleophile. This keeps the instantaneous concentration of the alkylating agent low, preventing it from reacting with itself.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures provide the activation energy needed for undesired cyclization.[6]
Caption: Balancing intermolecular vs. intramolecular reaction pathways.
Q2: My starting material is degrading upon addition of my amine nucleophile, even at low temperatures. Why?
Answer: While the benzyl carbamate (Cbz) group is a robust protecting group, it is not impervious to all conditions.[7] Strong bases can deprotonate the carbamate nitrogen, leading to instability or undesired reactions. More commonly, many amine nucleophiles are also effective bases.
Causality: The basicity of your amine nucleophile can catalyze the decomposition of the starting material or promote elimination reactions (E2 pathway) to form vinyl-containing byproducts, competing with the desired substitution (SN2 pathway).
Solutions:
-
Use a Non-Nucleophilic Base: If your amine nucleophile is used as its salt (e.g., hydrochloride), add a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to liberate the free amine in situ. This avoids having a large excess of a strong, unhindered base.
-
Control Stoichiometry: Use a precise stoichiometry of the amine nucleophile (e.g., 2.1 equivalents for a di-alkylation) rather than a large excess.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cations effectively but do not participate in the reaction, unlike protic solvents which can lead to solvolysis.[6]
Q3: I am attempting a reaction with a thiol, but the reaction is sluggish and requires heating, which leads to byproduct formation. How can I improve this?
Answer: Thiols are excellent, "soft" nucleophiles, but they require deprotonation to the more potent thiolate anion (RS⁻) to react efficiently.[8] The pKa of a typical alkyl thiol is around 10-11, so a suitable base is required for activation.
Causality: Without a base, the neutral thiol is a poor nucleophile, leading to slow reaction rates. Adding a strong base like NaOH or KOH can deprotonate the thiol but may also degrade the carbamate.
Solutions:
-
Use a Mild Base: Employ a base that is strong enough to deprotonate the thiol but generally compatible with the Cbz group. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices in a solvent like DMF.[9]
-
Phase-Transfer Catalysis: For reactions in a biphasic system or with limited solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to carry the thiolate anion into the organic phase.
Frequently Asked Questions (FAQs)
-
What is the stability of this compound in solution? It is reasonably stable in neutral, aprotic solvents at low to ambient temperatures. Stability decreases significantly in the presence of strong acids, strong bases, or nucleophilic solvents (e.g., water, methanol).[6][7] It is sensitive to heat and should be stored in a freezer under an inert atmosphere.[10]
-
How does the Cbz group affect reactivity? The Cbz group is electron-withdrawing, which reduces the nucleophilicity of the central nitrogen atom. This makes the spontaneous formation of the aziridinium ion slower and more controlled compared to a simple tertiary amine like in HN1 (bis(2-chloroethyl)ethylamine).[2][11] This allows for more selective reactions if conditions are optimized.
-
Can I use this reagent in aqueous or protic solvents? It is strongly discouraged. Protic solvents like water or alcohols are nucleophiles and can lead to hydrolysis or solvolysis, forming the corresponding diol or ether byproducts. Reactions should be conducted under anhydrous conditions.[6]
-
What analytical techniques are best for monitoring these reactions? Thin-Layer Chromatography (TLC) is useful for a quick check of starting material consumption. However, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the formation of your desired product and identify potential byproducts by their mass.
Key Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Thiol Nucleophile
This protocol is designed to minimize self-cyclization and degradation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thiol nucleophile (1.0 eq.) and anhydrous DMF (to achieve a final concentration of ~0.1 M).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.5 eq.) to the mixture. Stir at room temperature for 30 minutes to ensure formation of the thiolate.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the solution of this compound to the stirring thiolate mixture over 2-4 hours at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the disappearance of the thiol and the appearance of the desired product mass.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is crucial.
Caption: A decision-making workflow for troubleshooting reactions.
Summary of Side Reactions and Conditions
The following table summarizes the key competing factors in reactions involving this compound.
| Factor | Condition Favoring Side Reaction | Condition Favoring Desired Product | Primary Side Product(s) |
| Concentration | High concentration of alkylating agent | High dilution / Slow addition | Piperazine, Oligomers |
| Temperature | High (> 60 °C) | Low to ambient (0 - 25 °C) | Cyclization, Elimination, Decomposition |
| Nucleophile | Weak, bulky, or strongly basic | Strong, "soft" (e.g., RS⁻), non-basic | No reaction, Decomposition |
| Solvent | Protic (H₂O, MeOH, EtOH) | Polar Aprotic (DMF, CH₃CN, THF) | Hydrolysis/Solvolysis products |
| Base | Strong, unhindered (e.g., NaH, NaOH) | Weak, non-nucleophilic (e.g., Cs₂CO₃, DIPEA) | Decomposition, Elimination |
References
- Benchchem. (n.d.). Benzyl (2-bromoethyl)carbamate | 53844-02-3.
-
Wikipedia. (2023). Nitrogen mustard. In Wikipedia. Retrieved from [Link]
- Pfohl-Leszkowicz, A., & Manderville, R. A. (1993). Reactions of nitrogen mustards with DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 284(2), 267-281.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Singh, A., et al. (2013). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Photochemical & Photobiological Sciences, 12(3), 475-480.
- Patsenker, L. D., & Yermolenko, I. G. (2007). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-aminoethyl)sulfide Functionality. Arkivoc, 2008(15), 183-194.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Reddy, K. L., et al. (2008). The preparation of stable aziridinium ions and their ring-openings.
- Wang, Q.-Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2019). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 17(30), 7191-7203.
-
Reddy, K. L., et al. (2008). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (36), 4363-4365. Retrieved from [Link]
- Kim, J., & Yoon, T. P. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of Chemical Research, 53(11), 2549-2562.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Kim, H., et al. (2019). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry, 17(3), 564-574.
-
ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Retrieved from [Link]
-
University of Liverpool. (n.d.). Intramolecular vs. Intermolecular Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate as an Intermediate in Organic Synthesis.
-
CyberLeninka. (n.d.). SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. Retrieved from [Link]
- Arkat USA. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Retrieved from [Link]
- Benchchem. (n.d.). Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
Sources
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- 2. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Benzyl bis(2-bromoethyl)carbamate
Overview: Navigating the Challenges of Purifying a Nitrogen Mustard Analogue
Welcome to the technical support guide for the column chromatography purification of Benzyl bis(2-bromoethyl)carbamate. This molecule, while a valuable synthetic intermediate, presents unique challenges due to its structural features. As a carbamate derivative of a nitrogen mustard, it possesses two electrophilic bromoethyl arms. This structure makes it susceptible to degradation, particularly on the acidic surface of standard silica gel, which can lead to low yields and the formation of complex impurities.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during purification. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.
Pre-Chromatography Essentials: The Key to a Successful Purification
A successful column chromatography run begins long before the sample is loaded. Proper preparation and preliminary analysis of the crude material are critical for avoiding large-scale failures.
Q: What are the essential first steps I should take before attempting a large-scale column purification?
A: Before committing your entire batch of crude this compound to a column, two steps are non-negotiable:
-
Preliminary Characterization: Obtain a ¹H NMR or LC-MS of your crude material. This helps identify major impurities, such as unreacted starting materials or solvent residues, which will inform your purification strategy.
-
Stability Assessment: The most critical step is to determine if your compound is stable on silica gel. This compound, like many bromo-compounds and nitrogen mustard analogues, can degrade on acidic stationary phases.[1][3] A simple 2D TLC test can save you significant time and material.
Protocol 1: Two-Dimensional (2D) TLC for Stability Assessment
This protocol is a self-validating system to check for on-plate degradation.[1][4]
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, carefully make a single, concentrated spot in one of the bottom corners, approximately 1 cm from each edge.
-
First Elution: Develop the plate in a moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Drying & Rotation: Remove the plate from the chamber and allow it to dry completely in a fume hood until all solvent has evaporated. Then, rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Second Elution: Develop the plate again using the exact same solvent system.
-
Analysis: After drying, visualize the plate under UV light and/or with a potassium permanganate stain.
-
Stable Compound: You will see all spots lying on a 45-degree diagonal line from the origin.
-
Unstable Compound: The appearance of any new spots off the diagonal indicates that your compound is degrading on the silica gel.
-
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My product yield is very low, or I've lost my product entirely. What went wrong?
A: This is the most frequent and frustrating issue, typically pointing to on-column degradation or irreversible adsorption.
-
Probable Cause 1: Acid-Catalyzed Degradation. Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a catalyst for the degradation of sensitive compounds.[1] For a nitrogen mustard analogue like this compound, this acidic environment can promote intramolecular cyclization to form a reactive aziridinium ion, followed by hydrolysis or reaction with other nucleophiles.
-
Probable Cause 2: Irreversible Adsorption. The polar carbamate group can interact strongly with the silanol groups on the silica surface, leading to a portion of the product becoming permanently bound to the stationary phase.[5]
Solutions:
-
Confirm Instability: If you skipped the 2D-TLC test, perform it now to confirm degradation is the issue.[4]
-
Use Deactivated Silica Gel: Neutralize the silica gel before packing the column. This can be done by preparing the slurry in an eluent containing a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine or pyridine. This deactivates the acidic silanol groups, minimizing degradation.
-
Switch the Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4] However, always perform a TLC stability test on these materials first.
Q2: My product is co-eluting with an impurity. How can I improve the separation?
A: Poor separation occurs when the difference in affinity for the stationary phase between your product and an impurity is insufficient.
-
Probable Cause 1: Suboptimal Mobile Phase. The polarity of your eluent may be too high, causing all compounds to travel with the solvent front, or too low, causing them to stick at the origin.[6]
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column is a common cause of poor separation.[1] The "bands" of compounds become too broad and overlap.
-
Probable Cause 3: Poor Column Packing. An unevenly packed column with channels or air bubbles will lead to a non-uniform solvent front and significant band broadening.[7]
Solutions:
-
Optimize the Mobile Phase with TLC: The key to good separation is selecting a solvent system that provides a target Rf value of 0.25-0.35 for your desired compound.[1] This range provides the optimal balance between retention on the column and elution time. Test various solvent ratios systematically.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 9:1 | Very Low | Eluting non-polar impurities (e.g., grease, residual benzyl bromide). |
| 4:1 to 3:1 | Low-Medium | Often a good starting point for this compound. |
| 2:1 to 1:1 | Medium-High | Eluting the product if it has a low Rf in less polar systems. |
-
Reduce the Sample Load: A general rule is to use a silica gel-to-crude product mass ratio of at least 30:1 to 50:1 for moderately difficult separations.[8]
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
Q3: My purified compound appears yellow or brown. What is the cause and how can I fix it?
A: Discoloration typically arises from residual reagents used in the synthesis or from minor degradation products that are highly colored.
-
Probable Cause 1: Residual Bromine. If elemental bromine or an equivalent reagent was used in the synthesis of a precursor, trace amounts can persist and impart color.
-
Probable Cause 2: Oxidation/Degradation. Small amounts of highly conjugated byproducts, formed on the column, can cause significant discoloration even if present in minute quantities.
Solutions:
-
Pre-Column Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[1] This will quench any residual bromine. Follow with a water or brine wash.
-
Charcoal Treatment: After column chromatography, if the combined pure fractions are still colored, dissolve the material in a solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of Celite®.[5] This is very effective at removing colored impurities.
Visualizing the Workflow & Troubleshooting Logic
Purification Workflow Diagram
This diagram illustrates the logical flow from crude material to purified product.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
This flowchart provides a decision-making tool for common chromatography problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of byproducts in reactions with Benzyl bis(2-bromoethyl)carbamate
Welcome to the technical support center for Benzyl bis(2-bromoethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional alkylating agent. Here, we address common challenges and questions regarding its use, with a focus on preventing the formation of unwanted byproducts to ensure the success of your synthetic endeavors.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its ability to introduce a protected bis(2-aminoethyl) moiety. The presence of two reactive bromoethyl groups allows for the construction of various nitrogen-containing heterocycles, while the benzyl carbamate (Cbz) protecting group modulates the reactivity of the nitrogen atom, enabling more controlled and selective reactions.[1] However, the inherent reactivity of this molecule can also lead to the formation of significant byproducts if reaction conditions are not carefully controlled. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound?
The three primary byproducts encountered in reactions with this compound are:
-
N-Cbz-piperazine: Formed via an intramolecular cyclization reaction. This is often the major byproduct, especially under basic conditions.[1][2][3]
-
Hydrolysis products: Cleavage of the benzyl carbamate group can occur in the presence of strong acids or bases, or in protic solvents, yielding the unprotected bis(2-bromoethyl)amine or related derivatives.[4]
-
Elimination products: Under strongly basic conditions, a competing E2 elimination reaction can occur, leading to the formation of a vinyl carbamate derivative.[5][6]
Q2: How can I minimize the formation of the N-Cbz-piperazine byproduct?
The formation of N-Cbz-piperazine is an intramolecular SN2 reaction that competes with your desired intermolecular reaction. To favor the desired product, consider the following strategies:
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing your nucleophile. This maintains a low concentration of the alkylating agent, statistically favoring the intermolecular reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like potassium carbonate (K₂CO₃) are often preferred over stronger, more nucleophilic bases like triethylamine (Et₃N) or hydroxide salts, which can promote cyclization.[4][7]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the intramolecular cyclization.[4]
Q3: My Cbz protecting group is cleaving during the reaction. How can I prevent this?
The benzyl carbamate group is generally stable but can be labile under certain conditions.
-
pH Control: Avoid strongly acidic or basic conditions. Benzyl carbamates are known to be unstable at low pH and can be cleaved by strong bases.[4][8] Maintaining a near-neutral pH, when possible, is ideal.
-
Solvent Choice: Use aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). Polar protic solvents, like water or alcohols, can participate in the hydrolysis of the carbamate.[4][9]
-
Temperature: Avoid excessive heat, as this can promote decomposition and hydrolysis.
Q4: What are the ideal storage conditions for this compound?
To ensure the integrity of the reagent, it should be stored in a cool, dry, and inert environment. It is recommended to store it in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.[9]
Troubleshooting Guide: Byproduct Formation
This section provides a more detailed approach to troubleshooting specific byproduct issues.
Problem 1: High levels of N-Cbz-piperazine detected.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| High concentration of the alkylating agent | Add this compound dropwise or via syringe pump to a solution of the nucleophile. | This keeps the instantaneous concentration of the bifunctional alkylating agent low, favoring the intermolecular reaction over the intramolecular cyclization. |
| Inappropriate base | Use a weaker, non-nucleophilic, or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).[4][7] | These bases are sufficient to neutralize the HBr formed during the reaction but are less likely to promote the intramolecular cyclization or act as competing nucleophiles. |
| Elevated reaction temperature | Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature). Monitor the reaction progress closely. | Lower temperatures decrease the rate of all reactions, but often have a more significant impact on the intramolecular cyclization, which has a higher activation energy. |
| Prolonged reaction time | Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. | Extended reaction times can allow for the slow formation of the thermodynamically stable piperazine ring. |
Problem 2: Presence of hydrolysis byproducts.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Use of protic solvents | Switch to anhydrous aprotic solvents like DMF, acetonitrile, or THF.[4] | Aprotic solvents do not have acidic protons that can participate in the hydrolysis of the carbamate linkage. |
| Strongly acidic or basic conditions | Buffer the reaction if possible, or use a non-nucleophilic base to neutralize acid generated in situ. Avoid strong acid or base in the workup. | The carbamate is susceptible to cleavage under harsh pH conditions.[4][8] |
| Moisture in reagents or solvents | Use anhydrous solvents and dry reagents. Run the reaction under an inert atmosphere (N₂ or Ar). | Water is a reactant in the hydrolysis of the carbamate. Excluding it from the reaction mixture is crucial. |
Problem 3: Formation of elimination byproducts.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Use of a strong, non-nucleophilic base | Opt for a weaker base that is still capable of neutralizing the generated acid, such as sodium bicarbonate or potassium carbonate.[7][10] | Strong bases like potassium tert-butoxide or DBU are more likely to act as a base and abstract a proton, leading to E2 elimination.[10] |
| Elevated temperature | Perform the reaction at a lower temperature. | Elimination reactions are often favored at higher temperatures compared to substitution reactions.[10] |
| Sterically hindered nucleophile | If possible, use a less sterically hindered nucleophile. | A sterically hindered nucleophile may act as a base rather than a nucleophile, promoting elimination. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the formation of the major byproducts.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in Reactions of Benzyl bis(2-bromoethyl)carbamate
Welcome to the technical support center for Benzyl bis(2-bromoethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet reactive compound. Here, we address common challenges and provide in-depth, field-proven insights to enhance the selectivity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a precursor to a nitrogen mustard agent. Its reactivity is primarily driven by the two bromoethyl groups. The core utility of the benzyl carbamate (Cbz) group is to render the amine nitrogen non-nucleophilic and non-basic by converting the amine into a carbamate, where the carbonyl group withdraws electron density from the nitrogen atom.[1] This modification is crucial for controlling the reactivity of the molecule.[1]
The key step in its mechanism of action is the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is the primary alkylating species that reacts with various nucleophiles.[2] Achieving selectivity in your reactions hinges on controlling the formation of this aziridinium ion and directing its subsequent reaction towards the desired nucleophile, minimizing side reactions.
Challenges in selectivity often arise from:
-
Competing intermolecular vs. intramolecular reactions: The bromoethyl groups can be attacked by external nucleophiles before the desired intramolecular cyclization occurs.
-
Reaction with multiple nucleophilic sites: In complex substrates, the aziridinium ion may react with several available nucleophiles, leading to a mixture of products.
-
Stability and degradation: The compound can undergo elimination or other degradation pathways under non-optimal conditions.
This guide will provide you with the necessary tools to troubleshoot these issues and optimize your reaction outcomes.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve common problems encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Alkylated Product
Potential Causes:
-
Inefficient Aziridinium Ion Formation: The rate of intramolecular cyclization is highly dependent on reaction conditions. The lone pair on the nitrogen must be available to displace the bromide.
-
Decomposition of the Starting Material: this compound can be sensitive to harsh conditions, leading to degradation before it can react.
-
Intermolecular Side Reactions: If the concentration of external nucleophiles is too high, or if they are significantly more reactive than the internal nitrogen, intermolecular substitution can outcompete the desired cyclization.[3]
-
Poor Solubility: The starting material or intermediates may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Optimize Solvent Polarity: | The formation of the charged aziridinium intermediate is generally favored in polar solvents which can stabilize the transition state. However, very polar, nucleophilic solvents (e.g., water, alcohols) may compete in the reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often a good starting point. |
| Adjust Reaction Temperature: | Gently heating the reaction (e.g., 40-60 °C) can provide the necessary activation energy for the intramolecular cyclization. However, excessive heat can promote decomposition and elimination side reactions. Start at a lower temperature and gradually increase it while monitoring the reaction progress. |
| Control Reactant Concentration: | Intramolecular reactions are favored at lower concentrations.[4] By running the reaction under dilute conditions, you decrease the probability of intermolecular collisions, thereby favoring the desired cyclization pathway. |
| pH Control: | While the Cbz-protected nitrogen is not strongly basic, the reaction environment's pH can be critical.[1] Strongly acidic conditions may lead to cleavage of the Cbz group, while strongly basic conditions can promote elimination (E2) reactions of the bromoethyl groups. A neutral or slightly basic medium is often optimal. |
Problem 2: Formation of Multiple Side Products
Potential Causes:
-
Polyalkylation: If the target nucleophile has multiple reactive sites, or if the initial product is more nucleophilic than the starting nucleophile, subsequent alkylations can occur.
-
Elimination Reactions: The bromoethyl groups can undergo base-catalyzed elimination to form vinyl derivatives.
-
Reaction with Solvent: Nucleophilic solvents can react with the aziridinium ion, leading to solvent-adduct byproducts.
-
Friedel-Crafts Alkylation of the Benzyl Group: Under strongly acidic conditions with a Lewis acid catalyst, the benzyl group can potentially undergo alkylation on its aromatic ring, although this is less common under typical alkylating conditions.[5][6][7]
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Use of a Non-Nucleophilic Base: | If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU, or Hunig's base) to minimize E2 elimination and direct reaction with the alkylating agent. |
| Protecting Group Strategy: | For substrates with multiple nucleophilic sites, consider a protecting group strategy to selectively block all but the desired reaction site.[8][9][10] |
| Choice of Solvent: | Employ non-nucleophilic solvents such as THF, dioxane, or toluene to avoid the formation of solvent adducts. |
| Control Stoichiometry: | Carefully control the stoichiometry of the reactants. Using a slight excess of the limiting reagent (often the nucleophile) can sometimes help to drive the reaction to completion and minimize side reactions involving the alkylating agent. |
Problem 3: Reaction Fails to Proceed or is Sluggish
Potential Causes:
-
Deactivated Nucleophile: The target nucleophile may not be sufficiently reactive to open the aziridinium ring or to displace the bromide directly.
-
Low Reaction Temperature: The activation energy for the initial cyclization may not be met at the current reaction temperature.
-
Catalyst Poisoning/Inhibition: If a catalyst is being used, it may be poisoned by impurities in the starting materials or solvent.
-
Steric Hindrance: Significant steric bulk around the nucleophilic site or on the alkylating agent can slow down the reaction rate.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Increase Nucleophilicity: | If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. For example, converting an alcohol to an alkoxide or a thiol to a thiolate will dramatically increase its nucleophilicity. |
| Increase Temperature: | As mentioned previously, a moderate increase in temperature can often overcome the activation barrier. Use TLC or LC-MS to monitor for the appearance of product versus any degradation. |
| Purify Reagents and Solvents: | Ensure all starting materials and solvents are pure and dry. Impurities, especially water or other protic species, can interfere with the reaction. |
| Consider a Catalyst: | In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic systems, to bring the reactants into closer proximity. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: This compound is an alkylating agent and should be handled with care. It is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[11]
Q2: What is the role of the Benzyl (Cbz) protecting group in this molecule's reactivity?
A: The Cbz group is an electron-withdrawing group that significantly reduces the nucleophilicity and basicity of the nitrogen atom.[1][12] This prevents the nitrogen from readily participating in undesired side reactions and allows for the controlled, intramolecular formation of the aziridinium ion, which is the desired reactive intermediate. It provides a stable, yet removable, handle on the nitrogen's reactivity.[13]
Q3: Can the Cbz group be cleaved during the alkylation reaction?
A: The Cbz group is generally stable to many acidic and basic conditions.[1] However, it is susceptible to cleavage under strong acidic conditions (which are generally avoided in these alkylation reactions) and, most commonly, via catalytic hydrogenation (e.g., H₂, Pd/C).[14][15][16] If your substrate contains functional groups that are sensitive to reduction, you should avoid conditions that could inadvertently cleave the Cbz group.
Q4: My reaction involves targeting a specific guanine residue in a DNA sequence. How can I improve selectivity?
A: Nitrogen mustards are known to preferentially alkylate the N7 position of guanine residues in DNA.[17][18] The sequence selectivity can be influenced by the structure of the mustard agent.[19][20] To improve selectivity for a specific guanine:
-
Optimize Buffer Conditions: pH and ionic strength of the buffer can influence DNA conformation and the accessibility of specific sites.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor reaction at the most accessible and reactive sites, reducing non-specific alkylation.
-
Consider the Local DNA Sequence: The bases flanking the target guanine can influence its reactivity. Some mustards show a preference for specific sequences, such as 5'-GT.[17]
Experimental Protocols & Visualizations
Protocol: Selective N-Alkylation of a Primary Amine
This protocol provides a general method for the selective mono-alkylation of a primary amine using this compound, where one of the bromoethyl groups is used to form a heterocyclic ring.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous acetonitrile (to a concentration of 0.1 M with respect to the amine).
-
Initial Reaction: Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting amine and the formation of the intermediate mono-alkylated product.
-
Cyclization: Once the initial substitution is complete, gently heat the reaction mixture to 50-60 °C for 4-8 hours to promote the intramolecular cyclization, forming the desired heterocyclic product.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Diagrams
Activation and Alkylation Mechanism:
Caption: The two-stage reaction pathway.
Troubleshooting Decision Workflow:
Caption: A decision tree for troubleshooting common issues.
References
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Benzyl (2-bromoethyl)
- Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). (2011). Journal of Medicinal Chemistry.
- Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. (1987). Nucleic Acids Research.
- DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (1988). Nucleic Acids Research.
- Protective Groups. Organic Chemistry Portal.
- DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (1988). Nucleic Acids Research.
- Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2023).
- Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
- Help with debenzylation of N-Benzyl. (2014). Sciencemadness.org.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Protecting Groups for Amines: Carbam
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydration With Ammonium Formate. (1987).
- Carbamate Protective Groups. (2014).
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
- Bis(2-bromoethyl)amine|CAS 3890-99-1. Benchchem.
- Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry.
- 26.
- Friedel-Crafts Alkyl
- Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. (2007).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 17. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Impact of Solvent Choice on the Reactivity of Benzyl bis(2-bromoethyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent selection on the reactivity of Benzyl bis(2-bromoethyl)carbamate. Our goal is to equip you with the expertise to navigate the complexities of your experiments, ensuring reliable and reproducible outcomes.
Introduction
This compound is a versatile bifunctional alkylating agent, pivotal in the synthesis of nitrogen-containing heterocycles, particularly piperazine derivatives which are common scaffolds in pharmaceuticals. The carbamate group modulates the reactivity of the nitrogen atom, while the two bromoethyl groups serve as reactive sites for cyclization and substitution reactions.[1] The choice of solvent is a critical parameter that dictates the reaction pathway, rate, and overall success of the synthesis. This guide will explore the mechanistic implications of solvent choice and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?
A1: this compound primarily undergoes intramolecular cyclization to form a benzyl-protected piperazine precursor or intermolecular nucleophilic substitution with an external nucleophile. The solvent's polarity and proticity are the deciding factors:
-
Intramolecular Cyclization: This is favored in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). These solvents can stabilize the charged transition state of the SN2 reaction without strongly solvating the nucleophilic carbamate nitrogen, thus promoting the ring-closing reaction.
-
Intermolecular Nucleophilic Substitution: When reacting with an external nucleophile (e.g., a primary amine to form a substituted piperazine), the choice of solvent is crucial.[2] Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophile's reactivity.[3][4] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the bromoethyl group, thus slowing down the SN2 reaction.[3][5][6]
Q2: Why is my cyclization reaction to form the piperazine ring slow or incomplete?
A2: Several factors related to the solvent can contribute to a sluggish cyclization:
-
Inappropriate Solvent Choice: Using a nonpolar or polar protic solvent can significantly hinder the reaction. Nonpolar solvents may not adequately dissolve the starting material, while protic solvents can deactivate the internal nucleophile (the carbamate nitrogen) through hydrogen bonding.
-
Presence of Water: Water can hydrolyze the carbamate group or compete as a nucleophile, leading to undesired side products.[7] It is crucial to use anhydrous solvents.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, cyclization often requires heating to overcome the activation energy barrier.[8] Temperatures should be maintained below 60°C to avoid decomposition of the bromoethyl intermediates.[7]
Q3: I am observing multiple spots on my TLC/LC-MS analysis. What are the likely side products and how can solvent choice mitigate their formation?
A3: The formation of multiple products often points to competing reaction pathways. Common side products include:
-
Dimerization or Polymerization: This can occur if the intermolecular reaction competes with the intramolecular cyclization. Using a more dilute solution can favor the intramolecular pathway.
-
Elimination Products: In the presence of a strong, non-nucleophilic base, E2 elimination can compete with SN2 substitution, leading to the formation of vinyl-containing byproducts. The choice of base and solvent is critical here. A less polar solvent might favor elimination.
-
Hydrolysis Products: As mentioned, water can lead to the hydrolysis of the carbamate.[7] Ensuring anhydrous conditions is paramount.
Switching to a more suitable polar aprotic solvent and carefully controlling the reaction temperature can often minimize the formation of these side products.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound.
Issue 1: Low Yield of Desired Piperazine Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Solvent Polarity | Switch to a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. | Polar aprotic solvents effectively solvate cations but not anions, which increases the reactivity of the nucleophile in SN2 reactions.[3][5] They also stabilize the polar transition state of the cyclization reaction. |
| Presence of Protic Impurities (e.g., Water) | Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). | Protic solvents can form hydrogen bonds with the nucleophilic nitrogen, creating a solvent cage and reducing its reactivity.[3][6] Water can also lead to hydrolysis of the carbamate.[7] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Monitor progress by TLC or LC-MS. A typical range is 80-110 °C, but should not exceed temperatures that cause decomposition.[8] | The rate of SN2 reactions is temperature-dependent. However, excessive heat can lead to decomposition and side reactions.[8] |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Competing Intermolecular Reactions | Decrease the concentration of the reaction mixture. | Dilution favors intramolecular reactions over intermolecular ones by reducing the probability of intermolecular collisions. |
| Elimination Side Reactions | Use a weaker, non-hindered base if a base is required. Avoid solvents that favor elimination, such as those with low polarity. | Strong, bulky bases can promote E2 elimination. Solvent polarity can influence the E2/SN2 ratio. |
| Decomposition of Starting Material | Ensure the reaction temperature is not too high (ideally <60°C for bromoethyl intermediates) and that the starting material is stored correctly (in a freezer under an inert atmosphere).[7][9] | This compound can be thermally labile. Proper storage is crucial to prevent degradation before use. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction to completion using TLC or LC-MS before workup. | Unreacted starting material can complicate purification. |
| Formation of Polar Byproducts | Consider an aqueous workup to remove water-soluble impurities before column chromatography. | Hydrolysis or other side reactions can generate polar byproducts that may be removed with an aqueous wash. |
| Similar Polarity of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary. | If byproducts have similar polarity to the desired product, a more sophisticated purification method may be required. |
Experimental Protocols & Visualizations
General Protocol for Intramolecular Cyclization
This protocol provides a general guideline for the cyclization of this compound to form N-benzyl-protected piperazine.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Weak, non-nucleophilic base (e.g., Potassium Carbonate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Monitoring by HPLC
For precise tracking of reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) is recommended.[10][11]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Preparation | Withdraw a small aliquot from the reaction, quench immediately with acetonitrile, centrifuge, and inject the supernatant.[10] |
Visualizing the Impact of Solvent
The following diagram illustrates the influence of solvent type on the reaction pathways of this compound.
Caption: Solvent influence on reaction pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]
-
Chemsrc. (2025). Benzyl (2-bromoethyl)carbamate | CAS#:53844-02-3. Retrieved from [Link]
-
YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Physics Forums. (2011). SN2 & SN1 Reactions: Solvent Effects Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 53844-02-3 | Product Name : Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Retrieved from [Link]
-
National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
-
ResearchGate. (n.d.). 12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved from [Link]
Sources
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- 9. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategies to minimize the decomposition of Benzyl bis(2-bromoethyl)carbamate during synthesis
Welcome to the technical support center for the synthesis of Benzyl bis(2-bromoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this reactive intermediate. Our goal is to equip you with the knowledge to minimize decomposition and maximize yield and purity.
Understanding the Instability of this compound
This compound is a nitrogen mustard derivative, a class of compounds known for their high reactivity as bifunctional alkylating agents. This reactivity, while essential for its intended applications, also makes the molecule susceptible to several decomposition pathways during its synthesis and handling. The primary routes of degradation are intramolecular cyclization, hydrolysis, and elimination reactions. Understanding these pathways is critical for developing a robust synthetic strategy.
Major Decomposition Pathways
-
Intramolecular Cyclization (Aziridinium Ion Formation): This is the most significant decomposition pathway for nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing a bromine atom, displacing the bromide ion to form a highly reactive and strained three-membered aziridinium ring. This intermediate is a potent electrophile that can react with various nucleophiles present in the reaction mixture, leading to byproducts. This process is accelerated in neutral to alkaline conditions.[1][2]
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and strongly basic conditions. Acid-catalyzed hydrolysis can cleave the carbamate to yield benzyl alcohol, carbon dioxide, and bis(2-bromoethyl)amine. While stable at a pH greater than 4, rapid hydrolysis can occur in concentrated acids.[3]
-
Elimination Reactions: Under basic conditions, a proton can be abstracted from the carbon adjacent to the bromine atom (β-elimination), leading to the formation of a vinyl group and elimination of HBr. The use of strong, sterically hindered, non-nucleophilic bases can favor deprotonation without promoting nucleophilic substitution.[4][5][6][7]
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am following a standard procedure for the synthesis of this compound from bis(2-bromoethyl)amine hydrobromide and benzyl chloroformate, but I'm getting a very low yield or no desired product at all. What are the likely causes?
Answer:
Low or no product yield is a common issue and can often be traced back to several critical factors in the reaction setup and execution.
Causality Analysis:
-
Incomplete Deprotonation: The starting material, bis(2-bromoethyl)amine, is often used as its hydrobromide salt, which requires a base for deprotonation to the free amine before it can react with benzyl chloroformate. Inadequate or inappropriate base selection will result in a low concentration of the reactive nucleophile.
-
Competing Reactions of Benzyl Chloroformate: Benzyl chloroformate is highly reactive and can be consumed by side reactions, particularly with water (hydrolysis) or other nucleophiles present in the reaction mixture.
-
Decomposition of the Product: As discussed, the product is sensitive to the reaction conditions. Elevated temperatures or incorrect pH can lead to rapid decomposition, diminishing the yield.
Troubleshooting Strategies:
-
Choice of Base:
-
Use a non-nucleophilic base to avoid competing reactions with benzyl chloroformate. Sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[4][8]
-
Inorganic bases like anhydrous potassium carbonate can also be effective, particularly in aprotic solvents like acetone.[1]
-
Ensure the base is added in sufficient stoichiometric amounts (at least 2 equivalents when starting from the hydrobromide salt: one to neutralize the HBr and one to scavenge the HCl produced during the reaction).
-
-
Solvent and Moisture Control:
-
The reaction should be conducted under strictly anhydrous conditions to prevent the hydrolysis of benzyl chloroformate. Use flame-dried glassware and anhydrous solvents. Polar aprotic solvents such as dichloromethane (DCM), acetonitrile, or acetone are generally recommended.[1][9][10][11][12]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Temperature Control:
-
The reaction is exothermic. Maintain a low temperature (typically 0 °C) during the addition of benzyl chloroformate to control the reaction rate and minimize side reactions.[3] After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
dot
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Presence of Multiple Impurities in the Final Product
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of several impurities. What are these byproducts, and how can I avoid their formation?
Answer:
The presence of multiple impurities is often a result of the inherent reactivity of both the starting materials and the product.
Causality Analysis:
-
Intramolecular Cyclization: The primary impurity is often the product of intramolecular cyclization (aziridinium ion formation) followed by reaction with a nucleophile.
-
Over-alkylation: If a primary or secondary amine is used as a base, it can be alkylated by the bromoethyl groups of the product.
-
Hydrolysis Products: As mentioned, hydrolysis of the carbamate or benzyl chloroformate can lead to impurities.
-
Elimination Products: The formation of vinyl-containing byproducts via β-elimination can occur under basic conditions.
Troubleshooting Strategies:
-
Control of pH and Nucleophiles:
-
Purification Strategy:
-
This compound is thermally labile, so purification methods should be chosen carefully. Avoid high temperatures.
-
Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method for purification.[3]
-
It is advisable to purify the product promptly after the reaction workup to minimize decomposition upon storage.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. DE69612797T2 - Process for the preparation of N-alkyl metal carbamate solutions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate compounds, compositions and method of making the same - Patent 0152820 [data.epo.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Benzyl bis(2-bromoethyl)carbamate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. Benzyl bis(2-bromoethyl)carbamate, a molecule of interest in synthetic chemistry, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights into their application for the comprehensive characterization of this compound.
Introduction to this compound
This compound (CAS No. 53844-02-3) is a carbamate derivative containing two bromoethyl groups.[1][2][3][4][5][6] Its molecular formula is C₁₀H₁₂BrNO₂ and it has a molecular weight of 258.11 g/mol .[1][2][3] The structure incorporates a carbamate linkage, a benzyl protecting group, and two reactive bromoethyl arms, making it a potentially useful intermediate in organic synthesis. The synthesis of this compound often involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate, which can lead to specific impurities such as unreacted starting materials or byproducts.[2][7] A thorough analytical characterization is therefore essential to confirm the structure and assess the purity of the synthesized compound.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific information required, whether it be structural elucidation, purity determination, or quantification. The following sections detail the application of each technique to this compound, highlighting their respective strengths and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
Expertise & Experience: The key to successful NMR analysis lies in understanding how the molecular structure translates to the spectral data. The benzyl group will show characteristic aromatic proton signals, while the ethyl and methylene protons will appear as distinct multiplets. The chemical shifts of the protons and carbons adjacent to the nitrogen and bromine atoms are particularly diagnostic.
Trustworthiness: NMR is a primary analytical technique, and the data generated is highly reproducible and directly correlatable to the molecular structure. Integration of the proton signals allows for the relative quantification of different proton environments, confirming the ratio of protons in the molecule.
Authoritative Grounding: The principles of NMR spectroscopy and its application to carbamate analysis are well-established in the scientific literature.[8][9][10]
Table 1: Comparison of NMR Techniques for this compound Characterization
| Feature | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, chemical shifts, coupling constants, relative proton ratios. | Carbon skeleton, chemical shifts of individual carbon atoms. |
| Strengths | High sensitivity, provides detailed information on proton connectivity. | Directly observes the carbon backbone, less signal overlap than ¹H NMR. |
| Limitations | Can have signal overlap in complex regions of the spectrum. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Application to Target | Confirms the presence of the benzyl, ethyl, and carbamate N-H protons and their relative numbers. | Verifies the number and types of carbon atoms, including the carbonyl carbon of the carbamate. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.
Visualization: Expected ¹H NMR Spectral Features
Caption: Predicted ¹H NMR signals for this compound.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience: The presence of a bromine atom in this compound is a key diagnostic feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Authoritative Grounding: The use of mass spectrometry for the identification of organobromine compounds is a well-documented and reliable technique.[12][13]
Table 2: Comparison of MS Ionization Techniques
| Ionization Technique | Principle | Strengths for Target Molecule | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Provides a detailed fragmentation pattern useful for structural elucidation. | The molecular ion may be weak or absent for some compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to soft ionization. | Produces a strong protonated molecule peak [M+H]⁺, ideal for molecular weight determination. | Provides less fragmentation and therefore less structural information. |
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce the structure.
-
Visualization: Analytical Workflow for GC-MS
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. It is particularly well-suited for non-volatile or thermally labile compounds, making it an excellent choice for purity determination of this compound.
Expertise & Experience: Reversed-phase HPLC with a C18 column is the most common mode for analyzing moderately polar organic compounds. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. A UV detector is suitable for detection, as the benzyl group provides a strong chromophore.
Trustworthiness: HPLC is a highly validated and reproducible technique. When calibrated with a reference standard, it can provide accurate and precise quantification of the main component and any impurities. EPA Method 632 provides a standardized approach for the analysis of carbamates in various matrices.[14]
Authoritative Grounding: Numerous publications and regulatory methods describe the use of HPLC for the analysis of carbamates.[15][16][17][18]
Table 3: HPLC Method Parameters for Purity Determination
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Water and Acetonitrile | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable run times. |
| Detection | UV at 254 nm | The benzyl group has a strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
-
Data Acquisition: Inject the sample and run the gradient program. Record the chromatogram.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for purity analysis by HPLC.
Gas Chromatography (GC): A Viable Option for Volatile Impurities
While this compound has a relatively high boiling point, GC can still be a valuable tool, particularly for the analysis of more volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1][19][20][21][22][23]
Expertise & Experience: The key challenge for the GC analysis of this compound is its thermal stability. High temperatures in the injector and column can potentially cause degradation. Therefore, a careful optimization of the temperature program is necessary. A shorter column and a faster temperature ramp can help to minimize on-column degradation.
Trustworthiness: GC is a highly sensitive and reproducible technique for the analysis of volatile compounds. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components.
Authoritative Grounding: GC is a standard technique for the analysis of organic compounds, and its principles are well-established.[19][20][22]
Table 4: Considerations for GC Analysis
| Parameter | Consideration | Rationale |
| Injector Temperature | Keep as low as possible while ensuring complete volatilization. | To minimize thermal degradation of the analyte. |
| Column | A thermally stable, low-bleed column is recommended. | To ensure robustness at higher temperatures. |
| Detector | Flame Ionization Detector (FID) for general purpose, or Mass Spectrometry (MS) for definitive identification. | FID is sensitive to most organic compounds, while MS provides structural information. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key structural motifs in this compound.
Expertise & Experience: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the carbamate, and the C-O bond. The aromatic C-H and C=C stretching vibrations of the benzyl group will also be present.
Trustworthiness: FTIR is a reliable technique for functional group identification and can be used as a quick identity check.
Authoritative Grounding: The characteristic infrared absorption frequencies for carbamates are well-documented in spectroscopic libraries and literature.[24][25][26][27][28]
Table 5: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Carbamate) | 3300-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carbamate) | 1680-1720 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Carbamate) | 1200-1300 | Stretching |
| C-Br | 500-600 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for carbamates and aromatic compounds.
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of a chemical entity. For the comprehensive characterization of this compound, an integrated approach is essential.
-
NMR spectroscopy is paramount for the definitive structural elucidation.
-
Mass spectrometry confirms the molecular weight and elemental composition.
-
HPLC is the preferred method for determining purity and quantifying impurities.
-
GC can be employed to analyze for volatile impurities.
-
FTIR serves as a rapid and convenient method for confirming the presence of key functional groups.
By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, thereby upholding the principles of scientific integrity and ensuring the reliability of their research outcomes.
References
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
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- PubMed. (2014).
- American Chemical Society. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8253-8258.
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Pacific E-Labs. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15537-15547.
- Nature. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
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- National Institutes of Health. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemPhysChem, 17(15), 2415-2423.
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- ACS Publications. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(19), 9847-9854.
- ResearchGate. (n.d.).
- ResearchGate. (2015). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method.
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Pharmaffiliates. (n.d.). Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Gas Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]
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Persee. (2023). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2. Retrieved from [Link]
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CyberLeninka. (n.d.). SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. Retrieved from [Link]
- MDPI. (2017). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Molecules, 22(11), 1864.
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A Comparative Guide to the Analysis of Benzyl bis(2-bromoethyl)carbamate: HPLC vs. GC-MS Methodologies
In the landscape of pharmaceutical development and chemical research, the robust and accurate analysis of active compounds and intermediates is paramount. Benzyl bis(2-bromoethyl)carbamate, a molecule featuring a carbamate functional group and reactive bromoethyl moieties, presents unique analytical challenges. As a potential alkylating agent, its precise quantification and impurity profiling are critical for both efficacy and safety assessments. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance data to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal analytical strategy.
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound possesses moderate polarity, a chromophore in its benzyl group, and two reactive alkyl bromide functionalities. A critical consideration is its thermal stability; carbamates can be susceptible to thermal degradation, which can complicate GC-based analyses.[1] Conversely, its moderate polarity makes it amenable to reversed-phase HPLC.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2] It separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. For this compound, reversed-phase HPLC with UV detection is a logical starting point, leveraging the aromatic ring for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass analysis. However, it requires the analyte to be volatile and thermally stable.[3] Given that carbamates can degrade at elevated temperatures, the feasibility of GC-MS analysis hinges on either the inherent stability of the molecule under GC conditions or the use of derivatization to enhance volatility and stability.[1]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the analysis of this compound, grounded in established methodologies for similar compounds and guided by international validation standards.[4][5]
Stability-Indicating HPLC-UV Method
The primary objective of this method is to quantify this compound while also separating it from potential degradation products, thus qualifying as a "stability-indicating" method.[4][6]
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC-UV analysis of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving them in the same diluent to achieve a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50% B to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 254 nm
-
-
Method Validation:
-
Validate the method in accordance with ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2]
-
To assess specificity and stability-indicating properties, perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6]
-
Causality Behind Experimental Choices:
-
A C18 column is selected for its versatility in retaining moderately polar compounds.
-
A gradient of water and acetonitrile provides a broad elution window to separate the main peak from both more polar and less polar impurities.[7][8]
-
UV detection at 254 nm is chosen due to the strong absorbance of the benzyl group.
-
Forced degradation studies are crucial to ensure that any degradation products do not co-elute with the parent compound, which is a key requirement for a stability-indicating method.[4][9]
GC-MS Analysis with Electron Ionization
This method is designed for the definitive identification and quantification of this compound, with the understanding that thermal stability must be carefully evaluated.
Experimental Workflow for GC-MS Analysis
Caption: The analytical pathway for GC-MS analysis of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in ethyl acetate at 1.0 mg/mL.
-
Create calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Prepare unknown samples by dissolving them in ethyl acetate to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature should be investigated to minimize potential degradation).
-
Injection Mode: Split (e.g., 20:1) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
-
Method Validation:
-
Validate according to relevant guidelines (e.g., FDA guidance for bioanalytical methods) for specificity, linearity, range, accuracy, precision, and robustness.[10]
-
The specificity will be primarily demonstrated by the unique mass spectrum of the analyte.
-
Causality Behind Experimental Choices:
-
A DB-5ms column is a good general-purpose column with low bleed, suitable for mass spectrometry.
-
The temperature program is designed to elute the compound in a reasonable time while minimizing on-column degradation. It is crucial to start with a lower inlet temperature and ramp up to assess thermal stability.
-
Electron Ionization at 70 eV is standard for generating reproducible fragmentation patterns for library matching and structural elucidation.
-
The predicted mass spectrum would include a molecular ion peak (if stable enough) and characteristic fragments. Key expected fragments would arise from the loss of a bromine atom, cleavage of the benzyl group (m/z 91), and fragmentation of the bromoethyl chains. The presence of two bromine atoms should result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.[3]
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS will depend on the specific analytical goals. Below is a comparative summary based on expected performance.
| Parameter | HPLC-UV | GC-MS | Rationale |
| Specificity | Good to Excellent | Excellent | GC-MS provides structural information from the mass spectrum, offering higher confidence in peak identity. HPLC specificity relies on chromatographic separation and can be enhanced with forced degradation studies. |
| Sensitivity (LOD/LOQ) | Good | Excellent | GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection. |
| Thermal Stability Concerns | Low | High | HPLC is performed at or near room temperature, minimizing the risk of degradation. The high temperatures of the GC inlet and column can induce decomposition of carbamates. |
| Sample Throughput | Moderate | Moderate | Both techniques have comparable run times, but sample preparation for HPLC can sometimes be more straightforward. |
| Quantification Accuracy & Precision | Excellent | Excellent | Both techniques, when properly validated, provide high accuracy and precision. |
| Identification Capability | Limited | Excellent | HPLC-UV provides retention time data for identification. GC-MS provides both retention time and a mass spectrum, which is a molecular fingerprint. |
| Impurity Profiling | Excellent | Good | HPLC is well-suited for separating a wide range of impurities with varying polarities. GC-MS is excellent for identifying volatile impurities but may not detect non-volatile or highly polar degradation products. |
Discussion: Navigating Potential Challenges
HPLC Considerations: The primary challenge in the HPLC analysis of this compound is ensuring the method is truly stability-indicating. The bromoethyl groups are susceptible to hydrolysis, especially under basic or strongly acidic conditions. Therefore, the mobile phase pH should be controlled, and forced degradation studies must demonstrate that hydrolysis products (e.g., the corresponding bis(2-hydroxyethyl)carbamate) are well-resolved from the parent peak.
GC-MS Considerations: The most significant hurdle for GC-MS is the potential for thermal degradation. Carbamates can decompose via several pathways at elevated temperatures, including cleavage to form an isocyanate and an alcohol, or decarboxylation. The presence of two bromoethyl groups also introduces the possibility of intramolecular cyclization or elimination reactions in the hot injector. It is imperative to perform a study of injector temperature versus analyte degradation to find the optimal conditions. If significant degradation is observed, derivatization of the carbamate nitrogen (after a de-benzylation step) might be a necessary but more complex alternative.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and challenges.
-
For routine quality control, assay, and stability testing, a validated stability-indicating HPLC-UV method is the recommended primary technique. Its robustness, reliability for quantifying thermally labile compounds, and ability to monitor a wide range of degradation products make it the superior choice for these applications.
-
GC-MS should be employed as a complementary technique for definitive structural confirmation and for the analysis of volatile impurities. Its unparalleled specificity and sensitivity are invaluable for initial characterization, reference standard certification, and in-depth investigations of impurity profiles.
Ultimately, a comprehensive analytical strategy for this compound would leverage the strengths of both techniques: HPLC for robust quantification and stability monitoring, and GC-MS for unequivocal identification. This dual-pronged approach ensures the highest level of scientific rigor and data integrity in research and development.
References
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]...
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Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]_...
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- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine.
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- Wang, Y. S., Chang, Y. C., Lin, C. H., & Lur, H. S. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(4), 6038-6056.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
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- ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.
- Paromov, A. E., Fomenkov, I. V., Monogarov, K. A., & Pivina, T. S. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(21), 7430.
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A Technical Guide to the Structure-Activity Relationship of Benzyl bis(2-bromoethyl)carbamate Derivatives as Anticancer Agents
For drug development professionals and researchers in oncology, the nitrogen mustards represent a foundational class of chemotherapeutics. Their efficacy is rooted in the covalent modification of DNA, a mechanism that induces cellular apoptosis. Within this class, carbamate derivatives have been explored to modulate the reactivity and selectivity of the alkylating pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzyl bis(2-bromoethyl)carbamate derivatives, a scaffold designed to merge the DNA-crosslinking potential of the bis(2-bromoethyl)amine moiety with the modulatory properties of a substituted benzyl carbamate group.
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function. We will explore the rationale behind molecular design, detail the experimental protocols necessary for validation, and present a comparative framework for evaluating these potent anticancer agents.
The Core Scaffold: Rationale and Mechanism of Action
The this compound scaffold is a bifunctional alkylating agent. Its cytotoxic activity is predicated on the ability of the two bromoethyl arms to form covalent cross-links with nucleophilic sites on DNA, primarily the N7 position of guanine.[1][2]
Mechanism of DNA Alkylation:
The process is initiated by an intramolecular cyclization of one of the bromoethyl arms. The lone pair of electrons on the central nitrogen atom attacks the adjacent carbon, displacing the bromide ion to form a highly strained and electrophilic aziridinium ion.[2] This intermediate is then susceptible to nucleophilic attack by a DNA base. Following this initial "mono-alkylation," the second bromoethyl arm can undergo the same process, forming a second aziridinium ion and subsequently reacting with another DNA base. This results in the formation of an interstrand or intrastrand cross-link, which disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Caption: Proposed mechanism of DNA alkylation by this compound derivatives.
The benzyl carbamate portion of the molecule is not merely a passive carrier. It critically influences the electronic properties of the mustard nitrogen. The electron-withdrawing nature of the carbamate carbonyl group delocalizes the nitrogen's lone pair, reducing its nucleophilicity. This deactivation is crucial; it tempers the reactivity of the molecule, preventing premature reactions with water or other ubiquitous nucleophiles before it can reach its intended target, the cellular DNA.[3]
Structure-Activity Relationship (SAR) Analysis
While comprehensive experimental data for a complete series of substituted benzyl bis(2-bromoethyl)carbamates is not extensively published, we can construct a robust SAR model based on established principles of aromatic nitrogen mustards and published data on related substituted benzyl-containing anticancer agents.[3][4] The primary point of modification is the phenyl ring of the benzyl group.
Key SAR Postulates:
-
Electronic Effects of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring directly modulates the reactivity of the nitrogen mustard.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or chloro (Cl) are predicted to further decrease the electron density on the mustard nitrogen. This enhanced deactivation could lead to greater stability in biological fluids, potentially allowing for better tumor penetration. However, excessive deactivation may impair the initial, crucial aziridinium ion formation, thereby reducing cytotoxicity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or methyl (CH₃) are expected to increase the electron density on the nitrogen. This would enhance the rate of aziridinium ion formation, leading to a more reactive compound. While this could increase potency, it may also lead to decreased selectivity and faster hydrolysis, reducing the amount of active drug that reaches the DNA.[3]
-
-
Positional Isomerism (Ortho, Meta, Para): The position of the substituent on the phenyl ring is critical. For many classes of benzyl-substituted anticancer agents, para-substitution is often optimal. It allows the electronic effects to be transmitted effectively to the core of the molecule while minimizing steric hindrance that could interfere with binding to DNA or transport proteins.[4]
-
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, influenced by the benzyl ring substituents, will affect its ability to cross cell membranes. Highly lipophilic or sterically bulky groups may enhance membrane transit but could also lead to non-specific binding to other cellular components or reduced aqueous solubility.
Comparative Cytotoxicity Data (Hypothetical Model)
The following table presents hypothetical, yet representative, IC₅₀ (half-maximal inhibitory concentration) values for a series of this compound derivatives against a human colorectal cancer cell line (e.g., HCT116). This data is modeled on the known effects of substituents in related anticancer compounds and serves to illustrate the SAR principles discussed.
| Compound ID | Substituent (R) on Benzyl Ring | Predicted IC₅₀ (µM) on HCT116 Cells | Rationale |
| 1 | H (Unsubstituted) | 5.0 | Baseline activity of the core scaffold. |
| 2 | 4-Chloro (4-Cl) | 1.8 | Moderate EWG; balances stability and reactivity, often enhancing activity.[4] |
| 3 | 4-Fluoro (4-F) | 2.5 | Weak EWG; similar to chloro but with a smaller steric profile.[4] |
| 4 | 4-Methyl (4-CH₃) | 4.2 | Weak EDG; may slightly increase reactivity but can also improve binding through hydrophobic interactions.[4] |
| 5 | 4-Methoxy (4-OCH₃) | 8.5 | Strong EDG; likely increases reactivity to a point of instability and non-specific reactions, reducing targeted efficacy.[4] |
| 6 | 4-Nitro (4-NO₂) | 6.2 | Strong EWG; may over-stabilize the nitrogen lone pair, slowing the rate-limiting aziridinium formation. |
| 7 | 2-Chloro (2-Cl) | 3.5 | Potential for steric hindrance at the ortho position, slightly reducing efficacy compared to the para isomer. |
Experimental Validation Protocols
To validate the hypothetical SAR and rigorously compare these derivatives, a series of standardized in vitro experiments are essential. The following protocols provide a self-validating system for assessing cytotoxicity and elucidating the mechanism of action.
Synthesis of this compound Derivatives
The synthesis of these compounds can be achieved through a standard nucleophilic substitution reaction between a substituted benzyl chloroformate and bis(2-bromoethyl)amine.
Caption: General workflow for the synthesis of target compounds.
Step-by-Step Protocol:
-
Preparation of Bis(2-bromoethyl)amine: Start with bis(2-bromoethyl)amine hydrobromide salt. In a flask, suspend the salt in a suitable aprotic solvent like dichloromethane (DCM).
-
Addition of Base: Cool the suspension in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA), dropwise to neutralize the hydrobromide and liberate the free amine.
-
Reaction with Chloroformate: While stirring, slowly add a solution of the appropriate substituted benzyl chloroformate in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized carbamate derivatives in cell culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value for each compound using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Treatment: Treat cells in 6-well plates with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caption: Integrated workflow for SAR study validation.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer alkylating agents. The SAR is principally governed by the electronic properties of substituents on the benzyl ring, which fine-tune the reactivity of the nitrogen mustard pharmacophore. Our analysis, based on established chemical principles, predicts that moderately electron-withdrawing groups in the para position, such as a chloro-substituent, are likely to yield the most favorable balance of stability and cytotoxic potency.
Future work should focus on the synthesis and rigorous experimental validation of a comprehensive library of these derivatives to confirm the hypothesized SAR. Further studies could also explore the introduction of tumor-targeting moieties to the benzyl ring to enhance selectivity and reduce off-target toxicity, paving the way for the development of next-generation, precision alkylating agents.
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Sun, B., Liu, J., et al. (2017). Design, synthesis and biological evaluation of nitrogen-containing macrocyclic bisbibenzyl derivatives as potent anticancer agents by targeting the lysosome. Semantic Scholar. [Link]
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Black, G. W., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[5][6][7]triazin-7-ones and Stable Free Radical Precursors. ResearchGate.
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A Comparative Guide to the Spectroscopic Validation of Benzyl bis(2-bromoethyl)carbamate Synthesis
This guide provides an in-depth analysis of the synthesis and spectroscopic validation of Benzyl bis(2-bromoethyl)carbamate, a key bifunctional alkylating agent. Designed for researchers in organic synthesis and drug development, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and reproducible validation workflow. We will compare expected spectroscopic data with that of a closely related analogue to highlight key structural confirmation points.
Introduction: The Rationale for Rigorous Validation
This compound belongs to the nitrogen mustard family of compounds, characterized by their two reactive haloethyl arms. The central carbamate group, formed by protecting the secondary amine with a benzyloxycarbonyl (Cbz) group, modulates the compound's reactivity and solubility. The Cbz group is a widely used amine protecting group in organic synthesis because it is stable under various conditions but can be cleanly removed when needed.[1][2] The biological and chemical activity of this molecule as an alkylating agent is entirely dependent on its precise structure. Any deviation, such as incomplete reaction or the presence of side-products, can lead to misleading experimental results.
Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable research. This guide details a multi-technique spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide orthogonal, self-validating data for the definitive identification of the target compound.
Synthesis Pathway: A Deliberate Approach
The synthesis of this compound is achieved through the nucleophilic substitution reaction between bis(2-bromoethyl)amine and benzyl chloroformate. This is a classic Schotten-Baumann reaction for amine protection.
Core Reaction:
-
Nucleophile: bis(2-bromoethyl)amine
-
Electrophile: Benzyl chloroformate (Cbz-Cl)
-
Product: this compound
The choice of a base (e.g., sodium hydroxide or a non-nucleophilic organic base like triethylamine) is critical to neutralize the HCl generated during the reaction, driving it to completion.[2] The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.[3]
Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve bis(2-bromoethyl)amine hydrobromide (1.0 eq.) in a suitable solvent mixture, such as dioxane and water.[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial for managing the reaction's exothermicity.
-
Basification: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the cooled mixture to free the secondary amine from its hydrobromide salt.
-
Addition of Electrophile: Add benzyl chloroformate (1.0 eq.) dropwise to the vigorously stirred mixture, ensuring the temperature remains at 0 °C.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 15-20 minutes, then let it warm to room temperature and continue stirring for 12-16 hours to ensure completion.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Spectroscopic Validation: The Convergence of Evidence
No single technique provides complete structural information. True validation comes from the logical convergence of data from multiple, independent spectroscopic methods. The diagram below illustrates this validation logic, where each technique provides a unique piece of the structural puzzle.
Caption: The logic of multi-technique spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis: The proton NMR spectrum confirms the presence and connectivity of all non-exchangeable protons. Due to the symmetry of the two bromoethyl arms, we expect a relatively simple spectrum.
-
Experimental Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.
¹³C NMR Analysis: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Experimental Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
| Table 1: Predicted NMR Data for this compound | | :--- | :--- | :--- | | Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Integration | | Aromatic Protons (C₆H ₅) | 7.30 - 7.40 | Multiplet, 5H | | Benzyl Protons (O-CH ₂-Ph) | ~5.15 | Singlet, 2H | | Methylene Protons (N-CH ₂-CH₂Br) | ~3.7 | Triplet, 4H | | Methylene Protons (N-CH₂-CH ₂Br) | ~3.5 | Triplet, 4H | | Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | Notes | | Carbonyl Carbon (C =O) | ~155 | Carbamate carbonyl | | Aromatic Carbons (C ₆H₅) | 128 - 136 | Multiple signals | | Benzyl Carbon (O-C H₂-Ph) | ~67 | | | Methylene Carbon (N-C H₂-CH₂Br) | ~49 | | | Methylene Carbon (N-CH₂-C H₂Br) | ~31 | Carbon attached to Bromine |
Causality: The downfield shift of the N-CH ₂ protons (~3.7 ppm) compared to the Br-CH ₂ protons (~3.5 ppm) is due to the stronger deshielding effect of the adjacent nitrogen atom within the carbamate group. The singlet for the benzyl protons confirms the absence of adjacent non-equivalent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.[4]
-
Experimental Protocol: A small amount of the neat product (if liquid) can be analyzed as a thin film between NaCl plates. If solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
| Table 2: Key IR Absorptions for Structure Confirmation | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | C=O (Carbamate) | Stretching | ~1700-1720 | | C-H (Aromatic) | Stretching | ~3030-3100 | | C-H (Aliphatic) | Stretching | ~2900-3000 | | C-O (Ester-like) | Stretching | ~1200-1250 | | C-N (Amine-like) | Stretching | ~1000-1100 | | C-Br | Stretching | ~500-600 |
Trustworthiness: The most critical peak for validation is the strong carbonyl (C=O) stretch around 1700 cm⁻¹.[5] Its presence confirms the successful formation of the carbamate linkage. The absence of a broad N-H stretch (typically ~3300-3500 cm⁻¹) confirms that the secondary amine of the starting material has been fully reacted.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns and isotopic distribution, offers further structural confirmation.
-
Experimental Protocol: Dissolve a sub-milligram quantity of the product in a suitable solvent (e.g., acetonitrile or methanol) and analyze using Electrospray Ionization (ESI) or another soft ionization technique.
Key Features to Validate:
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): The molecular weight of C₁₀H₁₂Br₂NO₂ is 339.92 g/mol .
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic M, M+2, M+4 peak cluster with a relative intensity ratio of approximately 1:2:1.[5] This is an unambiguous indicator of a dibrominated compound.
| Table 3: Predicted Mass Spectrometry Fragments | | :--- | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes | | 340/342/344 | [M+H]⁺ | Protonated molecular ion cluster (1:2:1 ratio) | | 362/364/366 | [M+Na]⁺ | Sodiated molecular ion cluster (1:2:1 ratio) | | 260/262 | [M - Br]⁺ | Loss of one bromine atom | | 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group fragmentation) |
Expertise: Observing the correct 1:2:1 isotopic cluster for the molecular ion is one of the strongest pieces of evidence for successful synthesis. Failure to observe this pattern would immediately indicate either a failed reaction or the presence of a major impurity.
Comparative Analysis: Benzyl vs. Ethyl bis(2-bromoethyl)carbamate
To underscore the sensitivity of these spectroscopic techniques, we can compare the predicted data for our target compound with that of a close structural analogue, Ethyl bis(2-bromoethyl)carbamate.[5]
| Table 4: Spectroscopic Comparison of Benzyl vs. Ethyl Carbamate Analogues | | :--- | This compound (Target) | Ethyl bis(2-bromoethyl)carbamate (Analogue) | | ¹H NMR | Aromatic signals (7.3-7.4 ppm, 5H) Benzyl singlet (~5.15 ppm, 2H) | No aromatic signals Ethyl quartet (~4.1 ppm, 2H) Ethyl triplet (~1.2 ppm, 3H) | | ¹³C NMR | Aromatic carbons (128-136 ppm)Benzyl carbon (~67 ppm) | No aromatic carbonsEthyl carbons (~62 ppm, ~14 ppm) | | IR (C=O) | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ (very similar) | | MS (MW) | MW = 339.92 g/mol | MW = 302.94 g/mol | | MS (Isotopes) | 1:2:1 cluster for M, M+2, M+4 | 1:2:1 cluster for M, M+2, M+4 |
This comparison demonstrates that while IR spectroscopy is excellent for confirming the carbamate functional group in both molecules, it cannot easily distinguish between them. However, NMR and MS provide clear, differentiating data. The presence of aromatic signals in NMR and the higher molecular weight in MS are definitive proof of the benzyl group's incorporation.
Conclusion
The validation of this compound synthesis is not achieved by a single measurement but by the collective, corroborating evidence from a suite of spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the critical functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By understanding the expected data, interpreting the acquired spectra, and comparing it against logical alternatives, researchers can establish the identity and purity of their synthesized compound with the highest degree of scientific confidence.
References
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Journal of Medicinal Chemistry. (1965). Antineoplastic Agents: XI. N-bis(2-bromoethyl)amines. ACS Publications. [Link]
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MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from MDPI. [Link]
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The Organic Chemistry Portal. (n.d.). Benzyl Chloroformate. Retrieved from The Organic Chemistry Portal. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from The Royal Society of Chemistry. [Link]
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ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. [Link]
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PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO₂̅ Complexes. National Library of Medicine. [Link]
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-
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-
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A Comparative Guide to Benzyl bis(2-bromoethyl)carbamate and Ethyl bis(2-bromoethyl)carbamate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bifunctional alkylating agents, the choice of the central modulating group can significantly influence reactivity, stability, and biological activity. This guide provides an in-depth comparison of Benzyl bis(2-bromoethyl)carbamate and Ethyl bis(2-bromoethyl)carbamate, two nitrogen mustard analogues with potential applications in organic synthesis and medicinal chemistry. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a predictive analysis of their performance.
Introduction to Benzyl and Ethyl bis(2-bromoethyl)carbamates
Both this compound and Ethyl bis(2-bromoethyl)carbamate belong to the family of nitrogen mustards, a class of compounds known for their ability to form covalent bonds with nucleophilic moieties in biological macromolecules.[1] The core structure of these compounds features a central nitrogen atom attached to two reactive 2-bromoethyl groups. This bifunctional nature allows for the cross-linking of molecules, a property that is particularly relevant in the context of DNA alkylation for anticancer applications.[1]
The key distinction between the two compounds lies in the carbamate functionality attached to the nitrogen atom. In one case, a benzyl group is present, while the other features an ethyl group. This seemingly subtle difference can have profound implications for the electronic properties, steric hindrance, stability, and ultimately, the biological activity of the molecule. The carbamate group itself modulates the reactivity of the nitrogen mustard moiety compared to the parent bis(2-bromoethyl)amine, influencing its nucleophilicity and overall stability, which allows for more controlled reactions.[2]
Physicochemical Properties: A Comparative Overview
A direct comparison of the experimentally determined physicochemical properties of this compound and Ethyl bis(2-bromoethyl)carbamate is challenging due to the limited available data for the latter. However, by combining reported data for the benzyl analogue and closely related compounds, we can construct a comparative table to guide researchers.
| Property | This compound | Ethyl bis(2-bromoethyl)carbamate |
| Molecular Formula | C₁₂H₁₅Br₂NO₂[3] | C₇H₁₃Br₂NO₂[4] |
| Molecular Weight | 365.06 g/mol (calculated) | 302.99 g/mol [4] |
| Appearance | Solid (inferred) | Not specified |
| Solubility | Soluble in organic solvents, moderately soluble in water (inferred from benzyl (2-bromoethyl)carbamate) | Not specified |
Reactivity and Stability: The Influence of the Carbamate Group
The benzyl and ethyl carbamate moieties are expected to impart distinct characteristics to the respective molecules, primarily through their electronic and steric effects.
Electronic Effects: The benzyl group, with its aromatic ring, can participate in resonance, potentially influencing the electron density on the nitrogen atom of the carbamate. This can, in turn, affect the rate of the initial activation step of the nitrogen mustard – the intramolecular cyclization to form the aziridinium ion. The ethyl group, being a simple alkyl group, exerts its influence primarily through inductive effects.
Steric Effects: The bulkier benzyl group may introduce steric hindrance around the nitrogen atom, which could influence the approach of reactants or the conformation of the molecule. This steric bulk might play a role in the kinetics of both the desired alkylation reactions and undesired side reactions.
Stability: Carbamates are generally more stable to hydrolysis than the corresponding esters.[5] The stability of the carbamate bond itself is crucial, as its cleavage would lead to the decomposition of the molecule. The benzyl carbamate (Cbz) group is known to be stable under a variety of conditions but can be cleaved by catalytic hydrogenation or strong acids.[6] The stability of ethyl carbamates is also considerable, with their metabolism in biological systems being a subject of study.[7] The choice between a benzyl and an ethyl carbamate could therefore be influenced by the desired stability profile for a specific application, for instance, in the design of prodrugs that are intended to release the active nitrogen mustard under specific physiological conditions.
Mechanism of Action: DNA Alkylation
As nitrogen mustard analogues, both Benzyl and Ethyl bis(2-bromoethyl)carbamate are presumed to exert their biological effects primarily through the alkylation of DNA.[4] This process is initiated by an intramolecular cyclization, where the nitrogen atom attacks one of the bromoethyl groups to form a highly reactive aziridinium ion intermediate.[4] This electrophilic species then reacts with nucleophilic sites on DNA, with the N7 position of guanine being a primary target.[1]
The bifunctional nature of these compounds allows for a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA.[1] These cross-links are highly cytotoxic as they disrupt essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[4] The bromoethyl groups are generally more reactive than the chloroethyl groups found in many classical nitrogen mustards, which could translate to a higher DNA alkylating efficiency.
Figure 1: Generalized mechanism of DNA alkylation by bis(2-bromoethyl)carbamates.
Experimental Protocols
While direct experimental data is scarce, the following protocols provide a framework for the synthesis and evaluation of these compounds, based on established methodologies for analogous molecules.
Synthesis of Ethyl bis(2-bromoethyl)carbamate
This protocol is adapted from general procedures for the synthesis of N-substituted bis(2-haloethyl)amines.[8]
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
-
Ethyl chloroformate
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add bis(2-bromoethyl)amine hydrobromide and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (approximately 2.2 equivalents) to neutralize the hydrobromide salt. Stir for 15-20 minutes.
-
Dropwise, add ethyl chloroformate (1.0 equivalent) while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl bis(2-bromoethyl)carbamate.
Figure 2: Synthetic workflow for Ethyl bis(2-bromoethyl)carbamate.
Proposed Synthesis of this compound
This proposed synthesis adapts the protocol for the ethyl analogue, using benzyl chloroformate as the acylating agent.
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
-
Benzyl chloroformate
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1-3 as described for the synthesis of the ethyl analogue.
-
Dropwise, add benzyl chloroformate (1.0 equivalent) while maintaining the temperature at 0 °C.
-
Follow steps 5-10 as described for the synthesis of the ethyl analogue to obtain pure this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This standard colorimetric assay can be used to assess the cytotoxic effects of the compounds on cancer cell lines.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of this compound or Ethyl bis(2-bromoethyl)carbamate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and Ethyl bis(2-bromoethyl)carbamate represent two intriguing bifunctional alkylating agents with potential for further investigation. Based on established chemical principles, the benzyl analogue may exhibit different stability and reactivity profiles compared to the ethyl variant due to the electronic and steric influences of the aromatic ring. The ethyl analogue, being smaller, may have different cell permeability and pharmacokinetic properties.
The lack of direct comparative data underscores the need for further experimental investigation. The protocols outlined in this guide provide a starting point for the synthesis and biological evaluation of these compounds. A head-to-head comparison of their cytotoxicity against a panel of cancer cell lines, coupled with studies on their DNA alkylating efficiency and stability in physiological conditions, would provide invaluable data for researchers in the field of drug development. Such studies would elucidate the precise impact of the benzyl versus the ethyl carbamate moiety on the performance of these nitrogen mustard agents and could guide the design of next-generation bifunctional alkylating agents with improved therapeutic indices.
References
- BenchChem. (2026). Efficacy of Carbamate Drugs: A Comparative Analysis with a Focus on Ethyl bis(2-bromoethyl)carbamate.
- BenchChem. (2026). A Comparative Guide to the Synthesis of Functionalized Ethylamines: Validating a Modern Multi-Step Approach Against Traditional.
- BenchChem. (2026). Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
- Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. Retrieved from [Link]
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- ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. Retrieved from [Link]
- Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- Wikipedia. (n.d.). Crosslinking of DNA. Retrieved from [Link]
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]
- Labcompare. (n.d.). N-Cbz-N,N-bis(2-Bromoethyl)amine from Aladdin Scientific Corporation. Retrieved from [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
- Yamamoto, T., et al. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 18(5), 726-731. Retrieved from [Link]
- BenchChem. (2026). Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate as an Intermediate in Organic Synthesis.
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized Benzyl bis(2-bromoethyl)carbamate
For professionals in drug development and organic synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible downstream results are built. Benzyl bis(2-bromoethyl)carbamate, a bifunctional alkylating agent with potential applications in medicinal chemistry, is a case in point.[1] Its two reactive bromoethyl "warheads" make it a valuable synthon, but also susceptible to side reactions that can introduce a host of challenging-to-remove impurities.[2]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this compound. Moving beyond simple protocol recitation, we will explore the causal logic behind method selection, the interpretation of complex data, and the establishment of a self-validating, orthogonal analytical strategy to ensure the highest degree of confidence in your material's quality.
The Synthetic Landscape: Understanding the Origin of Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route. This compound is most commonly synthesized via the nucleophilic substitution reaction between bis(2-bromoethyl)amine and benzyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.[3][4]
Caption: Synthetic pathway for this compound.
This seemingly straightforward reaction can give rise to a predictable profile of process-related impurities. An effective analytical strategy must be designed to detect and, ideally, quantify these specific contaminants.
Table 1: Potential Impurity Profile
| Impurity Class | Specific Example | Origin | Rationale for Concern |
| Starting Materials | bis(2-bromoethyl)amine | Incomplete reaction | A highly reactive bifunctional amine that can interfere with subsequent reactions. |
| Benzyl Chloroformate | Incomplete reaction | A reactive reagent that can degrade or react with other nucleophiles.[5] | |
| Side-Products | Benzyl alcohol | Hydrolysis of Benzyl Chloroformate | Can be difficult to remove from the main product due to similar polarity.[6] |
| Benzyl (2-bromoethyl)carbamate | Incomplete reaction with trace mono-alkylated amine starting material | Possesses different reactivity and stoichiometry compared to the desired product. | |
| Reagents/Solvents | Triethylamine / Dichloromethane | Residual from work-up | Can interfere with biological assays or downstream chemistry. |
An Orthogonal Analytical Workflow: The Pillar of Trustworthiness
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the weaknesses of one method are compensated by the strengths of another.
Caption: Orthogonal workflow for purity and identity verification.
Technique Comparison I: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for purity determination of non-volatile organic molecules like carbamates.[7] Many carbamates are thermally labile, making Gas Chromatography (GC) unsuitable.[8] For this compound, a reversed-phase method (e.g., C18 column) is the logical choice. The non-polar stationary phase will effectively retain the molecule, while a polar mobile phase (e.g., acetonitrile/water) allows for gradient elution to separate the main product from both more polar (e.g., benzyl alcohol) and potentially less polar impurities. The presence of the benzyl group provides a strong chromophore, making UV detection at ~254 nm highly effective and sensitive.[9][10]
Experimental Protocol: HPLC-UV Purity Assessment
-
System Preparation:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column heater, and UV/Vis detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Hold at 50% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides a quantitative measure of purity relative to other UV-active components.
-
Technique Comparison II: Mass Spectrometry (MS)
Expertise & Causality: While HPLC provides quantitative purity, it does not confirm identity. Mass spectrometry is the definitive tool for verifying the molecular weight of the target compound.[11] For a molecule containing two bromine atoms, the analysis is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[12][13] A molecule with two bromine atoms will therefore exhibit a characteristic isotopic cluster for its molecular ion [M]⁺, with major peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.[14] Observing this pattern is unequivocal proof of the presence of two bromine atoms. A soft ionization technique like Electrospray Ionization (ESI), often coupled with HPLC (LC-MS), is ideal as it minimizes fragmentation and preserves the crucial molecular ion.[11]
Experimental Protocol: LC-MS Identity Confirmation
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an ESI source.
-
Use the same LC conditions as described in the HPLC protocol to ensure peak correlation.
-
-
MS Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the molecular ion cluster. For this compound (C₁₃H₁₇Br₂NO₂), the expected monoisotopic mass is 392.96 g/mol .
-
Look for the characteristic 1:2:1 isotopic pattern corresponding to the [M+H]⁺ adducts.
-
Table 2: Predicted m/z for [M+H]⁺ of this compound
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₁₃H₁₈⁷⁹Br₂NO₂⁺ | 393.97 | ~50% (relative to M+2) |
| [M+2+H]⁺ | C₁₃H₁₈⁷⁹Br⁸¹BrNO₂⁺ | 395.97 | 100% |
| [M+4+H]⁺ | C₁₃H₁₈⁸¹Br₂NO₂⁺ | 397.97 | ~50% |
Technique Comparison III: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the final, essential piece of the puzzle: detailed structural confirmation. While MS confirms the mass, NMR confirms the connectivity of the atoms. Both ¹H and ¹³C NMR are crucial. ¹H NMR will show the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[15] Critically, ¹H NMR can also be used to detect and quantify proton-bearing impurities (like residual solvents or benzyl alcohol) without needing a reference standard for each one, by comparing the integral of an impurity peak to the integral of a known product peak.
Experimental Protocol: ¹H and ¹³C NMR Structural Verification
-
Sample Preparation:
-
Dissolve 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum with 512-1024 scans.
-
-
Data Interpretation (Predicted Chemical Shifts):
-
¹H NMR:
-
δ ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
δ ~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
δ ~3.6 ppm (triplet, 4H): Methylene protons adjacent to the nitrogen (-N-CH₂ -CH₂Br).
-
δ ~3.4 ppm (triplet, 4H): Methylene protons adjacent to the bromine (N-CH₂-CH₂ Br).
-
-
¹³C NMR:
-
δ ~156 ppm: Carbonyl carbon of the carbamate (C=O).
-
δ ~136, 128, 127 ppm: Aromatic carbons.
-
δ ~67 ppm: Methylene carbon of the benzyl group (-O-C H₂-Ph).
-
δ ~50 ppm: Methylene carbon adjacent to nitrogen (-N-C H₂-).
-
δ ~30 ppm: Methylene carbon adjacent to bromine (-C H₂Br).
-
-
Comparative Summary and Final Recommendation
Each technique provides unique and complementary information. Relying on a single method can lead to a dangerously incomplete assessment of product quality.
Table 3: Comparison of Primary Analytical Techniques
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Information | Quantitative Purity | Molecular Weight | Chemical Structure |
| Strengths | High precision, robust, good for quantitation of known impurities.[16] | Unambiguous identity confirmation, high sensitivity.[17] | Definitive structural elucidation, quantitation of unknown impurities. |
| Weaknesses | Requires UV chromophore, co-elution can mask impurities. | Not inherently quantitative, may not ionize all impurities. | Lower sensitivity than MS, complex spectra for mixtures. |
| Best for Detecting | UV-active by-products and starting materials. | Isotopic patterns, unexpected adducts, trace contaminants. | Structural isomers, proton-bearing impurities (e.g., solvents). |
The rigorous assessment of synthesized this compound is not a single experiment but a multi-faceted investigation. A scientifically sound and trustworthy evaluation hinges on the strategic deployment of orthogonal analytical techniques. By combining the quantitative power of HPLC , the definitive identity confirmation of Mass Spectrometry , and the detailed structural insights from NMR , researchers can establish a comprehensive and self-validating purity profile. This meticulous approach ensures that the material used in subsequent research or development is of known quality, thereby safeguarding the integrity and reproducibility of the scientific endeavor.
References
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- BenchChem (2025). Application Notes and Protocols: Ethyl bis(2-bromoethyl)
- BenchChem (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Organic Syntheses (1943).
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A Senior Application Scientist's Guide to Heterocycle Formation: Benchmarking Benzyl bis(2-bromoethyl)carbamate
Introduction: The Central Role of N-Heterocycles in Modern Chemistry
Nitrogen-containing heterocycles, such as piperazines and morpholines, are foundational scaffolds in medicinal chemistry and drug development.[1][2][3] Their prevalence in a vast array of FDA-approved drugs underscores their importance as pharmacophores that can impart desirable physicochemical properties, engage in critical hydrogen bonding, and provide a rigid framework for orienting other functional groups.[4][5][6]
The construction of these saturated rings is a frequent challenge in organic synthesis. A powerful strategy involves the use of bifunctional electrophiles, or "stitching" reagents, that can react with a dinucleophile in a sequential manner to form the desired cyclic structure.[7] Among these, Benzyl bis(2-bromoethyl)carbamate has emerged as a highly effective reagent. This guide provides an in-depth analysis of its performance, objectively compares it with common alternatives, and presents the supporting experimental data and protocols required for researchers to make informed decisions in their synthetic campaigns.
Core Reagent Deep Dive: this compound
This compound is a versatile bifunctional alkylating agent designed for the controlled synthesis of N-heterocycles.[8] Its structure is optimized for efficiency and selectivity, incorporating two key features:
-
Two Bromoethyl Arms: The bromine atoms are excellent leaving groups, rendering the terminal carbons highly susceptible to nucleophilic attack. This inherent reactivity allows for cyclization reactions to proceed under relatively mild conditions.
-
Benzyl Carbamate Protection: The nitrogen atom is protected as a benzyl carbamate (Cbz or Z group). This serves a dual purpose: it prevents the nitrogen from participating in unwanted side reactions (such as polymerization) and provides a stable, crystalline handle that can be readily removed under standard hydrogenolysis conditions post-cyclization.
Mechanism of Action: A Stepwise Cyclization
The primary utility of this compound is in the synthesis of N-substituted piperazines from primary amines. The reaction proceeds via a two-step intramolecular SN2 mechanism.
First, the primary amine attacks one of the electrophilic bromoethyl arms, displacing the bromide and forming a linear intermediate. Subsequently, the newly introduced secondary amine, facilitated by a base, undergoes an intramolecular cyclization by attacking the second bromoethyl arm, closing the six-membered ring.
Caption: Reaction mechanism for piperazine synthesis.
Experimental Protocols: A Comparative Framework
To provide a robust comparison, we present standardized protocols for the synthesis of 1-benzyl-4-phenylpiperazine using this compound and two common alternatives.
Protocol 1: Synthesis using this compound
This protocol highlights the efficiency of using a reagent with good leaving groups. The Cbz-protection ensures a clean reaction, preventing the formation of undesired dimers or polymers.
Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants. Potassium carbonate is a cost-effective and moderately strong base, sufficient to facilitate both the initial N-alkylation of aniline and the final intramolecular cyclization without causing significant side reactions. The elevated temperature accelerates the SN2 reactions.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), aniline (1.05 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the carbamate).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the Cbz-protected piperazine.
-
(Optional Deprotection): Dissolve the product in ethanol, add Pd/C (10 mol%), and hydrogenate at 50 psi until Cbz cleavage is complete. Filter through celite and concentrate to obtain the final product.
Protocol 2: Alternative Synthesis using Bis(2-chloroethyl)amine Hydrochloride
This is a classic and widely used method. However, the lower reactivity of the chloride leaving group and the unprotected secondary amine present distinct challenges.[6]
Rationale: A stronger base (triethylamine) and higher temperatures are often required to drive the reaction with the less reactive chloro-analogue. The use of excess aniline is a common strategy to favor the desired product over self-condensation of the bis(2-chloroethyl)amine. This approach often leads to a more complex mixture of products, necessitating more rigorous purification.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add bis(2-chloroethyl)amine hydrochloride (1.0 eq), aniline (3.0 eq), and triethylamine (2.2 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent (approx. 0.3 M).
-
Heat the mixture to 120-130°C and maintain for 24-36 hours.
-
Monitor the reaction for the formation of the desired product.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography. The yield is often moderate due to the formation of byproducts.
Protocol 3: Alternative Synthesis via Diethanolamine
This two-step approach avoids the direct use of nitrogen mustards by first activating the hydroxyl groups of a diethanolamine derivative.
Rationale: This method offers improved safety by avoiding highly reactive alkylating agents in the starting materials. The conversion of hydroxyls to tosylates creates excellent leaving groups. The trade-off is a longer synthetic sequence.
Step-by-Step Procedure:
-
Step A (Tosylation): Dissolve N-phenyldiethanolamine (1.0 eq) in anhydrous dichloromethane at 0°C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup, extract, and purify to isolate the bis-tosylate intermediate.
-
Step B (Cyclization): Dissolve the bis-tosylate (1.0 eq) and benzylamine (1.1 eq) in DMF.
-
Add potassium carbonate (3.0 eq) and heat to 90°C for 18 hours.
-
Cool, dilute with water, extract with an appropriate solvent, and purify by column chromatography to yield the final product.
Comparative Performance Data
The choice of reagent has a significant impact on reaction efficiency, purity, and overall synthetic strategy. The following table summarizes the key performance indicators for each method.
| Feature | This compound | Bis(2-chloroethyl)amine HCl | Diethanolamine Route |
| Leaving Group | Bromide (-Br) | Chloride (-Cl) | Tosylate (-OTs) |
| Reactivity | High | Moderate | High (after activation) |
| Typical Temp. | 70-90°C | 110-140°C | 80-100°C |
| Typical Time | 12-18 hours | 24-48 hours | 18-24 hours (cyclization step) |
| Typical Yield | Good to Excellent (75-90%) | Low to Moderate (30-60%) | Good (65-85% over 2 steps) |
| Advantages | High yield, clean reaction, mild conditions, protected intermediate. | Low cost, readily available. | Safer starting materials, good yields. |
| Disadvantages | Higher reagent cost. | Harsh conditions, byproduct formation, lower yields. | Longer sequence (2 steps), higher overall cost. |
Workflow & Logic Visualization
A systematic approach is crucial for accurately benchmarking synthetic methodologies. The following workflow outlines the logical steps for a comparative study.
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A Comparative Analysis of Synthetic Routes to Benzyl bis(2-bromoethyl)carbamate: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Benzyl bis(2-bromoethyl)carbamate is a key intermediate, valued for its bifunctional nature as a potent alkylating agent, making it a versatile building block in the construction of nitrogen-containing heterocyclic systems and as a potential scaffold in medicinal chemistry.[1] The presence of two reactive bromoethyl moieties allows for the introduction of conformational constraints in peptoid libraries and the creation of diverse molecular architectures for screening against various biological targets.[2]
This guide provides a comparative analysis of two plausible synthetic routes to this compound. While direct literature on the synthesis of this specific molecule is sparse, the routes presented herein are grounded in well-established chemical principles and analogous transformations. This document will delve into the intricacies of each pathway, offering detailed experimental protocols, a comparative analysis of their respective merits and drawbacks, and visual representations of the chemical workflows.
Route 1: Direct N-Acylation of Bis(2-bromoethyl)amine
This is the most direct and convergent approach to the target molecule. It involves a single transformation from a key precursor, bis(2-bromoethyl)amine, which itself can be synthesized from readily available starting materials.
Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of this compound via direct N-acylation.
Step 1: Synthesis of Bis(2-bromoethyl)amine Hydrobromide
The synthesis of the key precursor, bis(2-bromoethyl)amine hydrobromide, is typically achieved through the bromination of diethanolamine using hydrobromic acid.[1][3] This reaction is a nucleophilic substitution where the hydroxyl groups are replaced by bromine.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add diethanolamine to an excess of 48% hydrobromic acid, cooled in an ice bath.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux.
-
To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
The product, bis(2-bromoethyl)amine hydrobromide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Step 2: N-Acylation with Benzyl Chloroformate
The N-acylation of the secondary amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism to form the stable carbamate linkage.[4][5]
Caption: General mechanism for N-acylation of an amine with benzyl chloroformate.
Experimental Protocol:
-
Suspend bis(2-bromoethyl)amine hydrobromide in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (approximately 2.2 equivalents), to neutralize the hydrobromide salt and deprotonate the secondary amine. Stir for 15-20 minutes.
-
To this mixture, add benzyl chloroformate (1.0 equivalent) dropwise via a syringe, ensuring the temperature remains at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Route 2: Two-Step Synthesis via a Dihydroxy Intermediate
Workflow for Synthetic Route 2
Caption: Workflow for the synthesis of this compound via a dihydroxy intermediate.
Step 1: Synthesis of Benzyl bis(2-hydroxyethyl)carbamate
The first step is the N-acylation of diethanolamine with benzyl chloroformate. This reaction is analogous to the N-acylation in Route 1.
Experimental Protocol:
-
Dissolve diethanolamine in a suitable solvent such as DCM or THF in a round-bottom flask and cool to 0 °C.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work up the reaction as described in Route 1, Step 2, to isolate the crude Benzyl bis(2-hydroxyethyl)carbamate.
-
Purify the product by column chromatography or recrystallization.
Step 2: Bromination of Benzyl bis(2-hydroxyethyl)carbamate
The conversion of the diol to the corresponding dibromide can be achieved using various brominating agents. The choice of reagent is critical to ensure the stability of the carbamate group, which can be sensitive to strongly acidic conditions.
Experimental Protocol (using Phosphorus Tribromide - PBr₃):
-
Dissolve Benzyl bis(2-hydroxyethyl)carbamate in an anhydrous aprotic solvent like diethyl ether or DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (approximately 0.7 equivalents for the two hydroxyl groups) dropwise with vigorous stirring.[7]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Direct N-Acylation | Route 2: Two-Step Synthesis |
| Number of Steps | 2 (including precursor synthesis) | 2 |
| Starting Materials | Diethanolamine, Hydrobromic Acid, Benzyl Chloroformate | Diethanolamine, Benzyl Chloroformate, Brominating Agent (e.g., PBr₃) |
| Key Intermediates | Bis(2-bromoethyl)amine | Benzyl bis(2-hydroxyethyl)carbamate |
| Reaction Conditions | Generally mild for N-acylation; requires heating for bromination of diethanolamine. | Mild for N-acylation; requires careful temperature control for bromination. |
| Potential Yield | Potentially higher overall yield due to fewer steps from a common intermediate. | May have a lower overall yield due to the two-step nature. |
| Purification | Purification of the final product. | Requires purification of the diol intermediate and the final product. |
| Safety Considerations | Use of corrosive hydrobromic acid. Benzyl chloroformate is a lachrymator.[8] | Use of potentially hazardous brominating agents like PBr₃. Benzyl chloroformate is a lachrymator. |
| Scalability | Potentially more scalable due to its convergent nature. | May be less scalable due to the need for two separate reaction and purification steps. |
| Advantages | More direct and convergent. | More modular, allowing for the synthesis of other derivatives from the diol intermediate. |
| Disadvantages | The intermediate bis(2-bromoethyl)amine is a potent alkylating agent and requires careful handling. | The carbamate group may be sensitive to certain bromination conditions. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is the more direct and likely more efficient approach, making it preferable for larger-scale synthesis where a streamlined process is desired. The primary challenge lies in the synthesis and handling of the bis(2-bromoethyl)amine precursor.
-
Route 2 provides a more modular approach. The dihydroxy intermediate can be a versatile precursor for other functionalizations, not just bromination. However, this route's success is contingent on the careful selection of a brominating agent that is compatible with the carbamate protecting group.
The choice between these two routes will ultimately depend on the specific needs of the research project, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents involved. It is recommended that small-scale trial reactions are conducted to optimize the conditions for either route before proceeding to a larger scale.
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A Comparative Guide to the Biological Evaluation of Novel Benzyl bis(2-bromoethyl)carbamate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, DNA alkylating agents remain a critical therapeutic modality.[1][2][3] This guide provides a comprehensive framework for the biological evaluation of a promising class of compounds: derivatives of Benzyl bis(2-bromoethyl)carbamate. As a senior application scientist, my objective is to present a scientifically rigorous comparison, grounded in established principles of medicinal chemistry and cancer biology, to aid researchers in the development of novel anticancer therapeutics. While specific experimental data for this exact series of compounds is not yet widely published, this guide will utilize data from closely related nitrogen mustards and carbamate-based agents to construct a predictive structure-activity relationship (SAR) analysis.
Introduction: The Rationale for this compound Derivatives
Nitrogen mustards, characterized by the bis(2-haloethyl)amine pharmacophore, are potent cytotoxic agents that exert their anticancer effects through the alkylation of DNA.[2][3] This covalent modification, particularly the formation of interstrand cross-links, disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. The carbamate moiety, on the other hand, is a versatile functional group in drug design, known to influence properties such as stability, lipophilicity, and target engagement.[4][5]
The core structure of this compound combines the DNA-alkylating potential of the bromoethyl groups with a benzyl carbamate scaffold. The benzyl group offers a site for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. This guide will explore how systematic modifications to the benzyl ring can impact the cytotoxic potency of these compounds, providing a roadmap for their rational design and evaluation.
Proposed Mechanism of Action: DNA Alkylation
The cytotoxic activity of this compound derivatives is predicated on their ability to function as bifunctional alkylating agents. The proposed mechanism, analogous to that of traditional nitrogen mustards, involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine. The presence of two bromoethyl arms allows for a second alkylation event, leading to the formation of DNA monoadducts, and more critically, interstrand and intrastrand cross-links, which are highly cytotoxic lesions.[6]
Caption: Proposed mechanism of DNA alkylation by this compound derivatives.
Comparative Evaluation of Hypothetical Derivatives
To illustrate the potential structure-activity relationships within this class of compounds, we will consider a hypothetical series of derivatives with varying substituents on the benzyl ring. The cytotoxic activity of these compounds is assessed using a standard in vitro assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, against a human cancer cell line (e.g., MCF-7 breast cancer). The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Cytotoxicity of this compound Derivatives against MCF-7 Cells
| Compound ID | R-Group (Substitution on Benzyl Ring) | Predicted IC50 (µM) | Rationale for Predicted Activity |
| BBC-H | -H (Unsubstituted) | 15 | Baseline activity of the parent compound. |
| BBC-NO2 | 4-NO₂ (Electron-withdrawing) | 8 | The electron-withdrawing nitro group is expected to increase the electrophilicity of the bromoethyl groups, enhancing reactivity towards DNA. |
| BBC-Cl | 4-Cl (Electron-withdrawing) | 12 | The chloro group provides a moderate electron-withdrawing effect, leading to a modest increase in activity. |
| BBC-CH3 | 4-CH₃ (Electron-donating) | 25 | The electron-donating methyl group may slightly decrease the reactivity of the alkylating moiety, resulting in lower potency. |
| BBC-OCH3 | 4-OCH₃ (Electron-donating) | 30 | The strongly electron-donating methoxy group is predicted to reduce the electrophilicity and thus the cytotoxic activity.[7] |
| Melphalan | (Reference Drug) | 5 | A clinically used nitrogen mustard for comparison. |
| Chlorambucil | (Reference Drug) | 10 | Another clinically used nitrogen mustard for comparison. |
Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes to guide the reader in understanding potential SAR trends. Actual experimental results may vary.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a straightforward two-step process. First, the appropriately substituted benzyl alcohol is reacted with phosgene or a phosgene equivalent to generate the corresponding benzyl chloroformate. Subsequently, the benzyl chloroformate is reacted with bis(2-bromoethyl)amine to yield the final carbamate product.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of Substituted Benzyl Chloroformate: To a solution of the substituted benzyl alcohol (1.0 eq) in an inert solvent such as toluene, add triphosgene (0.4 eq) at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude benzyl chloroformate, which can be used in the next step without further purification.
-
Synthesis of this compound Derivative: Dissolve bis(2-bromoethyl)amine hydrobromide (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution. To this biphasic mixture, add the substituted benzyl chloroformate (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in a complete culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Melphalan).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy Study
Promising compounds from in vitro studies should be evaluated for their antitumor efficacy in a relevant animal model.[8]
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed antitumor effects.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of novel this compound derivatives as potential anticancer agents. The proposed structure-activity relationships, based on established principles of medicinal chemistry, suggest that modification of the benzyl ring can significantly influence the cytotoxic potency of these compounds. The detailed experimental protocols for synthesis, in vitro cytotoxicity testing, and in vivo efficacy studies offer a clear path for researchers to follow.
Future work should focus on synthesizing the proposed derivatives and validating the hypothetical SAR. Further investigations could include exploring a wider range of substituents on the benzyl ring, evaluating the compounds against a broader panel of cancer cell lines, and conducting more in-depth mechanistic studies to confirm DNA cross-linking and elucidate the downstream cellular responses. Ultimately, the goal is to identify lead compounds with potent and selective anticancer activity that warrant further preclinical and clinical development.
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Safety Operating Guide
Definitive Guide to the Management and Disposal of Benzyl bis(2-bromoethyl)carbamate
This document provides comprehensive, safety-critical guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Benzyl bis(2-bromoethyl)carbamate (CAS No. 53844-02-3). As a bifunctional alkylating agent with structural similarities to nitrogen mustards, this compound necessitates rigorous safety protocols to mitigate risks to personnel and the environment.[1] The procedures outlined herein are grounded in established chemical safety principles and regulatory compliance, ensuring a self-validating system of laboratory safety.
Core Safety Directives & Hazard Profile
This compound is a reactive electrophile, a property derived from its two bromoethyl arms.[1][2] This reactivity is the basis for its utility in organic synthesis but also underlies its hazardous nature. The primary operational risk is unintended alkylation of biological molecules, necessitating stringent handling protocols.
Immediate Hazards: The compound is classified as harmful and an irritant.[3][4][5] Direct contact can cause significant irritation to the skin and eyes, and inhalation may lead to respiratory tract irritation.[4][6] Although comprehensive toxicological data is not fully established, its classification as a bifunctional alkylating agent suggests potential for more severe long-term health effects, and it should be handled with extreme caution as a potential mutagen or carcinogen.[1][4]
| Hazard Identification & Physical Properties | |
| GHS Pictogram | GHS07 (Harmful/Irritant)[3][7] |
| Signal Word | Warning[3][5][7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3][5][8] |
| Molecular Formula | C₁₀H₁₂BrNO₂[7][9][10] |
| Molecular Weight | 258.12 g/mol [4][11] |
| Physical Form | Solid below 45°C, Liquid above 45°C[3][7] |
| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere[3][7] |
Spill Management & Emergency Response Protocol
Rapid and correct response to a spill is critical to prevent exposure and environmental contamination.
Protocol Steps:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Personal Protective Equipment (PPE): Before re-entering the area, don appropriate PPE: double-layered chemotherapy-grade gloves, a lab coat, and chemical splash goggles with a face shield.[6][12] For significant spills, a NIOSH-approved respirator is mandatory.[4][13]
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material such as sand, vermiculite, or clay cat litter.[4][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled material with the inert absorbent. Using non-sparking tools, scoop the mixture into a designated, pre-labeled hazardous waste container.[4][6]
-
Decontaminate the Area: Wash the spill site thoroughly with soap and water.[14]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in the hazardous waste container. Seal the container and manage it as hazardous waste.[12][15]
The Core Directive: Professional Hazardous Waste Disposal
Due to its classification as a halogenated organic compound and a potent alkylating agent, This compound must not be disposed of via standard laboratory drains or mixed with general waste. The only acceptable and compliant method of disposal is through a licensed hazardous waste management company.[6][13][16]
Causality: Alkylating agents can react with plumbing infrastructure and, more critically, persist in the environment, posing a significant ecotoxicological hazard.[6] Standard wastewater treatment facilities are not equipped to neutralize such reactive molecules.[17] Therefore, controlled high-temperature incineration by a professional service is the industry-standard method for ensuring complete destruction of the compound and its hazardous properties.[18]
On-Site Waste Accumulation Workflow
All waste containing this compound, including crude reaction mixtures, contaminated consumables, and spill cleanup materials, must be collected in a designated Satellite Accumulation Area (SAA).[17]
Caption: Waste management decision workflow from point of generation to final destruction.
Step-by-Step Protocols for Safe Handling & Disposal
Protocol 4.1: Waste Containerization
-
Select the Correct Container: Use a chemically compatible container, typically a glass bottle with a screw cap, for liquid waste.[17] Ensure the cap is in good condition. For solid waste (gels, contaminated wipes), use a labeled, sealable container.
-
Label Before Use: Affix a hazardous waste label to the container before adding any waste. The label must include: "Hazardous Waste," the full chemical name "this compound," the CAS number "53844-02-3," and the relevant hazard warnings (Harmful, Irritant, Alkylating Agent).[12]
-
Segregate Waste: This waste stream must be kept separate from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.[12][17]
-
Keep Closed: The waste container must be securely capped at all times, except when actively adding waste.[17]
-
Do Not Overfill: Leave at least one inch of headspace in the container to allow for expansion.[17]
Protocol 4.2: Decontamination of Lab Equipment
Non-disposable glassware and equipment must be decontaminated before reuse.
-
Initial Rinse: In a fume hood, rinse the equipment with a small amount of a suitable solvent (e.g., acetone) to remove residual this compound.
-
Collect Rinsate: This initial rinsate is considered hazardous and must be collected in your designated halogenated waste container.
-
Chemical Deactivation (Optional but Recommended): Prepare a decontamination solution such as 1 M sodium hydroxide in 90% ethanol. Allow the glassware to soak in this solution for several hours. This promotes the nucleophilic substitution of the bromide and hydrolysis of the carbamate ester, though reaction completion is not guaranteed.
-
Collect Decontamination Solution: The used decontamination solution must also be collected as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents and procedures.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: Absolutely no amount of this chemical or its rinsate should be poured down the sink.
-
Trash Disposal: Contaminated items such as gloves, wipes, and weigh papers must be treated as hazardous waste, not regular trash.[12]
-
Solvent Evaporation: Do not attempt to dispose of this chemical by evaporating it in a fume hood. This contaminates the exhaust system and releases the compound into the environment.
By adhering to these rigorous protocols, research professionals can handle this compound safely, minimizing personal risk and ensuring environmental stewardship. Trust in these procedures is built upon the foundational principles of chemical hazard mitigation and regulatory compliance.
References
-
Chemsrc. (2025). Benzyl (2-bromoethyl)carbamate | CAS#:53844-02-3. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 53844-02-3 | Product Name : Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]
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Xu, W., et al. (2022). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. Applied Microbiology and Biotechnology, 106(18), 5973-5986. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-benzyl-N-(2-bromoethyl)carbamate. Retrieved from [Link]
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PubMed. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry, 51(20), 5951-5957. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Benzyl (2-bromoethyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]
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ACS Publications. (n.d.). Decontamination of chemical warfare agents. Chemical Reviews. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Benzyl bis(2-bromoethyl)carbamate
In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are fundamental. Benzyl bis(2-bromoethyl)carbamate is one such compound, offering unique chemical properties for advanced research. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting. Our commitment is to empower your research by ensuring a foundation of safety and operational excellence.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound's molecular structure informs its potential toxicological profile. As a member of the carbamate family, it warrants careful handling due to the class's known effects on the nervous system.[1][2][3][4] Carbamates can act as acetylcholinesterase inhibitors, a mechanism that can lead to a range of physiological effects if exposure occurs.[3][4] Furthermore, as a halogenated organic compound, it belongs to a class of substances that can have persistent and varied health effects.[5]
The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
These classifications are the basis for the specific personal protective equipment (PPE) and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table details the minimum required PPE, with the rationale rooted in mitigating the identified hazards.
| PPE Component | Specifications & Best Practices | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the initial barrier, while the inner glove offers protection in case of a breach. This is crucial to prevent skin irritation and potential dermal absorption. |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. | Protects against accidental splashes that can cause serious eye irritation. The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned. A chemically resistant apron should be worn over the lab coat. | Prevents contamination of personal clothing and skin. The apron provides an extra layer of chemical resistance. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. For procedures with a high potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a site-specific risk assessment. | Protects against the inhalation of dust or vapors, which can cause respiratory irritation. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plan: Ensuring a Safe Laboratory Environment
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Caption: Immediate actions for spills and personal exposure incidents.
Waste Disposal
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated PPE, weigh paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Decontamination: All glassware and surfaces should be decontaminated using an appropriate solvent, and the rinsate collected as hazardous waste.
Conclusion: A Culture of Safety
The responsible use of this compound is contingent upon a thorough understanding of its hazards and a steadfast commitment to safety protocols. This guide provides the essential framework for its safe handling, but it is the responsibility of every researcher to be familiar with their institution's specific safety policies and to foster a laboratory culture where safety is paramount.
References
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- Frequently Asked Questions - Carbamate Insecticides. Delaware Health and Social Services. (2023-03).
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- Benzyl (2-bromoethyl)carbamate | 53844-02-3. Sigma-Aldrich.
- Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific. (2009-09-26).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-12-04).
- Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. (2025-08-06).
- SAFETY DATA SHEET. Fisher Scientific. (2009-09-26).
- Carbamate Toxicity. StatPearls - NCBI Bookshelf.
- SAFETY DATA SHEET. (2025-12-19).
- Buy Benzyl (2-bromoethyl)carbamate from JHECHEM CO LTD. ECHEMI.
- Benzyl bromide - SAFETY DATA SHEET. (2010-09-03).
- CAS No : 53844-02-3 | Product Name : Benzyl (2-bromoethyl)carbamate. Pharmaffiliates.
- Benzyl (2-bromoethyl)carbamate. Oakwood Chemical.
- Carbamates: Are they "Good" or "Bad Guys"?. ResearchGate. (2025-12-19).
- Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PubMed. (2024-01-06).
- Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC. (2024-01-06).
- BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3. ChemicalBook. (2025-07-24).
- 53844-02-3 | Benzyl (2-bromoethyl)carbamate. ChemScene.
- Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. (2023-11-02).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
